Fluticasone Furoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULMSXFIHGYFS-VLSRWLAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024827 | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
397864-44-7 | |
| Record name | Fluticasone furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone furoate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
250-252 | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Fluticasone Furoate in Asthma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone furoate (FF) is a synthetic trifluorinated corticosteroid that has emerged as a potent and long-acting inhaled corticosteroid (ICS) for the management of asthma.[1] Its efficacy stems from a high affinity for the glucocorticoid receptor (GR) and a prolonged duration of action within the airways.[1][2] This technical guide provides a detailed exploration of the molecular mechanism of action of this compound in asthma, focusing on its interaction with the glucocorticoid receptor, the subsequent signaling pathways, and its anti-inflammatory effects. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FF's pharmacology.
Molecular Interaction with the Glucocorticoid Receptor
The cornerstone of this compound's mechanism of action is its high-affinity binding to the glucocorticoid receptor. The GR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[3]
Binding Affinity and Kinetics
This compound exhibits a remarkably high binding affinity for the human lung glucocorticoid receptor, surpassing that of many other clinically used corticosteroids.[4][5] This high affinity is a key determinant of its potency and prolonged duration of action. The binding kinetics of FF are characterized by a rapid association with the GR and a slow dissociation, leading to a sustained receptor occupancy.[4]
Table 1: Glucocorticoid Receptor Binding Kinetics of this compound and Other Corticosteroids [4]
| Corticosteroid | Relative Receptor Affinity (RRA)¹ | Association Rate Constant (k_on_) (10⁵ M⁻¹ min⁻¹) | Dissociation Rate Constant (k_off_) (10⁻³ min⁻¹) | Equilibrium Dissociation Constant (K_d_) (nM) |
| This compound (FF) | 2989 ± 135 | 4.76 ± 0.23 | 1.42 ± 0.11 | 0.30 |
| Mometasone Furoate (MF) | 2244 ± 101 | 2.15 ± 0.12 | 0.89 ± 0.05 | 0.41 |
| Fluticasone Propionate (FP) | 1775 ± 89 | 1.05 ± 0.06 | 0.54 ± 0.03 | 0.51 |
| Budesonide (BUD) | 855 ± 43 | Not Reported | Not Reported | Not Reported |
| Dexamethasone | 100 ± 5 | Not Reported | Not Reported | Not Reported |
¹Relative receptor affinity is expressed relative to dexamethasone (RRA = 100).
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
The binding affinity of this compound to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay.
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Methodology:
-
Receptor Source: A cytosolic fraction containing the glucocorticoid receptor is prepared from human lung tissue or a suitable cell line (e.g., A549 lung carcinoma cells).[4]
-
Radioligand: A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used as the tracer.[3]
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound or other competitor corticosteroids.[3]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[3]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[3]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_d_) and the relative receptor affinity (RRA) are then calculated from these values.
Cellular Signaling Pathway
Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from its chaperone protein complex, and translocates to the nucleus.[3]
Caption: this compound Signaling Pathway.
Modulation of Gene Expression
Inside the nucleus, the activated this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This interaction leads to the modulation of gene transcription, which is the primary mechanism of its anti-inflammatory effects.
Transactivation and Transrepression
The FF-GR complex can modulate gene expression through two main mechanisms:
-
Transactivation: The complex directly binds to GREs to increase the transcription of anti-inflammatory genes. These genes encode for proteins such as annexin A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and secretory leukocyte protease inhibitor (SLPI).[7]
-
Transrepression: The complex indirectly inhibits the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[8] This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to potently inhibit the release of a wide range of pro-inflammatory cytokines that are implicated in the pathophysiology of asthma.
Table 2: Inhibitory Effects of this compound on Cytokine Secretion
| Cytokine | Cell Type | Stimulus | IC₅₀ / IC₂₅ Value | Reference |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Nasal Mucosa Epithelial Cells | Fetal Bovine Serum | IC₂₅ = 12.6 pM | [6] |
| Interleukin-6 (IL-6) | Nasal Mucosa Epithelial Cells | Fetal Bovine Serum | IC₂₅ = 65.8 pM | [6] |
| Interleukin-8 (IL-8) | Nasal Mucosa Epithelial Cells | Fetal Bovine Serum | IC₂₅ = 8.6 pM | [6] |
| Interferon-gamma (IFN-γ) | Human Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | Significantly higher suppression at 10⁻¹⁰ M vs. MF | [1] |
| Interleukin-2 (IL-2) | Human Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | Significantly higher suppression at 10⁻¹⁰ M vs. MF | [1] |
| Interleukin-17 (IL-17) | Human Nasal Polyp Tissue | Staphylococcus aureus enterotoxin B (SEB) | Significantly higher suppression at 10⁻¹⁰ M vs. MF | [1] |
Experimental Protocol: GRE-Luciferase Reporter Gene Assay
The ability of this compound to activate gene transcription via GREs can be quantified using a reporter gene assay.
Objective: To measure the transactivation potential of this compound on a GRE-driven reporter gene.
Methodology:
-
Cell Line: A suitable cell line, such as A549 human lung epithelial cells, is used.[9]
-
Transfection: The cells are transfected with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple GREs.[9]
-
Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specific period to allow for GR activation and reporter gene expression.[9]
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.[10]
-
Luminometry: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[10]
-
Data Analysis: The luminescence signal is proportional to the level of GRE-mediated gene transcription. The dose-response curve is plotted to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
Caption: GRE-Luciferase Reporter Gene Assay Workflow.
Chromatin Immunoprecipitation (ChIP) for GR Binding
Chromatin immunoprecipitation is a powerful technique used to identify the specific DNA sites where the glucocorticoid receptor binds following activation by this compound.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic binding sites of the glucocorticoid receptor in airway epithelial cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Primary human bronchial epithelial cells or a suitable cell line are cultured and treated with this compound or a vehicle control.
-
Cross-linking: Protein-DNA complexes are cross-linked in vivo using formaldehyde.[11]
-
Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[11]
-
Immunoprecipitation: An antibody specific to the glucocorticoid receptor is used to immunoprecipitate the GR-DNA complexes from the cell lysate.[12]
-
Washing: The immunoprecipitated complexes are washed to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: The GR-DNA complexes are eluted, and the cross-links are reversed by heating. The proteins are then digested with proteinase K.[12]
-
DNA Purification: The DNA is purified from the sample.
-
Analysis: The purified DNA can be analyzed by several methods:
-
qPCR: To quantify the enrichment of specific target gene promoters.
-
ChIP-seq: To identify all the GR binding sites across the entire genome by high-throughput sequencing.
-
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Clinical Relevance and Therapeutic Implications
The potent and sustained molecular mechanism of action of this compound translates into significant clinical benefits for patients with asthma. Its high receptor affinity and long receptor occupancy contribute to its once-daily dosing regimen, which can improve patient adherence.[13] By effectively suppressing the underlying inflammatory cascade in the airways, this compound leads to improvements in lung function, a reduction in asthma symptoms, and a decreased risk of exacerbations.
A meta-analysis of clinical trials has provided quantitative data on the efficacy of this compound in improving lung function.
Table 3: Change from Baseline in Trough FEV₁ (L) at Week 2 in Patients with Persistent Asthma
| Treatment | Dose (µ g/day ) | Change from Baseline in Trough FEV₁ (L) (95% CI) |
| This compound (FF) | 200 | 0.168 (0.064 - 0.199) |
| 100 | 0.127 (0.048 - 0.163) | |
| Fluticasone Propionate (FP) | 1000 | 0.133 (0.049 - 0.171) |
| 500 | 0.127 (0.043 - 0.163) | |
| 250 | 0.117 (0.039 - 0.150) | |
| 100 | 0.093 (0.032 - 0.129) |
Conclusion
This compound's mechanism of action in asthma is a multifaceted process initiated by its high-affinity binding to the glucocorticoid receptor. This leads to nuclear translocation of the receptor complex and subsequent modulation of gene expression, resulting in the suppression of pro-inflammatory pathways and the upregulation of anti-inflammatory mediators. The detailed understanding of these molecular events, supported by robust experimental data, provides a strong rationale for the clinical efficacy of this compound as a cornerstone therapy in the management of asthma. Further research utilizing advanced techniques such as ChIP-seq will continue to unravel the intricate details of its interaction with the genome and pave the way for more targeted and personalized asthma therapies.
References
- 1. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The nature of the GRE influences the screening for GR-activity enhancing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An optimized protocol for isolating primary epithelial cell chromatin for ChIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. This compound: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]
- 13. Quantitative comparison of dose-effect and time-course of this compound and fluticasone propionate in adult and adolescent patients with persistent asthma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluticasone Furoate
Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties.[1][2][3] It is widely used in the management of allergic rhinitis and asthma.[4][5] This document provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound's chemical structure consists of a steroid backbone with fluorine substitutions and a furoate ester group, which contribute to its high affinity for the glucocorticoid receptor and its potent therapeutic effects.[1][4] A summary of its key chemical and physical properties is presented below.
| Property | Value |
| IUPAC Name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate[4] |
| Molecular Formula | C₂₇H₂₉F₃O₆S[1][4] |
| Molecular Weight | 538.58 g/mol [1][4] |
| CAS Number | 397864-44-7[1][4] |
| Melting Point | 250-252°C (decomposes)[6] |
| Solubility | DMSO: 95 mg/mL (176.39 mM)[3] |
| Storage Temperature | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[7] |
| Appearance | Off-white solid[8] |
Synthesis of this compound
A common and efficient synthesis of this compound involves a multi-step process starting from 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid. The overall workflow can be visualized as a sequence of chemical transformations.
Caption: A simplified workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis is provided below, based on established patent literature.[8]
Experimental Protocol for Synthesis
This protocol outlines a one-pot process for the conversion of the carbothioic acid intermediate to this compound.
Step 1: Preparation of the Carbothioic Acid Intermediate
The synthesis begins with the conversion of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid to its corresponding carbothioic acid. This is achieved by activating the carboxylic acid with carbonyl diimidazole, followed by a reaction with hydrogen sulfide gas.[8] This step yields the carbothioic acid intermediate in high purity.[8]
Step 2: One-Pot Conversion to this compound
-
Reaction Setup: Dissolve the carbothioic acid intermediate and 4-dimethylaminopyridine (DMAP) in methyl ethyl ketone (MEK).[8]
-
Addition of Base: Cool the mixture to between -8°C and -5°C and add tripropylamine (TPA).[8]
-
Acylation: Add neat furoyl chloride dropwise over 2-3 minutes while maintaining the temperature between -5°C and 0°C. Stir the resulting mixture for 15 minutes. This step generates a mixture of the desired ester and a thioanhydride intermediate.[8]
-
Conversion to Ester: Add a solution of N-methylpiperazine in water dropwise over 2-3 minutes at -5°C to 0°C. Stir for 10 minutes to convert the thioanhydride to the ester.[8]
-
Fluoromethylation: Rapidly add a solution of bromofluoromethane in MEK at 0°C.[8]
-
Reaction Completion: Warm the solution to 20-22°C and stir for 5 hours.[8]
-
Work-up: Dilute the reaction mixture with methyl isobutyl ketone (MIBK) and wash sequentially with 2M aqueous hydrochloric acid, water, aqueous potassium carbonate, and finally water again.[8]
-
Isolation: Concentrate the organic phase under reduced pressure to obtain this compound as an off-white solid.[8] This process has been reported to yield the final product in 99% overall yield from the carbothioic acid with 97% purity.[8]
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[2][4][9] This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.
Upon entering a target cell, this compound binds to the GR located in the cytoplasm.[2][4] This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.[2][4] Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][4] This binding can either activate or repress gene transcription.
The anti-inflammatory effects of this compound are primarily due to the repression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules.[2] Additionally, it can upregulate the expression of anti-inflammatory proteins.[2]
References
- 1. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 397864-44-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Unveiling the Solid State: A Technical Guide to Fluticasone Furoate Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Fluticasone Furoate, a synthetic corticosteroid widely used in the management of allergic rhinitis and asthma. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring consistent product quality, bioavailability, and stability. This document delves into the crystallographic data, experimental methodologies for structure determination and polymorphism screening, and the molecular interactions that govern its therapeutic action.
Crystallographic and Polymorphic Data of this compound
This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct physicochemical properties. Recent advancements in analytical techniques, particularly Microcrystal Electron Diffraction (MicroED), have enabled the determination of the three-dimensional structure of the unsolvated form of this compound, which was previously unavailable.[1][2] This section summarizes the key crystallographic and polymorphic data.
Crystal Structure of Unsolvated this compound
The unsolvated crystal structure of this compound was determined by MicroED, bypassing the crystal size limitations of traditional single-crystal X-ray diffraction (SC-XRD).[1][2]
Table 1: Key Crystallographic Interaction Data for Unsolvated this compound
| Interaction Type | Atoms Involved | Distance (Å) |
| Hydrogen Bond | O2–H···O1 | 2.71 |
Data sourced from MicroED structural analysis. In this structure, molecules are tightly packed via a repetitive hydrogen bond between the 11β-hydroxy group (O2) and the 3-keto group (O1) along the b-axis.[1][2]
Known Polymorphic Forms of this compound
Several polymorphic forms and solvates of this compound have been identified and characterized, primarily through Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermogravimetric Analysis (TGA).
Table 2: Powder X-ray Diffraction (PXRD) Data for Selected this compound Polymorphs
| Polymorphic Form | Characteristic Peaks (2θ ± 0.2°) |
| Form A (THF Solvate) | 9.5, 10.9, 17.3, 17.8, 19.7[3] |
| Form 4 | 9.6, 12.4, 14.5, 14.7, 21.6[3] |
| Form 5 | 13.7, 16.0, 20.2, 22.2, 23.1[3] |
| Form L | 18.0, 18.4, 19.0, 22.2, 24.8[4][5] |
| Form N | 10.7, 12.4, 24.5, 24.7[4][5] |
| Form P | 14.1, 15.1, 15.3, 17.0, 17.4[5] |
| Form R | 9.5, 10.9, 19.0, 28.7[6] |
Table 3: Spectroscopic and Thermal Analysis Data for this compound Polymorphs
| Polymorphic Form | Analytical Technique | Characteristic Data |
| Form A (THF Solvate) | FT-IR | Peaks at approx. 3379, 1724, 1692, 1668, 1633, 1568, 1303, 1119, 983, 882 cm⁻¹[3] |
| Form A (THF Solvate) | TGA | Content of THF approx. 12.7% to 13.2% by weight[3] |
| Form 4 | TGA | Weight loss of up to approx. 0.3% at a temperature range of 25°C to 160°C[3] |
| Form 5 | TGA | Weight loss of less than approx. 0.2% at a temperature of up to 150°C[3] |
| Form L | TGA | Weight loss of up to approx. 12% at a temperature range of approx. 98°C to 166°C[5] |
| Form N | TGA | Weight loss of up to approx. 16.7% at a temperature of approx. 25°C to 92°C[5] |
Table 4: Unit Cell Parameters for this compound Form F
| Parameter | Value |
| a | 30.4305(16) Å |
| b | 7.5234(4) Å |
| c | 14.705(1) Å |
| α | 90° |
| β | 105.587(5)° |
| γ | 90° |
| Cell Volume | 3242.8(3) ų |
| Space Group | C 2 |
| Crystal System | Monoclinic |
| Data obtained from patent literature describing the crystal structure of Form F.[4] |
Experimental Protocols
The characterization and identification of this compound's crystal structures and polymorphs rely on a suite of analytical techniques. This section details the methodologies for key experiments.
Microcrystal Electron Diffraction (MicroED) for Unsolvated Structure Determination
This protocol outlines the steps for determining the crystal structure of microcrystalline active pharmaceutical ingredients like this compound using MicroED.[1][7][8]
-
Sample Preparation :
-
Gently crush commercially available this compound powder to obtain microcrystals.
-
Suspend the crushed powder in a suitable solvent (e.g., acetone).
-
Apply a small aliquot of the suspension onto a copper grid suitable for transmission electron microscopy (TEM).
-
Allow the solvent to evaporate, leaving the microcrystals dispersed on the grid.
-
-
Data Collection :
-
Use a transmission electron microscope operating in diffraction mode.
-
Identify crystals of suitable thickness under imaging mode.
-
Calibrate the selected crystal to its eucentric height.
-
Collect MicroED data using a continuous rotation method.
-
Typical data collection parameters include:
-
-
Data Processing :
-
Convert the collected MicroED data from its raw format (e.g., .mrc) to a format suitable for crystallographic software (e.g., .smv).
-
Index, integrate, and scale the diffraction data using software such as XDS.[7]
-
Solve and refine the crystal structure using standard crystallographic software packages.
-
Polymorphism Screening
The goal of a polymorph screen is to recrystallize the API under a wide range of conditions to identify as many crystalline forms as possible.[9]
-
Crystallization Methods :
-
Evaporation : Dissolve the API in various solvents and allow the solvent to evaporate slowly or quickly.
-
Cooling Crystallization : Dissolve the API in a solvent at an elevated temperature and then cool it at different rates.
-
Anti-solvent Addition (Precipitation) : Dissolve the API in a "good" solvent and then add a "poor" solvent (anti-solvent) to induce precipitation.
-
Slurry Experiments : Stir a suspension of the API in different solvents at various temperatures for an extended period to allow for conversion to the most stable form.
-
Grinding : Physically grind the API to induce polymorphic transformations.
-
-
Solvent Selection : A diverse library of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be used.
-
Analytical Techniques for Characterization :
-
X-ray Powder Diffraction (XRPD) : The primary technique for identifying different crystalline forms based on their unique diffraction patterns.[10]
-
Differential Scanning Calorimetry (DSC) : To determine melting points, and heats of fusion, and to detect phase transitions.
-
Thermogravimetric Analysis (TGA) : To quantify the amount of solvent in solvates and to assess thermal stability.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : To identify different polymorphic forms based on their vibrational spectra.[10]
-
Optical Microscopy : For visual inspection of crystal habit and morphology.
-
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[11][12] The binding affinity of this compound to the GR is high, which contributes to its enhanced potency.[2][7][13]
Upon administration, this compound diffuses across the cell membrane and binds to the GR in the cytoplasm.[11][12] This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[11][12] Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction modulates gene transcription, leading to:
-
Transrepression : Inhibition of the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[11] This is a key mechanism for reducing the inflammatory response.
-
Transactivation : Upregulation of the transcription of anti-inflammatory genes, such as IκBα, which inhibits the pro-inflammatory NF-κB pathway.[11]
The net effect is a potent and broad anti-inflammatory action, which alleviates the symptoms of allergic rhinitis and asthma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MicroED Structures of this compound and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8148353B2 - Polymorphs of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 4. WO2010108107A1 - Polymorphs of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 5. US20100240629A1 - Polymorphs of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. MicroED Structures of this compound and Fluticasone Propionate Provide New Insights to Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Fluticasone Furoate molecular pharmacology and cell signaling
An In-depth Technical Guide to the Molecular Pharmacology and Cell Signaling of Fluticasone Furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (FF) is a high-affinity synthetic trifluorinated corticosteroid designed for topical administration, primarily in the management of inflammatory conditions such as allergic rhinitis and asthma.[1][2] Its therapeutic efficacy is rooted in its potent and specific interaction with the glucocorticoid receptor (GR), leading to the modulation of complex intracellular signaling pathways that govern inflammation. This document provides a comprehensive overview of the molecular pharmacology of this compound, detailing its receptor binding kinetics, the key cell signaling cascades it modulates—namely transactivation and transrepression—and its downstream anti-inflammatory effects. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental assays are provided to facilitate further research and development.
Molecular Pharmacology
Mechanism of Action
Like other corticosteroids, the action of this compound is mediated through its binding to the intracellular glucocorticoid receptor (GR).[3][4] The inactive GR resides in the cytoplasm as part of a multiprotein complex, including heat shock proteins (Hsp90).[5] Upon entering the cell, the lipophilic FF molecule binds to the ligand-binding domain of the GR.[3][6] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins and the translocation of the activated FF-GR complex into the nucleus.[3][7]
Within the nucleus, the FF-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[4][8] These mechanisms collectively suppress the inflammatory response by upregulating anti-inflammatory proteins and downregulating the expression of pro-inflammatory mediators.[2][3]
Receptor Binding Affinity and Kinetics
A defining characteristic of this compound is its exceptionally high affinity for the glucocorticoid receptor.[9] It exhibits a remarkably fast association rate and a slow dissociation rate, which contributes to prolonged receptor occupancy and sustained anti-inflammatory activity.[8][10] This enhanced affinity is significantly greater than that of other commonly used corticosteroids, including fluticasone propionate, mometasone furoate, and budesonide.[8][11] The combination of the fluticasone backbone with the 17α-furoate ester group allows for optimal interactions with amino acids within the ligand-binding site of the GR.[6]
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (RRA)¹ | Equilibrium Dissociation Constant (kd, nmol/L) |
| This compound (FF) | 2989 ± 135 | 0.30 |
| Mometasone Furoate (MF) | 2244 | 0.41 |
| Fluticasone Propionate (FP) | 1775 | 0.51 |
| Ciclesonide (Active Metabolite) | 1212 | Not Reported |
| Budesonide (BUD) | 855 | Not Reported |
| Dexamethasone | 100 ± 5 | Not Reported |
¹ Relative to Dexamethasone (RRA = 100). Data sourced from Salter et al. (2007) and Cerasoli et al. (2007).[4][8]
Cell Signaling Pathways
The clinical effects of this compound are the result of its influence on genomic signaling pathways that control inflammation.
Transactivation (GRE-Mediated Gene Upregulation)
In the transactivation pathway, homodimers of the activated FF-GR complex bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][12] This binding initiates the recruitment of co-activator proteins and the transcription machinery, leading to an increase in the transcription of genes that encode anti-inflammatory proteins.[2][4] Examples of such proteins include lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins and leukotrienes, and MAPK phosphatase-1, which deactivates pro-inflammatory signaling kinases.[2][3]
Transrepression (Inhibition of Pro-inflammatory Transcription Factors)
Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[12][13] In this pathway, the activated FF-GR complex, typically as a monomer, does not bind directly to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][4][13] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[1][3][4]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. innoprot.com [innoprot.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluticasone Furoate: A Technical Guide to its High-Affinity Glucocorticoid Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glucocorticoid receptor (GR) binding affinity of Fluticasone Furoate (FF), a synthetic corticosteroid known for its potent anti-inflammatory effects. A comprehensive understanding of its interaction with the GR is fundamental to its clinical efficacy in treating inflammatory conditions such as asthma and allergic rhinitis.[1][2] This document details the quantitative binding affinity data, the experimental protocols for its determination, and the associated signaling pathways.
Executive Summary
This compound distinguishes itself from other corticosteroids through its exceptionally high binding affinity for the glucocorticoid receptor.[3][4][5][6] This enhanced affinity is characterized by a remarkably fast association rate and a slow dissociation rate, contributing to a prolonged duration of action at the cellular level.[3][6] The relative receptor affinity (RRA) of this compound surpasses that of many other clinically utilized corticosteroids, including fluticasone propionate (FP), mometasone furoate (MF), and budesonide.[3][4][5][6][7] This superior binding characteristic is a key factor in its potent anti-inflammatory activity.[7][8]
Glucocorticoid Receptor Binding Affinity Data
The binding affinity of this compound for the human glucocorticoid receptor has been quantified in multiple studies, consistently demonstrating its high potency. The data is summarized below in comparison to other widely used corticosteroids.
| Compound | Relative Receptor Affinity (RRA)¹ | Equilibrium Dissociation Constant (kd) (nmol/L) | Reference |
| This compound (FF) | 2989 ± 135 | 0.30 | [3][4][5][6] |
| Mometasone Furoate (MF) | 2244 ± 142 | 0.41 | [3][5][6] |
| Fluticasone Propionate (FP) | 1775 ± 130 | 0.51 | [3][5][6] |
| Beclomethasone-17-Monopropionate (17-BMP) | 1345 ± 125 | Not Reported | [3] |
| Des-Ciclesonide² | 1212 | Not Reported | [3][5][6] |
| Budesonide | 855 | Not Reported | [3][5][6] |
| Dexamethasone | 100 ± 5 | Not Reported | [3][4][5][6] |
¹Relative Receptor Affinity (RRA) is determined in relation to dexamethasone (RRA = 100). ²Active metabolite of ciclesonide; data from rat receptor.[3][5][6]
Experimental Protocol: Glucocorticoid Receptor Binding Assay
The determination of glucocorticoid receptor binding affinity is typically achieved through a competitive radioligand binding assay.[9] This method measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the glucocorticoid receptor.
Objective
To quantify the binding affinity (expressed as Ki or relative binding affinity) of this compound for the human glucocorticoid receptor.
Materials
-
Receptor Source: Cytosol from human lung tissue.[3]
-
Radioligand: [³H]-dexamethasone.[3]
-
Test Compound: this compound.
-
Reference Compound: Dexamethasone.[3]
-
Assay Buffer (Buffer Solution G): Composition not explicitly detailed in the search results, but would typically be a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Vials. [3]
-
Incubation Equipment: Refrigerated incubator or water bath (0-4°C).[3]
-
Separation Medium: Dextran-coated charcoal or similar method to separate bound from free radioligand.
-
Liquid Scintillation Counter.
Methodology
-
Cytosol Preparation: Human lung tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the glucocorticoid receptors. The protein concentration of the cytosol is determined. The concentration of glucocorticoid receptors in the cytosol should be between 30–60 fmol/mg protein.[3]
-
Assay Setup:
-
Total Binding: 200 µL of cytosol is incubated with various concentrations of [³H]-dexamethasone (e.g., 1.2 x 10⁻⁸ mol/L to 6 x 10⁻⁷ mol/L).[3]
-
Non-specific Binding: 200 µL of cytosol is incubated with the same concentrations of [³H]-dexamethasone in the presence of a high concentration of unlabeled dexamethasone (e.g., 1.2 x 10⁻⁵ mol/L) to saturate the specific binding sites.[3]
-
Competitive Binding: 200 µL of cytosol is incubated with a fixed concentration of [³H]-dexamethasone and varying concentrations of the test compound (this compound).
-
-
Incubation: The assay mixtures are incubated for 18 to 20 hours at 0–4°C to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with a separation medium (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the adsorbent.
-
Radioactivity Measurement: The supernatant, containing the receptor-bound radioligand, is transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.
-
Kᵢ Calculation: The equilibrium dissociation constant (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]
-
Visualizing the Process and Pathway
To further elucidate the experimental and biological context of this compound's action, the following diagrams illustrate the binding assay workflow and the subsequent cellular signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacological properties of the enhanced-affinity glucocorticoid this compound in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Deep Dive: Unraveling the Structural Nuances Between Fluticasone Furoate and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluticasone Furoate (FF) and Fluticasone Propionate (FP) are synthetic trifluorinated corticosteroids renowned for their potent anti-inflammatory effects, primarily in the management of respiratory diseases such as asthma and allergic rhinitis. While sharing a common steroidal backbone, their distinct 17α-ester substituents—a furoate group in FF and a propionate group in FP—confer significant differences in their physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth analysis of the structural distinctions between these two molecules and the resulting impact on their clinical profiles. We will delve into their comparative receptor binding affinities, lipophilicity, and pharmacokinetic parameters, supported by detailed experimental methodologies.
Core Structural Differences
The fundamental distinction between this compound and Fluticasone Propionate lies in the ester group attached at the 17α position of the androstane nucleus.[1][2] this compound possesses a larger, more complex furoate ring structure, whereas Fluticasone Propionate has a smaller, simpler propionate chain.[1][2] This seemingly minor alteration has profound implications for the molecule's interaction with the glucocorticoid receptor (GR) and its overall pharmacological behavior.
Both molecules are trifluorinated corticosteroids and are not prodrugs; their therapeutic activity is mediated by the entire, intact molecule.[1] Neither FF nor FP is metabolized to the parent compound, fluticasone.[1]
Chemical Structure of this compound: (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate[3]
Chemical Structure of Fluticasone Propionate: (6α,9α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid, S-(fluoromethyl) ester
Below is a diagram illustrating the key structural difference between the two molecules.
Comparative Physicochemical and Pharmacological Properties
The structural divergence between FF and FP directly influences their physicochemical properties and, consequently, their pharmacological and clinical characteristics.
| Property | This compound (FF) | Fluticasone Propionate (FP) | Reference |
| Molecular Formula | C₂₇H₂₉F₃O₆S | C₂₅H₃₁F₃O₅S | [4][5] |
| Molecular Weight | 538.58 g/mol | 500.57 g/mol | [4][6] |
| Glucocorticoid Receptor (GR) Relative Binding Affinity (RRA) | ~2989 | ~1775 | [7][8] |
| Lipophilicity (log P) | Higher | Lower | [8][9] |
| Dosing Frequency | Once-daily | Twice-daily | [10] |
| Systemic Bioavailability (Inhaled) | <1% | ~1% | [11] |
| Protein Binding | >99% | ~99% | [11] |
| Volume of Distribution (Vd) | 661 L | 4.2 L/kg | [11][12] |
| Terminal Half-life (t½) | ~15 hours | ~8 hours | [13] |
Glucocorticoid Receptor Binding and In Vitro Potency
The furoate ester group of FF allows for a more complete occupation of a discrete lipophilic pocket on the glucocorticoid receptor compared to the smaller propionate ester of FP.[1][14] This enhanced interaction is reflected in FF's higher binding affinity for the GR.[10]
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
This protocol outlines a common method for determining the relative binding affinity of corticosteroids to the glucocorticoid receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Human recombinant glucocorticoid receptor
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Test compounds (this compound, Fluticasone Propionate)
-
Dexamethasone (unlabeled competitor for standard curve)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled dexamethasone in the assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the glucocorticoid receptor with a fixed concentration of [³H]-Dexamethasone and varying concentrations of the test compounds or unlabeled dexamethasone.
-
Incubation: Incubate the plates at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Dexamethasone from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC₅₀) is determined. The relative binding affinity (RRA) is then calculated relative to dexamethasone.
Lipophilicity and its Implications
This compound exhibits higher lipophilicity compared to Fluticasone Propionate.[8][9] This property, in conjunction with its high receptor affinity, contributes to its prolonged retention in respiratory tissues, which is a key factor in its once-daily dosing regimen.[10]
Experimental Protocol: Determination of Lipophilicity (log P) by HPLC
The partition coefficient (log P), a measure of lipophilicity, can be determined experimentally using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)
-
Test compounds (this compound, Fluticasone Propionate)
-
A series of standard compounds with known log P values
Methodology:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.
-
Standard and Sample Preparation: Dissolve the standard compounds and the test compounds in the mobile phase.
-
Chromatographic Analysis: Inject the standard and test compound solutions into the HPLC system and record their retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known log P values to generate a calibration curve.
-
Determination of log P for Test Compounds: Use the log k' values of this compound and Fluticasone Propionate and the calibration curve to determine their log P values.
Synthesis Pathways: A Comparative Overview
The synthesis of both this compound and Fluticasone Propionate involves multi-step processes starting from a common steroid precursor. The key differentiating step is the esterification at the 17α-hydroxyl group.
Conclusion
The structural disparity between this compound and Fluticasone Propionate, centered on the 17α-ester group, is a prime example of how subtle molecular modifications can lead to significant differences in pharmacological and clinical properties. The larger furoate moiety in FF enhances its binding affinity to the glucocorticoid receptor and increases its lipophilicity, contributing to a longer duration of action and allowing for once-daily administration. In contrast, the smaller propionate group in FP results in a lower receptor affinity and shorter tissue retention, necessitating twice-daily dosing. A thorough understanding of these structure-activity relationships is crucial for the rational design and development of future corticosteroid therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US8969547B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. US20060009435A1 - Synthesis and powder preparation of fluticasone propionate - Google Patents [patents.google.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]
- 8. CN106279341A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. droracle.ai [droracle.ai]
- 14. thieme-connect.com [thieme-connect.com]
Preclinical Pharmacokinetics of Fluticasone Furoate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Fluticasone Furoate (FF) in key animal models. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this potent synthetic glucocorticoid.
Introduction
This compound is a trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, developed for the treatment of inflammatory conditions such as allergic rhinitis and asthma. A thorough understanding of its behavior in preclinical species is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its pharmacokinetic profile in humans. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Pharmacokinetic Profile
The preclinical pharmacokinetic properties of this compound have been primarily characterized in rats and dogs. The following sections and tables summarize the available data for key ADME parameters.
Absorption
Following administration, the systemic exposure to this compound is influenced by the route of administration and extensive first-pass metabolism.
Distribution
This compound is highly bound to plasma proteins and distributes to various tissues.
-
Plasma Protein Binding: this compound exhibits high plasma protein binding across different species, which is reported to be greater than 99%.[1] This high degree of binding is similar across various animal models.[2]
-
Tissue Distribution: Following oral administration in rats, the primary tissues of distribution for this compound and its metabolites include the liver, kidney, spleen, and gastrointestinal tract.[2]
Metabolism
This compound undergoes extensive metabolism, primarily in the liver.
-
Metabolic Pathway: The major metabolic pathway involves the hydrolysis of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite, GW694301X (M10).[2] Most other metabolites are subsequently formed from this primary metabolite.[2]
-
Enzymes Involved: The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3]
Excretion
The elimination of this compound and its metabolites occurs predominantly through the biliary route.
-
Primary Route: this compound is primarily eliminated as metabolites in the bile, leading to excretion in the feces.[2]
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous | Oral | Inhalation | Subcutaneous |
| Elimination Half-life (t½) | ~3 hours[2] | Data not available | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous | Oral | Inhalation |
| Elimination Half-life (t½) | 3-13 hours[2] | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of preclinical pharmacokinetic studies. The following sections describe common experimental protocols used in the evaluation of this compound.
Animal Models
-
Rat Model of Allergic Rhinitis: This model is frequently used to assess the efficacy of intranasal corticosteroids.
-
Sensitization: Wistar or Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.
-
Challenge: Following the sensitization period, an allergic rhinitis response is induced by intranasal administration of an OVA solution.
-
Endpoints: Efficacy is typically assessed by counting the number of sneezes and nasal rubbing movements within a defined period after the challenge. Histopathological analysis of the nasal mucosa to evaluate inflammatory cell infiltration is also a common endpoint.
-
-
Ovalbumin-Induced Lung Eosinophilia Model in Rats: This model is employed to evaluate the anti-inflammatory effects of corticosteroids in the lungs.
-
Induction: Rats are sensitized to ovalbumin, and subsequently challenged with an aerosolized ovalbumin solution to induce an inflammatory response in the lungs, characterized by the influx of eosinophils.
-
Drug Administration: this compound is often administered via intratracheal instillation to ensure direct delivery to the lungs.
-
Endpoints: The primary endpoint is the quantification of eosinophils in bronchoalveolar lavage (BAL) fluid.
-
Drug Administration and Sample Collection
-
Intratracheal Instillation (Rats):
-
The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
The animal is placed in a supine position on an inclined board.
-
The trachea is visualized using a small animal laryngoscope or otoscope.
-
A fine cannula or catheter is inserted into the trachea.
-
The drug suspension is instilled directly into the lungs, often followed by a small volume of air to ensure distribution.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points following drug administration. Common sampling sites in rats include the tail vein or jugular vein (via a cannula). In dogs, the cephalic or saphenous vein is typically used.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the quantification of this compound in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate this compound from other components.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound is through its interaction with the glucocorticoid receptor (GR).
References
Fluticasone Furoate: A Deep Dive into its Pharmacodynamics in Respiratory Inflammation
For Researchers, Scientists, and Drug Development Professionals
Fluticasone furoate (FF) is a high-affinity synthetic glucocorticoid designed for topical administration in the management of respiratory inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its potent anti-inflammatory effects are attributed to a unique molecular structure and favorable pharmacokinetic properties, including high tissue retention and a prolonged duration of action.[3][4] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its mechanism of action and effects in preclinical respiratory inflammation models.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through interaction with the glucocorticoid receptor (GR).[1] As a GR agonist, it modulates gene expression to suppress multiple inflammatory pathways.[1][4]
Key Molecular Actions:
-
GR Binding and Nuclear Translocation: FF binds with high affinity to the cytoplasmic GR, prompting the complex to translocate into the nucleus.[1]
-
Gene Transcription Modulation: Inside the nucleus, the FF-GR complex interacts with Glucocorticoid Response Elements (GREs) on DNA.[1] This interaction leads to:
-
Transrepression: Inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][5] This is a primary mechanism for reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1][5]
-
Transactivation: Upregulation of anti-inflammatory genes, such as IκBα (an inhibitor of NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1.[1][6]
-
-
Inhibition of Inflammatory Mediators: By modulating gene expression, FF effectively downregulates the production of a wide array of pro-inflammatory cytokines including Interleukins (IL-1, IL-6, IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2]
-
Cellular Effects: The suppression of inflammatory mediators leads to reduced migration and activation of inflammatory cells like eosinophils, neutrophils, and macrophages at the site of inflammation.[1][6]
Pharmacodynamics in In Vitro Respiratory Inflammation Models
In vitro studies are crucial for elucidating the cellular and molecular mechanisms of this compound. These models typically involve challenging human respiratory cell lines or primary cells with inflammatory stimuli.
Key Experimental Protocols
Protocol 1: Cytokine Inhibition in Human Airway Epithelial Cells
-
Cell Lines: Human lung epithelial cell lines (e.g., A549, BEAS-2B) or primary human bronchial epithelial cells (HBECs).
-
Culture: Cells are cultured to confluence in appropriate media.
-
Stimulation: An inflammatory response is induced using stimuli such as lipopolysaccharide (LPS), TNF-α, or a combination of cytokines.[5][7]
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ M) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[2]
-
Endpoint Measurement: After an incubation period (e.g., 6-24 hours), cell culture supernatants are collected.[2] The concentrations of key inflammatory cytokines and chemokines (e.g., IL-6, IL-8, GM-CSF) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2][7]
-
Data Analysis: The concentration of FF that causes 50% inhibition (IC50) or 25% inhibition (IC25) of cytokine release is calculated to determine potency.[2]
Protocol 2: NF-κB Reporter Gene Assay
-
Cell Line: A human cell line (e.g., A549) is stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α.
-
Treatment: Cells are co-incubated with the stimulus and a range of this compound concentrations.
-
Endpoint Measurement: Reporter gene activity is measured (e.g., via luminescence) as an indicator of NF-κB transcriptional activity.
-
Data Analysis: The potency of FF in inhibiting the NF-κB pathway is determined by calculating the pEC50 (the negative logarithm of the EC50).[5]
Quantitative Data from In Vitro Studies
The following table summarizes the inhibitory potency of this compound on the release of various inflammatory mediators in different in vitro models.
| Cell Model | Inflammatory Stimulus | Mediator Inhibited | Potency (IC/EC50) | Reference |
| Human Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | GM-CSF | IC25 = 12.6 pM | [2] |
| Human Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | IL-6 | IC25 = 65.8 pM | [2] |
| Human Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | IL-8 | IC25 = 8.6 pM | [2] |
| Human Peripheral Blood Eosinophils | Epithelial Cell Secretions | Eosinophil Survival | IC50 = 1.29 nM (Day 4) | [2] |
| A549 Cells (NF-κB Reporter Assay) | TNF-α | NF-κB Activation | pEC50 = 10.8 ± 0.1 | [5] |
| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α Release | pEC50 = 10.3 ± 0.1 | [5] |
IC25/50: Concentration causing 25% or 50% inhibition. pEC50: Negative log of the molar concentration producing 50% of the maximum possible response.
Pharmacodynamics in In Vivo and Ex Vivo Models
In vivo animal models are essential for evaluating the anti-inflammatory efficacy of this compound in a complex biological system, while ex vivo models using human tissue provide a valuable translational bridge.
Key Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Lung Inflammation in Rats
-
Animal Model: Brown Norway rats are commonly used.[5]
-
Sensitization: Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA), an allergen, mixed with an adjuvant like aluminum hydroxide.[5]
-
Treatment: After a sensitization period (14-21 days), rats are dosed intratracheally with this compound suspended in a vehicle.[5]
-
Challenge: One hour post-treatment, the animals are challenged with an aerosolized solution of ovalbumin to induce an allergic inflammatory response in the lungs.[5]
-
Endpoint Measurement: After 48 hours, bronchoalveolar lavage (BAL) is performed to collect fluid (BALF) from the lungs. The cellular content of the BALF, particularly the number of eosinophils, is determined by methods such as flow cytometry.[5]
-
Data Analysis: The reduction in eosinophil influx into the lungs in FF-treated animals is compared to vehicle-treated controls to assess anti-inflammatory activity.
Protocol 2: Ex Vivo Human Nasal Tissue Model
-
Tissue Source: Nasal mucosal tissue, often from nasal polyps, is obtained from patients undergoing surgery.[8]
-
Culture: Tissue fragments are cultured ex vivo.
-
Stimulation: Inflammation is induced by adding a superantigen like Staphylococcus aureus enterotoxin B (SEB).[8]
-
Treatment: this compound is added at various concentrations, either before (prophylactic model) or after (therapeutic model) the SEB challenge.[8]
-
Endpoint Measurement: The release of a panel of T-helper cell cytokines (Th1, Th2, Th17), such as IFN-γ, IL-2, IL-5, and IL-17, into the culture medium is measured by multiplex immunoassay.[8]
-
Data Analysis: The dose-dependent suppressive effect of FF on cytokine release is quantified and compared to other corticosteroids.[8]
Quantitative Data from In Vivo and Ex Vivo Studies
The following table highlights key findings from preclinical models assessing the efficacy of this compound.
| Model | Key Finding | Dose/Concentration | Outcome | Reference |
| In Vivo | ||||
| Ovalbumin-Challenged Rat | Inhibition of Lung Eosinophilia | 30 µg (intratracheal) | Almost total inhibition of eosinophil influx. More potent than the same dose of fluticasone propionate. | [3][9] |
| Tobacco Smoke-Exposed Mouse (COPD Model) | Restoration of SOCS-3 Expression | N/A | FF restored SOCS-3 expression in airway epithelium and reduced leukocyte infiltration. | [10] |
| Ex Vivo | ||||
| SEB-Stimulated Human Nasal Tissue | Inhibition of Th1/Th17 Cytokines | 10⁻¹⁰ M | Significantly higher suppression of IFN-γ, IL-2, and IL-17 release compared to mometasone furoate. | [8] |
| SEB-Stimulated Human Nasal Tissue | Onset of Action | 1-hour pre-incubation | Showed a much faster uptake and suppressive effect compared to mometasone furoate. | [8] |
digraph "In_Vivo_Timeline" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];rankdir=LR;
Day0 [label="Day 0\nSensitization\n(i.p. Ovalbumin)"]; Day14 [label="Day 14-21\nRest Period"]; Day21_Treat [label="Dosing\n(i.t. This compound)"]; Day21_Challenge [label="Challenge\n(Aerosolized Ovalbumin)"]; Day23 [label="Day 23 (48h post-challenge)\nEndpoint Analysis\n(Bronchoalveolar Lavage)"];
Day0 -> Day14 [label=" "]; Day14 -> Day21_Treat [label=" "]; Day21_Treat -> Day21_Challenge [label="1 hour"]; Day21_Challenge -> Day23 [label="48 hours"]; }
Summary of Pharmacodynamic Properties
This compound distinguishes itself through a combination of high potency, prolonged tissue retention, and a broad spectrum of anti-inflammatory activity.
-
High Potency: FF consistently demonstrates high potency, often in the picomolar range, in inhibiting the core pathways of inflammation, such as NF-κB activation and the subsequent production of pro-inflammatory cytokines.[5][9]
-
Enhanced Affinity and Retention: It possesses an enhanced affinity for the glucocorticoid receptor and exhibits a larger cellular accumulation and slower rate of efflux from respiratory tissues compared to other corticosteroids like fluticasone propionate.[3][9] This contributes to its prolonged duration of action, making it suitable for once-daily dosing.[4]
-
Broad-Spectrum Anti-Inflammatory Effects: FF effectively suppresses a wide range of inflammatory cells and mediators, including those from Th1, Th2, and Th17 pathways, which are relevant to different phenotypes of respiratory disease.[8]
-
Superiority in Preclinical Models: In head-to-head comparisons within preclinical models, FF has shown greater potency and a faster onset of action than other commonly used inhaled corticosteroids, such as fluticasone propionate and mometasone furoate.[3][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound: A Once Daily Preparation in Patients with Persistent Asthma [lungdiseasesjournal.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 9. Pharmacological properties of the enhanced-affinity glucocorticoid this compound in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is more effective than mometasone furoate in restoring tobacco smoke inhibited SOCS-3 expression in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the In Vitro Potency of Fluticasone Furoate Relative to Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro potency of fluticasone furoate, a synthetic corticosteroid, in comparison to other clinically relevant corticosteroids. By examining key performance indicators such as glucocorticoid receptor binding affinity and functional cellular activity, this document aims to offer a detailed perspective for researchers and professionals in drug development.
Executive Summary
This compound consistently demonstrates superior in vitro potency when compared to other inhaled and intranasal corticosteroids. This heightened potency is primarily attributed to its enhanced affinity for the glucocorticoid receptor, a key determinant of its anti-inflammatory efficacy. This guide will delve into the quantitative data supporting this, outline the experimental methodologies used to derive these findings, and illustrate the underlying biological pathways and experimental workflows.
Quantitative Analysis of In Vitro Potency
The in vitro potency of corticosteroids is most commonly quantified by their relative receptor affinity (RRA) for the glucocorticoid receptor (GR). Dexamethasone is typically used as the reference compound with an RRA of 100. The data consistently shows that this compound has the highest RRA among the compared corticosteroids.
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Reference(s) |
| This compound | 2989 ± 135 | [1][2][3] |
| Mometasone Furoate | 2244 | [1][2][3] |
| Fluticasone Propionate | 1775 | [1][2][3] |
| Desisobutyryl-ciclesonide (active metabolite of Ciclesonide) | 1212 | [1][2][3][4] |
| Budesonide | 855 | [1][2][3] |
| Beclomethasone-17-monopropionate (active metabolite of Beclomethasone Dipropionate) | 1345 | [4] |
| Triamcinolone Acetonide | 233 | [4] |
| Flunisolide | 190 | [4] |
In addition to receptor binding, the in vitro potency of this compound has been demonstrated in functional assays that measure the downstream effects of GR activation. In assays measuring the inhibition of nuclear factor-κB (NF-κB), a key inflammatory pathway, this compound showed the highest potency among the tested glucocorticoids.[5] Similarly, in assays of lipopolysaccharide (LPS)-induced tumor necrosis factor-α (TNF-α) release from peripheral blood mononuclear cells (PBMCs), this compound again demonstrated the highest potency.[5]
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of corticosteroids are mediated through their interaction with the glucocorticoid receptor. The binding of a corticosteroid to the cytoplasmic GR triggers a conformational change, leading to its translocation into the nucleus. Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms: transactivation and transrepression. Transrepression, which involves the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is thought to be the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[6][7][8]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
The determination of in vitro corticosteroid potency relies on a series of well-established experimental protocols. Below are detailed methodologies for the key assays cited.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity of a corticosteroid for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Human lung tissue is homogenized in a buffer solution to extract the cytosolic fraction containing the glucocorticoid receptors. The homogenate is then centrifuged at high speed to pellet cellular debris and organelles, leaving the cytosol as the supernatant.
-
Competitive Binding: A fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with aliquots of the cytosol.
-
Incubation: Varying concentrations of the unlabeled test corticosteroid (e.g., this compound, mometasone furoate) are added to the incubation mixtures. A parallel set of tubes containing only the radiolabeled ligand and another set with a large excess of unlabeled dexamethasone (to determine non-specific binding) are also prepared.
-
Equilibrium: The mixtures are incubated at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixtures to adsorb the unbound radiolabeled ligand. The charcoal is then pelleted by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the amount of bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative receptor affinity (RRA) is then calculated relative to dexamethasone.
Reporter Gene Assay (Transactivation/Transrepression)
Objective: To measure the functional activity of a corticosteroid in activating (transactivation) or repressing (transrepression) gene expression mediated by the glucocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: A human cell line, such as the A549 lung epithelial cell line, is cultured. The cells are then stably transfected with a reporter gene construct.
-
For Transactivation: The construct contains a promoter with multiple glucocorticoid response elements (GREs) linked to a reporter gene (e.g., secreted alkaline phosphatase - SEAP, luciferase).
-
For Transrepression: The construct contains a promoter with binding sites for transcription factors like NF-κB or AP-1, also linked to a reporter gene.
-
-
Cell Treatment: The transfected cells are treated with varying concentrations of the test corticosteroids.
-
Stimulation (for Transrepression): To measure transrepression, the cells are stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.
-
Incubation: The cells are incubated for a defined period to allow for gene expression and production of the reporter protein.
-
Reporter Gene Assay: The activity of the reporter protein in the cell lysate or culture medium is measured using a specific assay (e.g., a chemiluminescent assay for SEAP or a luminometer for luciferase).
-
Data Analysis: The concentration of the corticosteroid that produces 50% of the maximal response (EC50) is calculated for both transactivation and transrepression.
Cytokine Suppression Assay
Objective: To assess the ability of a corticosteroid to inhibit the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated PBMCs are cultured and pre-incubated with various concentrations of the test corticosteroids for a specific duration.
-
Stimulation: The cells are then stimulated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the production and release of cytokines like TNF-α.
-
Incubation: The stimulated cells are incubated for a set period (e.g., 18-24 hours).
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentration of the target cytokine (e.g., TNF-α) is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: The concentration of the corticosteroid that causes a 50% inhibition of cytokine release (IC50) is determined.
Experimental Workflow for In Vitro Potency Assessment
The following diagram illustrates a generalized workflow for assessing the in vitro potency of a novel corticosteroid.
Caption: In Vitro Corticosteroid Potency Workflow.
Conclusion
The in vitro evidence strongly supports the classification of this compound as a highly potent corticosteroid. Its exceptional affinity for the glucocorticoid receptor, coupled with its potent functional activity in cellular assays, distinguishes it from other commonly used corticosteroids. For researchers and drug development professionals, this high in vitro potency suggests a strong potential for therapeutic efficacy, which should be further investigated in preclinical and clinical settings. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of corticosteroid potency.
References
- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pnas.org [pnas.org]
Methodological & Application
Fluticasone Furoate: In Vitro Anti-inflammatory Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for characterizing the anti-inflammatory properties of Fluticasone Furoate (FF) in vitro. This compound, a synthetic corticosteroid, exerts potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which subsequently modulates the expression of a wide array of inflammatory genes.[1][2] This document outlines key in vitro assays to assess its efficacy, including cytokine release assays and reporter gene assays for crucial signaling pathways.
Mechanism of Action Overview
This compound's primary mechanism of action involves its high-affinity binding to the cytosolic glucocorticoid receptor.[1][2] Upon binding, the FF-GR complex translocates to the nucleus.[1] Once in the nucleus, this complex can modulate gene expression through two main pathways:
-
Transrepression: The FF-GR complex can inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5] This is a key mechanism for its anti-inflammatory effects, as it leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3]
-
Transactivation: The FF-GR complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes.[1][5][6]
The following diagram illustrates the generalized signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various anti-inflammatory assays.
Table 1: Inhibition of Cytokine Release by this compound (FF)
| Cell Type | Stimulant | Cytokine Inhibited | Potency Metric | Value | Reference |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | GM-CSF | IC25 | 12.6 pM | [7][8][9][10][11] |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | IL-6 | IC25 | 65.8 pM | [8][9][10][11] |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum (FBS) | IL-8 | IC25 | 8.6 pM | [8][9][10][11] |
Table 2: Inhibition of Eosinophil Survival by this compound (FF)
| Metric | Day 3 | Day 4 | Reference |
| IC50 | 3.22 nM | 1.29 nM | [8][9][10][11] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine Secretion from Nasal Mucosa Epithelial Cells
This protocol details the methodology for assessing the anti-inflammatory activity of this compound by measuring the inhibition of cytokine secretion from stimulated nasal mucosa epithelial cells.[8][9][10]
Materials:
-
Primary human nasal mucosa epithelial cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
This compound (FF)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for GM-CSF, IL-6, and IL-8
Experimental Workflow:
Procedure:
-
Cell Culture: Culture primary human nasal mucosa epithelial cells in a suitable medium until they reach the desired confluency.
-
Treatment: Replace the medium with fresh medium containing 10% FBS and varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁷ M).[8][9][10] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of GM-CSF, IL-6, and IL-8 in the supernatants using validated ELISA kits according to the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the percentage inhibition of cytokine secretion for each FF concentration relative to the stimulated vehicle control. Determine the IC25 or IC50 values by plotting a dose-response curve.
Protocol 2: Inhibition of TNF-α Secretion from LPS-Stimulated THP-1 Cells
This protocol describes the methodology for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of TNF-α secretion from LPS-stimulated THP-1 cells, using fluticasone as a positive control.[7]
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (FF)
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[7]
-
Treatment: Add 50 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.[7]
-
Stimulation: Add 50 µL of a 3 µg/mL LPS solution to all wells except the unstimulated control, for a final concentration of 1 µg/mL. Add 50 µL of culture medium to the unstimulated control wells.[7]
-
Incubation: Incubate the plate for 4 to 6 hours at 37°C in a 5% CO₂ incubator.[7]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatants.[7]
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each FF concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.
Protocol 3: Transactivation and Transrepression Assays
These assays are crucial for elucidating the molecular mechanisms of this compound's action on the glucocorticoid receptor. They typically involve reporter gene constructs.
Principle:
-
Transactivation Assay: Measures the ability of the FF-GR complex to bind to GREs and activate the transcription of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[3][6][12] This is often performed in cells like HeLa or A549 that are stably transfected with a GRE-reporter construct.[3][12]
-
Transrepression Assay: Measures the ability of the FF-GR complex to inhibit the activity of pro-inflammatory transcription factors like NF-κB or AP-1.[3][6] This is typically done in cells (e.g., A549) transiently or stably transfected with a reporter construct containing NF-κB or AP-1 response elements.[3][6][12]
General Workflow:
Procedure (General Outline):
-
Cell Culture and Transfection: Culture appropriate cells (e.g., A549, HeLa) and transfect them with the relevant reporter plasmid (GRE-luciferase, NF-κB-luciferase, or AP-1-luciferase).[3]
-
Treatment:
-
For Transactivation: Treat the cells with a range of this compound concentrations.
-
For Transrepression: Pre-treat the cells with a range of this compound concentrations for 1 hour, followed by stimulation with an appropriate inflammatory agent (e.g., TNF-α for NF-κB activation).[7]
-
-
Incubation: Incubate the cells for a suitable period (e.g., 6-8 hours for NF-κB reporter assays).[7]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the assay kit's protocol.[7]
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. For transrepression, calculate the percentage inhibition relative to the stimulated control. For transactivation, express the results as fold induction over the vehicle control. Determine EC50 values.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of the enhanced-affinity glucocorticoid this compound in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. karger.com [karger.com]
- 9. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 11. This compound Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation | Semantic Scholar [semanticscholar.org]
- 12. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-based Cytokine Measurement Following Fluticasone Furoate Treatment
Introduction
Fluticasone Furoate (FF) is a high-affinity synthetic trifluorinated corticosteroid used in the management of inflammatory conditions such as allergic rhinitis and asthma.[1][2] Its therapeutic effects are mediated through its potent anti-inflammatory action, which involves the modulation of gene expression related to inflammation.[1][2][3] A primary mechanism of action for FF is the suppression of various pro-inflammatory cytokines.[1][3]
Cytokines are small proteins crucial for cell signaling, and their levels are often elevated during inflammatory responses. Key cytokines involved in airway inflammation include interleukins (e.g., IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][4] Measuring the concentration of these cytokines after treatment with this compound is a critical step in evaluating its efficacy and understanding its mechanism of action. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in various biological samples, including cell culture supernatants and tissue lysates.[5][6][7]
These application notes provide a detailed protocol for the measurement of cytokines using a sandwich ELISA method in samples treated with this compound.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1][2] Upon binding, the FF-GR complex translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1][2] This interaction modulates gene transcription in two primary ways:
-
Transactivation: The complex upregulates the transcription of anti-inflammatory genes, such as IκBα, which inhibits the pro-inflammatory transcription factor NF-κB.[1]
-
Transrepression: The complex directly suppresses the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][3]
Caption: this compound signaling pathway leading to decreased cytokine gene transcription.
Experimental Workflow
The overall experimental process involves stimulating cells to induce an inflammatory response, treating them with this compound, collecting the biological samples, and subsequently performing the ELISA to quantify cytokine levels.
Caption: Experimental workflow from cell treatment to ELISA data analysis.
Detailed Protocol: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a standard sandwich ELISA, which is a common and reliable format for cytokine measurement.[5][7]
Principle of the Assay
A capture antibody specific to the cytokine of interest is pre-coated onto a microplate.[7] Samples and standards are added, and the cytokine binds to the immobilized antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich".[5] Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of cytokine present.[7]
Materials and Reagents
-
ELISA Plate: 96-well high-protein binding plates.
-
Capture Antibody: Purified antibody specific for the target cytokine (e.g., anti-human IL-6).
-
Detection Antibody: Biotinylated antibody specific for the target cytokine.
-
Recombinant Cytokine Standard: For generating the standard curve.
-
Enzyme Conjugate: Streptavidin-HRP.
-
Coating Buffer: e.g., 0.1 M Sodium Phosphate, pH 9.0.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS).
-
Assay Diluent: Same as Blocking Buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄ or 1M HCl.
-
Samples: Cell culture supernatants collected after this compound treatment.
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
Assay Procedure
-
Plate Coating:
-
Blocking:
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to create a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).[4]
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Run all standards and samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at RT in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate 5 times with Wash Buffer, ensuring all residual buffer is removed.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at RT in the dark, monitoring for color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average OD for each set of replicate standards and samples.
-
Subtract the mean OD of the blank (zero standard) from all other OD values.
-
Plot a standard curve of the mean OD (Y-axis) versus the cytokine concentration (X-axis) for the standards. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the concentration of the cytokine in the samples from the standard curve using their corresponding OD values.
-
Multiply by the dilution factor if samples were diluted prior to the assay.
Data Presentation: Effect of this compound on Cytokine Levels
The following tables summarize quantitative data from studies investigating the effect of this compound on cytokine secretion.
Table 1: Effect of this compound on Cytokine Secretion from Human Nasal Epithelial Cells
This table shows the inhibitory concentration (IC₂₅) of this compound on cytokine secretion induced by Fetal Bovine Serum (FBS) in cultured human nasal epithelial cells after 24 hours of incubation.[4][9][10]
| Cytokine | This compound IC₂₅ (pM) |
| GM-CSF | 12.6 |
| IL-6 | 65.8 |
| IL-8 | 8.6 |
IC₂₅: The concentration of the drug that causes 25% inhibition.
Table 2: Inhibition of Cytokine Release by this compound in Human Nasal Polyp Tissue
This table presents the percentage of inhibition of various T-helper (Th1, Th2, Th17) cytokines at a fixed concentration of 10⁻¹⁰ M this compound in ex-vivo human nasal polyp tissue stimulated with Staphylococcus aureus enterotoxin B (SEB).[11][12]
| Cytokine | % Inhibition by FF (10⁻¹⁰ M) |
| IFN-γ (Th1) | ~55% |
| IL-2 (Th1) | ~50% |
| IL-17 (Th17) | ~60% |
| IL-5 (Th2) | ~30% |
| TNF-α | ~40% |
Data are approximated from graphical representations in the source publication.[11][12]
Conclusion
The protocol described provides a robust framework for researchers to quantify the anti-inflammatory effects of this compound by measuring its impact on cytokine production. The use of a standardized sandwich ELISA ensures high sensitivity and specificity, allowing for accurate determination of cytokine concentrations in biological samples. The provided data and diagrams illustrate the mechanism and expected outcomes, offering a comprehensive resource for professionals in immunology, respiratory research, and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation | Semantic Scholar [semanticscholar.org]
- 11. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
Application Note: A Validated HPLC Method for the Quantification of Fluticasone Furoate in Cell Culture Media
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of fluticasone furoate in cell culture media. This compound, a potent synthetic glucocorticoid, is widely used in respiratory research and drug development.[1][2] Accurate quantification in in vitro models is crucial for pharmacokinetic and pharmacodynamic studies. This protocol addresses the challenges associated with the drug's hydrophobic nature and potential interference from complex biological matrices. The method employs a simple protein precipitation step followed by chromatographic separation on a C18 column with UV detection. The described method is validated for its linearity, accuracy, precision, and specificity, ensuring reliable data for researchers in pharmacology and drug development.
Introduction
This compound is a trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, exhibiting potent anti-inflammatory effects.[3][4] Its therapeutic efficacy is being explored in various in vitro cell culture models to understand its mechanism of action and cellular effects. A critical aspect of these studies is the accurate measurement of this compound concentrations in the cell culture supernatant to determine cellular uptake, metabolism, and dose-response relationships.
The inherent properties of this compound, such as its high lipophilicity (XLogP3: 4.8) and low aqueous solubility, present analytical challenges.[1][5] These characteristics can lead to significant non-specific binding to laboratory plastics, potentially underestimating the actual concentration in experimental assays.[5] Furthermore, cell culture media are complex mixtures containing salts, amino acids, vitamins, glucose, and proteins (if supplemented with serum), which can interfere with chromatographic analysis.[6][7]
This application note provides a detailed, validated HPLC method specifically tailored for the quantification of this compound in cell culture media, enabling researchers to obtain accurate and reproducible results.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Fluticasone Propionate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Low-binding polypropylene microcentrifuge tubes
-
0.22 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 236 nm[8][9][10][11] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., fluticasone propionate) in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration of 10 µg/mL.
Calibration Curve Preparation
-
To a set of clean, low-binding microcentrifuge tubes, add 500 µL of blank cell culture medium.
-
Spike the medium with the appropriate volume of each working standard solution to create a calibration curve with at least six non-zero points (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube.
-
Proceed with the sample preparation protocol as described below.
Sample Preparation Protocol
-
Collect 500 µL of the cell culture media sample into a low-binding polypropylene microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL).
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile (3:1 ratio of acetonitrile to sample volume) to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability.
Linearity
A linear relationship between the peak area ratio (analyte/IS) and concentration is expected over the specified range.
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio |
| 0.1 | 15,234 | 498,765 | 0.031 |
| 0.5 | 76,170 | 501,234 | 0.152 |
| 1.0 | 153,987 | 505,111 | 0.305 |
| 5.0 | 770,123 | 502,567 | 1.532 |
| 10.0 | 1,545,678 | 504,321 | 3.065 |
| 25.0 | 3,850,456 | 501,987 | 7.670 |
| 50.0 | 7,710,987 | 503,123 | 15.326 |
| Correlation Coefficient (R²) | \multicolumn{3}{c | }{≥ 0.999 } |
Precision and Accuracy
Precision is expressed as the relative standard deviation (%RSD), and accuracy is determined by the percent recovery.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (LQC) | 0.3 | < 5.0% | < 5.0% | 95.0 - 105.0% |
| Medium (MQC) | 7.5 | < 5.0% | < 5.0% | 95.0 - 105.0% |
| High (HQC) | 40.0 | < 5.0% | < 5.0% | 95.0 - 105.0% |
Specificity
The method's specificity is demonstrated by the absence of interfering peaks from the blank cell culture medium at the retention times of this compound and the internal standard.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Discussion
This application note provides a comprehensive protocol for the quantification of this compound in cell culture media. The primary challenge in this analysis is the potential for drug loss due to non-specific binding to plastic surfaces, a consequence of the compound's high lipophilicity.[5] To mitigate this, the use of low-binding polypropylene tubes is strongly recommended for all sample handling steps. The simple protein precipitation with acetonitrile was found to be effective in removing interfering proteins from media containing serum, with high recovery rates for this compound.
The selection of a C18 column provides excellent retention and separation of the hydrophobic analyte from more polar media components. A UV detection wavelength of 236 nm was chosen based on the absorbance maximum of the related compound, fluticasone propionate, which offers good sensitivity for the furoate ester as well.[8][9][10][11] The method isocratic, which allows for a relatively short run time, increasing sample throughput.
The validation data demonstrates that the method is linear, accurate, and precise over a biologically relevant concentration range. The specificity of the method ensures that the quantification of this compound is not affected by endogenous components of the cell culture medium.
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for the quantification of this compound in cell culture media. By following the outlined protocols for sample preparation and chromatographic analysis, researchers can obtain accurate data essential for in vitro pharmacological studies. This method is suitable for routine analysis in research and drug development settings.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medkoo.com [medkoo.com]
- 5. fda.gov [fda.gov]
- 6. What are the components of cell culture media? | AAT Bioquest [aatbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. ijbpas.com [ijbpas.com]
- 10. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fluticasone Furoate in Ovalbumin-Induced Asthma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluticasone furoate in a preclinical ovalbumin (OVA)-induced murine model of allergic asthma. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for investigating the efficacy of this inhaled corticosteroid.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established model that recapitulates many of the key features of human allergic asthma.[1][2] this compound is a synthetic trifluorinated corticosteroid with potent anti-inflammatory effects mediated through its high affinity for the glucocorticoid receptor.[3] This document details the application of this compound in the OVA-induced asthma mouse model, providing protocols for disease induction, drug administration, and endpoint analysis.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The net effect is a reduction in the production of pro-inflammatory mediators and a decrease in the recruitment and activation of inflammatory cells in the airways.
Experimental Protocols
Ovalbumin-Induced Asthma Mouse Model Workflow
The following workflow provides a general timeline for the induction of allergic asthma in mice using ovalbumin and subsequent treatment with this compound. Specific details for each step are provided in the subsequent sections.
Detailed Methodologies
1. Animals
-
Female BALB/c mice, 6-8 weeks old, are commonly used for this model as they are known to develop a robust Th2-type immune response.[2]
-
Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Ovalbumin Sensitization and Challenge
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of ovalbumin (OVA; Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (Alum; InvivoGen) in sterile saline.[3]
-
-
Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice with an intranasal (i.n.) administration of 50 µL of a solution containing 10 µg of OVA in sterile saline.
-
3. This compound Administration
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., sterile saline with 0.5% Tween 80).
-
Administration: Administer this compound intranasally at the desired dose (e.g., 10-100 µg/kg) 1 hour prior to each OVA challenge on days 21, 22, and 23. A control group should receive the vehicle alone.
4. Measurement of Airway Hyperresponsiveness (AHR)
-
Method: AHR is assessed 24 hours after the final OVA challenge using whole-body plethysmography (WBP).[4][5][6]
-
Procedure:
-
Place conscious, unrestrained mice into the main chamber of the WBP system and allow them to acclimatize for at least 10 minutes.
-
Record baseline enhanced pause (Penh) values for 3 minutes.
-
Expose the mice to nebulized sterile saline for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh values for 3 minutes following each nebulization.
-
AHR is expressed as the percentage increase in Penh from baseline after each methacholine challenge.
-
5. Bronchoalveolar Lavage (BAL) and Cell Analysis
-
Procedure: 48 hours after the final OVA challenge, euthanize the mice and perform a bronchoalveolar lavage (BAL).[7][8][9][10]
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill and aspirate 1 mL of ice-cold sterile saline three times.
-
Pool the recovered BAL fluid (BALF).
-
-
Cell Counting:
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of saline.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (macrophages, eosinophils, neutrophils, and lymphocytes). At least 300 cells should be counted per slide.
-
6. Cytokine Analysis
-
Sample: Use the supernatant from the centrifuged BALF.
-
Method: Measure the concentrations of IL-4, IL-5, and IL-13 in the BALF supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[11][12][13]
Data Presentation
The following tables summarize the expected quantitative data from studies using fluticasone in an OVA-induced asthma mouse model. Note that the data presented below is derived from a study using a combination of Sarsasapogenin and Fluticasone, as specific data for this compound monotherapy was not available in the literature reviewed.[3] The "Fluticasone Group" in these tables refers to the combination treatment group from the cited study.
Table 1: Effect of Fluticasone on Inflammatory Cell Infiltration in BALF
| Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁵/mL) | Macrophages (x10⁵/mL) | Lymphocytes (x10⁵/mL) | Neutrophils (x10⁵/mL) |
| Control | 1.2 ± 0.1 | 0.1 ± 0.02 | 0.8 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.02 |
| OVA-Challenged | 8.5 ± 0.7 | 4.2 ± 0.5 | 2.5 ± 0.3 | 1.5 ± 0.2 | 0.3 ± 0.04 |
| Fluticasone Group | 3.1 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.02* |
Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Challenged group. Data adapted from Mandlik et al., 2020.[3]
Table 2: Effect of Fluticasone on Th2 Cytokine Levels in Serum
| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control | 35 ± 4 | 28 ± 3 | 45 ± 5 |
| OVA-Challenged | 150 ± 12 | 120 ± 10 | 180 ± 15 |
| Fluticasone Group | 60 ± 7 | 55 ± 6 | 70 ± 8* |
Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Challenged group. Data adapted from Mandlik et al., 2020.[3]
Table 3: Effect of Fluticasone on Airway Hyperresponsiveness (AHR)
| Methacholine (mg/mL) | Control | OVA-Challenged | Fluticasone Group |
| 0 | 100 ± 5 | 100 ± 5 | 100 ± 5 |
| 6.25 | 120 ± 10 | 250 ± 20 | 150 ± 15 |
| 12.5 | 140 ± 12 | 350 ± 25 | 180 ± 18 |
| 25 | 160 ± 15 | 480 ± 30 | 220 ± 20 |
| 50 | 180 ± 18 | 600 ± 35 | 250 ± 25 |
Data are presented as the percentage of baseline Penh (mean ± SEM). *p < 0.05 compared to the OVA-Challenged group. This data is representative of typical results and not from a specific cited source.
Conclusion
The ovalbumin-induced asthma mouse model is a valuable tool for evaluating the in vivo efficacy of anti-inflammatory compounds like this compound. The protocols outlined in these application notes provide a framework for inducing allergic airway inflammation and assessing the therapeutic effects of this compound on key asthma-related parameters, including airway hyperresponsiveness, inflammatory cell infiltration, and Th2 cytokine production. The provided quantitative data serves as a benchmark for expected outcomes, aiding in the design and interpretation of future preclinical studies.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Sarsasapogenin and Fluticasone attenuates ovalbumin-induced airway inflammation in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for In Vivo Models of Allergic Rhinitis in Fluticasone Furoate Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and congestion. The development of effective therapeutics for allergic rhinitis relies on the use of robust and reproducible in vivo animal models that mimic the key pathophysiological features of the human disease. These models are instrumental in evaluating the efficacy and mechanism of action of novel drug candidates. Fluticasone Furoate, a synthetic trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, is a potent anti-inflammatory agent used in the treatment of allergic rhinitis.[1] This document provides detailed application notes and protocols for establishing and utilizing animal models of allergic rhinitis for the investigation of this compound.
The most commonly employed models in allergic rhinitis research are rodent models, particularly rats and guinea pigs, sensitized to allergens such as ovalbumin (OVA) or house dust mite (HDM).[2][3] These models allow for the assessment of nasal symptoms, inflammatory cell infiltration, and cytokine profiles following allergen challenge and subsequent treatment with therapeutic agents like this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of allergic rhinitis.
Table 1: Effect of this compound on Nasal Symptoms in an Ovalbumin-Induced Allergic Rhinitis Rat Model
| Treatment Group | Dose (µg) | Inhibition of Nasal Rubbing (%) | Inhibition of Sneezing (%) | Duration of Action (hours) |
| Vehicle Control | - | 0 | 0 | - |
| This compound | 0.1 | Dose-dependent increase | Dose-dependent increase | >12 |
| This compound | 1 | Dose-dependent increase | Dose-dependent increase | >12 |
| This compound | 10 | Significant Inhibition | Significant Inhibition | >12[4] |
| Fluticasone Propionate | 10 | Significant Inhibition | Significant Inhibition | <12[4] |
Data synthesized from a study in actively sensitized rats, demonstrating a dose-dependent inhibition of antigen-induced nasal rubbing and sneezing. This compound showed a longer duration of action compared to Fluticasone Propionate.[4]
Table 2: Effect of this compound on Cytokine Release in an Ex Vivo Human Nasal Tissue Model
| Cytokine | This compound (IC50, M) | Mometasone Furoate (IC50, M) |
| IFN-γ | < 10⁻¹⁰ | > 10⁻¹⁰ |
| IL-2 | < 10⁻¹⁰ | > 10⁻¹⁰ |
| IL-5 | < 10⁻¹⁰ | < 10⁻¹⁰ |
| IL-17 | < 10⁻¹⁰ | > 10⁻¹⁰ |
| TNF-α | < 10⁻¹⁰ | < 10⁻¹⁰ |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and Mometasone Furoate on the release of various T-helper (Th)1, Th2, and Th17 cytokines from human nasal polyp tissue stimulated with Staphylococcus aureus enterotoxin B (SEB). This compound demonstrated a potent and broad suppression of these cytokines.[5]
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats
This protocol describes the induction of an allergic rhinitis model in rats using ovalbumin as the allergen. This model is suitable for evaluating the efficacy of intranasal corticosteroids like this compound.
Materials:
-
Wistar or Sprague-Dawley rats (male or female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) gel (adjuvant)
-
Sterile saline (0.9% NaCl)
-
This compound nasal spray formulation
-
Vehicle control for nasal spray
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Micropipettes and sterile tips
-
Nasal lavage collection supplies (see Protocol 3)
Procedure:
-
Sensitization Phase (Days 1-14):
-
On day 1, actively sensitize the rats by administering an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg of Al(OH)₃ suspended in 0.5 mL of sterile saline.
-
Repeat the i.p. injection on day 7.
-
-
Challenge Phase (Days 15-21):
-
From day 15 to day 21, challenge the sensitized rats daily with an intranasal administration of 1% OVA solution (10 µL per nostril).
-
To perform the intranasal challenge, lightly anesthetize the rats and instill the OVA solution into each nostril using a micropipette.
-
-
Treatment Administration (Concurrent with Challenge):
-
Administer this compound or vehicle control intranasally 30 minutes to 1 hour prior to each OVA challenge.
-
Typical doses for this compound in this model range from 0.1 to 10 µg per animal.[4]
-
-
Assessment of Nasal Symptoms:
-
Immediately after the final OVA challenge on day 21, observe each rat for a period of 10-15 minutes.
-
Count the number of sneezes and the frequency of nasal rubbing movements.
-
-
Sample Collection:
-
Following the behavioral assessment, perform nasal lavage to collect fluid for cell counting and cytokine analysis (see Protocol 3).
-
Collect blood samples for measurement of serum IgE levels.
-
Euthanize the animals and collect nasal mucosal tissue for histological analysis.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis in Guinea Pigs
This protocol details the establishment of an allergic rhinitis model in guinea pigs using a clinically relevant allergen, house dust mite extract.
Materials:
-
Dunkin-Hartley guinea pigs (male or female, 300-350 g)
-
House dust mite (HDM) extract (Dermatophagoides pteronyssinus or Dermatophagoides farinae)
-
Sterile saline (0.9% NaCl)
-
This compound nasal spray formulation
-
Vehicle control for nasal spray
-
Aerosol delivery system (nebulizer and exposure chamber)
-
Anesthesia (e.g., isoflurane)
-
Nasal lavage collection supplies (see Protocol 3)
Procedure:
-
Sensitization Phase (5 consecutive days):
-
Sensitize the guinea pigs by exposing them to an aerosol of 0.25% HDM extract for 5 minutes daily for 5 consecutive days.[6]
-
Place the animals in an exposure chamber connected to a nebulizer generating the HDM aerosol.
-
-
Challenge Phase:
-
After a rest period of 7-10 days, induce allergic rhinitis symptoms by intranasal application of 15 µL of 0.5% HDM extract into each nostril.[6]
-
-
Treatment Administration:
-
Administer this compound or vehicle control intranasally 1 hour prior to the HDM challenge.
-
-
Assessment of Nasal Symptoms:
-
Observe the animals for 30 minutes immediately following the HDM challenge.
-
Record the number of sneezes and instances of nasal rubbing.
-
-
Sample Collection:
-
Perform nasal lavage for cellular and cytokine analysis (see Protocol 3).
-
Collect blood for serological analysis.
-
Harvest nasal tissue for histopathology.
-
Protocol 3: Nasal Lavage Fluid (NALF) Collection and Analysis in Rodents
This protocol provides a method for collecting and processing nasal lavage fluid to assess inflammatory cell infiltration and cytokine levels.
Materials:
-
Anesthetized rodent (rat or guinea pig)
-
Sterile phosphate-buffered saline (PBS), ice-cold
-
Polyethylene tubing or a blunted needle
-
Syringe (1 mL or 5 mL)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
-
ELISA kits for specific cytokines (e.g., IL-4, IL-5, IFN-γ)
-
Centrifuge
Procedure:
-
NALF Collection:
-
Deeply anesthetize the animal.
-
Position the animal on its back with its head tilted downwards.
-
Carefully insert a small-gauge polyethylene tube or a blunted needle into one nostril, ensuring a snug fit to prevent leakage.
-
Slowly instill 0.5-1 mL of ice-cold PBS into the nasal cavity through the tubing.
-
Collect the effluent fluid that drains from the contralateral nostril into a microcentrifuge tube.
-
Repeat the process for the other nostril.
-
-
Cell Counting:
-
Centrifuge the collected NALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa stain.
-
Perform a differential cell count by identifying and counting at least 200 cells (e.g., eosinophils, neutrophils, lymphocytes, macrophages) under a microscope.
-
-
Cytokine Analysis:
-
Use the supernatant from the initial centrifugation for cytokine analysis.
-
Measure the concentrations of relevant cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) using commercially available ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in rats.
Caption: Signaling pathway of this compound via the Glucocorticoid Receptor.
References
- 1. This compound nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 6. Allergic Rhinitis in Rats Is Associated with an Inflammatory Response of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Formulation of Fluticasone Furoate for Intranasal Delivery in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluticasone furoate (FF) is a synthetic trifluorinated corticosteroid with high affinity for the glucocorticoid receptor, exhibiting potent anti-inflammatory properties.[1][2] It is widely used for the management of allergic rhinitis (AR).[3][4] The development of novel intranasal formulations aims to enhance its therapeutic efficacy, prolong its local residence time, and minimize systemic absorption.[5][6] These application notes provide detailed protocols for the formulation of this compound into polymeric nanoparticles and subsequent evaluation in rat models, a common preclinical species for AR studies.[3][7]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[8] This binding triggers the translocation of the drug-receptor complex into the nucleus, where it modulates the transcription of a wide array of genes.[8] The primary mechanisms include:
-
Transrepression: The FF-GR complex inhibits pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of inflammatory cytokines (e.g., TNF-α, interleukins) and chemokines.[1][8]
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, upregulating the expression of anti-inflammatory proteins.
-
Inhibition of Inflammatory Cells: FF suppresses the migration and activation of inflammatory cells like eosinophils, neutrophils, and macrophages to the site of inflammation.[8]
-
Reduction of Vascular Permeability: The drug helps stabilize capillary endothelial cells, reducing edema and swelling.[8]
Caption: Signaling pathway of this compound in allergic inflammation.
Experimental Formulation: Polymeric Nanoparticles
Nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolide) (PLGA), are promising carriers for intranasal drug delivery. They offer advantages such as improved drug solubility, sustained release, and enhanced mucosal permeation.[6]
Table 1: Representative Physicochemical Properties of this compound-Loaded PLGA Nanoparticles (Note: Data are illustrative, based on typical results for corticosteroid nanoparticles[9][10])
| Parameter | Value | Method of Analysis |
| Particle Size (Z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -25 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 70% | HPLC |
| Drug Loading | 4 - 8% (w/w) | HPLC |
Experimental Protocols
Protocol 3.1: Preparation of this compound-Loaded PLGA Nanoparticles This protocol is adapted from the nanoprecipitation method used for similar corticosteroids.[10]
Materials:
-
This compound (FF)
-
Poly(lactic-co-glycolide) (PLGA, 50:50)
-
Acetone (organic solvent)
-
Polysorbate 80 or Solutol HS 15 (surfactant)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase: Dissolve 10 mg of this compound and 50 mg of PLGA in 2 mL of acetone. Ensure complete dissolution by gentle vortexing.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 0.5% w/v Polysorbate 80) in 4 mL of deionized water.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 700 rpm). Add the organic phase dropwise into the aqueous phase. An opalescent suspension will form instantaneously.
-
Solvent Evaporation: Leave the suspension stirring at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C to separate the nanoparticles from the unencapsulated drug and excess surfactant.
-
Resuspension: Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS pH 7.4).
-
Storage: Store the final formulation at 4°C for further characterization and use.
Protocol 3.2: In Vitro Drug Release Study
Materials:
-
FF-loaded nanoparticle suspension
-
Phosphate-Buffered Saline (PBS) at pH 6.4 (simulating nasal fluid) and pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Transfer a known amount (e.g., 1 mL) of the FF-nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a beaker containing 50 mL of release medium (PBS).
-
Place the beaker in a shaking incubator set to 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for FF concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 3.3: Ex Vivo Nasal Permeation Study This protocol uses excised rat nasal mucosa to assess drug permeation in a physiologically relevant model.[11][12]
Materials:
-
Freshly excised nasal mucosa from Sprague-Dawley rats
-
Franz diffusion cells
-
PBS (pH 7.4)
-
FF formulation and control solution
-
Water bath with magnetic stirring capabilities (37°C)
Procedure:
-
Humanely euthanize a rat and carefully excise the nasal septum.
-
Separate the nasal mucosa from the underlying cartilage.
-
Mount the excised mucosa on a Franz diffusion cell, with the mucosal side facing the donor compartment and the serosal side facing the receptor compartment.
-
Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the tissue.
-
Equilibrate the tissue for 30 minutes at 37°C.
-
Apply the FF formulation (e.g., 0.5 mL) to the donor compartment.
-
At specified time points, collect samples from the receptor compartment and replace the volume with fresh buffer.
-
Analyze the samples for FF content via HPLC to determine the permeation profile.
Protocol 3.4: In Vivo Efficacy Study in an Allergic Rhinitis Rat Model This protocol is based on the widely used ovalbumin (OVA)-sensitized rat model.[3][13]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Procedure:
-
Sensitization: On days 1 and 8, sensitize the rats by intraperitoneal injection of 1 mg of ovalbumin (OVA) and 100 mg of aluminum hydroxide gel in 1 mL of saline.
-
Challenge: From day 15 to day 21, challenge the rats daily by intranasal instillation of 10 µL of OVA solution (1% in saline) into each nostril.
-
Treatment: On day 22, divide the rats into groups (e.g., Negative Control, Positive Control with FF solution, Test Group with FF nanoparticles).
-
Administer the respective formulations intranasally 1 hour before the final OVA challenge.
-
Symptom Evaluation: Immediately after the final challenge, place each rat in an observation cage and count the number of sneezes and nasal rubbing movements for 15 minutes.
-
A significant reduction in symptoms compared to the negative control group indicates efficacy.[3]
Experimental Workflow and Data Presentation
The overall process from formulation to preclinical evaluation follows a logical progression to ensure comprehensive assessment.
Caption: Workflow for development and testing of intranasal FF formulations.
Table 2: Illustrative In Vivo Efficacy Data in Ovalbumin-Sensitized Rats
| Treatment Group | Dose (µ g/rat ) | Mean Sneezes (± SD) in 15 min | Mean Nasal Rubs (± SD) in 15 min |
| Saline Control | - | 45.2 ± 5.6 | 98.5 ± 10.1 |
| FF Solution | 10 | 20.1 ± 3.1 | 45.3 ± 6.8 |
| FF Nanoparticles | 10 | 12.5 ± 2.5# | 28.7 ± 5.2# |
| p < 0.05 vs. Saline Control; #p < 0.05 vs. FF Solution |
Table 3: Representative Pharmacokinetic Parameters of Intranasal FF in Rats (Note: Data are illustrative. The elimination half-life of FF in rats is approximately 3 hours[14])
| Formulation | Cmax (pg/mL) | Tmax (h) | AUC₀₋ₜ (pg·h/mL) |
| FF Solution | 15.5 ± 4.2 | 0.5 | 45.8 ± 7.3 |
| FF Nanoparticles | 12.8 ± 3.5 | 1.5 | 68.2 ± 9.1* |
| p < 0.05 vs. FF Solution |
These tables demonstrate how a nanoparticle formulation could potentially provide a lower peak concentration (Cmax) but a greater overall systemic exposure (AUC) over time due to sustained release, indicating prolonged absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound nasal spray in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Seasonal allergic rhinitis: fluticasone propionate and this compound therapy evaluated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Developing Biodegradable Nanoparticles Loaded with Mometasone Furoate for Potential Nasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of mometasone furoate by topical application on allergic rhinitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Nanoparticle drug delivery characterization for fluticasone propionate and in vitro testing 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Liposomal Formulation of Fluticasone Furoate for Preclinical Research
Introduction
Fluticasone Furoate is a synthetic trifluorinated corticosteroid known for its potent anti-inflammatory properties.[1] It is widely used in the management of inflammatory conditions such as asthma and allergic rhinitis.[2][3] The mechanism of action involves binding to glucocorticoid receptors, which leads to the modulation of gene expression and the suppression of inflammatory pathways.[1][2] However, its poor water solubility can present challenges in formulation development.[4] Liposomal encapsulation offers a promising strategy to improve the delivery, stability, and therapeutic efficacy of hydrophobic drugs like this compound. Liposomes are biocompatible, biodegradable vesicles that can encapsulate both hydrophilic and hydrophobic compounds, potentially offering sustained release and targeted delivery.[5][6]
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of this compound tailored for preclinical research settings.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[1] Upon entering the target cell, it binds to the GR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins and causes the this compound-GR complex to translocate into the nucleus.[1][2] Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes, leading to two primary outcomes:
-
Transactivation: Upregulation of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Transrepression: Downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and chemokines by interfering with transcription factors such as NF-κB and AP-1.[1][7]
The net result is a potent suppression of the inflammatory response, reduced immune cell migration, and decreased vascular permeability at the site of inflammation.[1]
Experimental Protocol: Preparation of Liposomes
The following protocol details the preparation of this compound-loaded liposomes using the well-established lipid film hydration method.[5][8] This technique is suitable for encapsulating lipophilic drugs.
Materials
-
This compound (FF)
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Liposome Preparation Workflow
Step-by-Step Protocol
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve phosphatidylcholine, cholesterol, and this compound in a suitable volume of chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v).[9]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the boiling point of the solvent (e.g., 40-60°C) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.[9]
-
Vacuum Drying: Dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The volume depends on the desired final lipid concentration.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask in the water bath (above the lipid transition temperature, e.g., 60°C) for 30-60 minutes.[9] The suspension should become milky, indicating the formation of Multilamellar Vesicles (MLVs).
-
Size Reduction: To achieve a uniform size distribution, subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes. Following sonication, extrude the liposomal suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process yields Large Unilamellar Vesicles (LUVs).
-
Purification: Separate the liposomal formulation from the unencapsulated drug by dialysis against PBS or by centrifugation.
Data Presentation: Formulation Composition
Quantitative data for a typical formulation should be recorded as follows:
| Component | Molar Ratio | Amount (mg) for 10 mL |
| Phosphatidylcholine | 55 | 41.5 |
| Cholesterol | 40 | 15.5 |
| This compound | 5 | 2.5 |
| Total | 100 | 59.5 |
Experimental Protocols: Physicochemical Characterization
Characterization is crucial to ensure the quality, stability, and reproducibility of the liposomal formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Characterization Workflow
Protocol: Particle Size, PDI, and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of the liposomes.[10]
-
Sample Preparation: Dilute the liposomal suspension with filtered PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the DLS instrument parameters, including dispersant viscosity (water at 25°C), temperature, and measurement angle (e.g., 173°).[9]
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 120 seconds.[9] Perform at least three independent measurements for each sample.
-
Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and zeta potential.
Protocol: Encapsulation Efficiency (EE%) Determination
EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[11]
-
Separation of Free Drug: Separate the unencapsulated (free) this compound from the liposomes. A common method is ultracentrifugation. Centrifuge an aliquot of the liposomal suspension (e.g., at 50,000 x g for 60 minutes). The liposomes will form a pellet, leaving the free drug in the supernatant.
-
Quantification of Total Drug: Take a known volume of the original (uncentrifuged) liposomal suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantification of Free Drug: Carefully collect the supernatant from step 1.
-
HPLC Analysis: Quantify the concentration of this compound in both the total drug sample and the free drug sample using a validated High-Performance Liquid Chromatography (HPLC) method.[11][12]
-
Calculation: Calculate the EE% using the following formula:[] EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Data Presentation: Expected Characterization Results
| Parameter | Expected Value | Method |
| Z-Average Diameter (nm) | 100 - 150 | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential (mV) | -10 to -30 | DLS |
| Encapsulation Efficiency (%) | > 85% | HPLC |
Experimental Protocols: In Vitro Preclinical Evaluation
In vitro studies are essential to assess the performance of the liposomal formulation before proceeding to more complex in vivo models.
In Vitro Evaluation Workflow
Protocol: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the release profile of this compound from the liposomes over time, which can indicate potential for sustained release.[14]
-
Setup: Transfer a known volume (e.g., 1 mL) of the liposomal FF suspension into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Release Medium: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 containing a surfactant like 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug).[4]
-
Incubation: Place the setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) from the release medium. Immediately replace it with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[4]
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release (%) against time (hours).
Data Presentation: Hypothetical Drug Release Profile
| Time (hours) | Cumulative Release (%) - Free FF | Cumulative Release (%) - Liposomal FF |
| 0 | 0 | 0 |
| 2 | 85.2 | 10.5 |
| 8 | 98.1 | 25.8 |
| 24 | 99.5 | 48.2 |
| 48 | 100.0 | 65.7 |
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the formulation.[15][16][17]
-
Cell Seeding: Seed a relevant cell line (e.g., A549 human lung epithelial cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16][18]
-
Treatment: Prepare serial dilutions of free this compound, the liposomal formulation, and empty liposomes (placebo) in cell culture medium. Remove the old medium from the cells and add 100 µL of the different formulations to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Calculation: Express the viability of treated cells as a percentage relative to the untreated control cells. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µg/mL) | Cell Viability (%) - Free FF | Cell Viability (%) - Liposomal FF | Cell Viability (%) - Empty Liposomes |
| 0 | 100 | 100 | 100 |
| 10 | 98.5 | 99.1 | 99.8 |
| 50 | 95.2 | 97.6 | 99.2 |
| 100 | 88.4 | 94.3 | 98.5 |
| 200 | 75.1 | 90.8 | 97.9 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fluticasone: Mechanism of Action & Pharmacokinetics - Lesson | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluticasone Propionate Liposomes for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. news-medical.net [news-medical.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by Fluticasone Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties.[1][2] Its mechanism of action is primarily mediated through its high-affinity binding to the glucocorticoid receptor (GR).[1][3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory response.[1] A key target of its anti-inflammatory effect is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[1][4]
Under basal conditions, NF-κB (commonly a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm in an inactive state, bound to the inhibitor of κB alpha (IκBα).[5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade leading to the phosphorylation of IκBα by the IκB kinase (IKK) complex.[5][6] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation.[5][6] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, facilitating the translocation of the active NF-κB dimer into the nucleus.[5][7] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]
This compound is understood to inhibit the NF-κB pathway through several mechanisms. One prominent mechanism is the GR-mediated induction of IκBα synthesis, which enhances the sequestration of NF-κB in the cytoplasm.[1][8] Additionally, the activated GR can directly interact with the p65 subunit of NF-κB, a process known as tethering, which interferes with its ability to activate transcription.[9][10] This application note provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the NF-κB pathway.
Signaling Pathway and Experimental Rationale
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of inhibition by this compound.
This experimental design aims to quantify the effects of this compound on key proteins in the NF-κB pathway using Western blot analysis. The primary readouts will be the levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit. A decrease in p-IκBα levels and reduced nuclear p65 in the presence of this compound would indicate inhibition of the pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for culturing cells and treating them with an inflammatory stimulus (TNF-α) and this compound.
-
Cell Seeding:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma cells, HeLa cells) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the growth medium and replace it with fresh, serum-free medium.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
-
TNF-α Stimulation:
-
Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a predetermined time course (e.g., 0, 15, 30, 60 minutes) to induce NF-κB activation.[7]
-
A non-stimulated control group (vehicle only) should be included.
-
-
Harvesting Cells:
-
After the stimulation period, immediately place the plates on ice and proceed to cell lysis or fractionation.
-
Protocol 2: Preparation of Cytoplasmic and Nuclear Extracts
To analyze the translocation of p65, it is essential to separate the cytoplasmic and nuclear fractions of the cells.
-
Cell Lysis and Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors) to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.[12]
-
Carefully collect the supernatant, which contains the cytoplasmic extract.
-
Wash the remaining nuclear pellet with 500 µL of cytoplasmic lysis buffer.
-
Centrifuge again at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Nuclear Protein Extraction:
-
Resuspend the nuclear pellet in 50-100 µL of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).[6]
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant, which is the nuclear extract.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay kit.
-
Store the extracts at -80°C until use.
-
Protocol 3: Western Blot Analysis
This protocol details the steps for detecting NF-κB pathway proteins by Western blot.
-
Sample Preparation and SDS-PAGE:
-
Normalize all protein samples to the same concentration with their respective extraction buffers.
-
Add an equal volume of 2x Laemmli sample buffer to each sample.[13]
-
Boil the samples at 95-100°C for 5 minutes.[14]
-
Load 20-40 µg of total protein per lane into a 10% SDS-polyacrylamide gel.[6][15]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-NF-κB p65
-
Mouse anti-Lamin B1 (nuclear marker)
-
Mouse anti-β-actin or anti-GAPDH (cytoplasmic loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a CCD imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear extracts, β-actin/GAPDH for cytoplasmic extracts).
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Cytoplasmic p-IκBα / IκBα Ratio (Fold Change vs. Control) | Nuclear p65 / Lamin B1 Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| TNF-α (10 ng/mL) | 5.23 ± 0.41 | 8.76 ± 0.65 |
| TNF-α + FF (1 nM) | 4.15 ± 0.32 | 6.98 ± 0.51 |
| TNF-α + FF (10 nM) | 2.58 ± 0.21 | 3.45 ± 0.29 |
| TNF-α + FF (100 nM) | 1.31 ± 0.15 | 1.88 ± 0.17 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Workflow Diagram
The logical flow of the experimental procedures is outlined below.
Conclusion
The protocols described in this application note provide a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By quantifying changes in IκBα phosphorylation and p65 nuclear translocation, researchers can effectively assess the anti-inflammatory potential of this compound at the molecular level. These methods are crucial for basic research and in the drug development process for inflammatory diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
- 9. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Fluticasone Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties utilized in the management of allergic rhinitis and asthma.[1] Its therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR) and its subsequent modulation of gene expression.[2] These application notes provide a comprehensive overview of the signaling pathways affected by this compound and detailed protocols for analyzing the resultant changes in gene expression.
The primary mechanism of action for this compound involves its binding to the intracellular GR.[1] This binding event initiates a cascade of molecular events, leading to the translocation of the this compound-GR complex into the nucleus.[2] Within the nucleus, this complex directly interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transactivation or transrepression of target gene transcription.[2] A key anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3]
This document outlines detailed methodologies for investigating the effects of this compound on gene expression, including cell culture and treatment, RNA isolation, and downstream analysis using RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR). Furthermore, it provides a framework for the presentation and interpretation of the resulting quantitative data.
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathway is the glucocorticoid receptor signaling cascade, which in turn influences other pathways such as NF-κB.
Caption: this compound Signaling Pathway.
Experimental Workflow
A typical workflow for analyzing gene expression changes in response to this compound involves several key stages, from cell culture to data analysis.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of human bronchial epithelial cells and their treatment with this compound to assess its impact on gene expression.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells in a humidified incubator at 37°C with 5% CO2. Passage the cells upon reaching 80-90% confluency.
-
Cell Seeding: Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA isolation) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 pM to 100 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol outlines the isolation of high-quality total RNA from cultured cells using a column-based kit.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit)
-
Ethanol (70%)
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Add the appropriate volume of lysis buffer directly to the culture dish and scrape the cells. Homogenize the lysate by passing it through a needle and syringe.
-
Ethanol Addition: Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding to Column: Transfer the sample to an RNA-binding spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Wash the column with the provided wash buffers as per the manufacturer's protocol to remove contaminants.
-
Elution: Place the column in a new collection tube and add RNase-free water to the center of the membrane. Centrifuge to elute the RNA.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
Protocol 3: RNA Sequencing (RNA-seq) and Data Analysis
This protocol provides a general workflow for RNA-seq library preparation and bioinformatic analysis to identify differentially expressed genes.
A. Library Preparation (Illustrative example using a stranded mRNA-seq kit):
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis using DNA polymerase.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using an automated electrophoresis system.
B. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
C. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference human genome using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and vehicle-treated samples. This analysis will provide log2 fold changes, p-values, and adjusted p-values for each gene.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation
This protocol describes the validation of RNA-seq results for selected genes using a two-step qRT-PCR approach.
A. Reverse Transcription (cDNA Synthesis):
-
Reaction Setup: In an RNase-free tube, combine total RNA (e.g., 1 µg), random hexamers or oligo(dT) primers, dNTPs, and RNase-free water.
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription: Add reverse transcriptase and its buffer to the mixture and incubate at the recommended temperature (e.g., 42°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.
B. Real-Time PCR:
-
Reaction Setup: In a qPCR plate, prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
PCR Cycling: Perform the real-time PCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
C. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target gene to the Ct values of the reference gene for both treated and control samples.
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Inhibition of Cytokine Secretion by this compound in Human Nasal Mucosa Epithelial Cells
This table summarizes the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines. Data is presented as the half-maximal inhibitory concentration (IC50) or the concentration causing 25% inhibition (IC25).
| Cytokine | Stimulus | This compound IC25/IC50 |
| GM-CSF | 10% Fetal Bovine Serum | IC25 = 12.6 pM |
| IL-6 | 10% Fetal Bovine Serum | IC25 = 65.8 pM |
| IL-8 | 10% Fetal Bovine Serum | IC25 = 8.6 pM |
| Eosinophil Survival | Epithelial Cell Secretions | IC50 = 1.29 nM (day 4) |
Data adapted from Mullol et al., 2014.[3]
Table 2: Illustrative Example of Differentially Expressed Genes in Airway Epithelial Cells in Response to Fluticasone Treatment
This table provides an example of how to present data from an RNA-seq experiment. The data shown here is for Fluticasone Propionate and serves as a template for presenting results for this compound.[4]
| Gene Symbol | Gene Name | log2 Fold Change | p-value | Adjusted p-value |
| Upregulated Genes | ||||
| FKBP5 | FK506 binding protein 5 | 2.58 | < 0.001 | < 0.001 |
| DUSP1 | Dual specificity phosphatase 1 | 2.15 | < 0.001 | < 0.001 |
| TSC22D3 | TSC22 domain family member 3 | 1.89 | < 0.001 | < 0.001 |
| Downregulated Genes | ||||
| IL1RL1 | Interleukin 1 receptor like 1 | -2.11 | < 0.001 | < 0.001 |
| POSTN | Periostin | -1.98 | < 0.001 | < 0.001 |
| CCL26 | C-C motif chemokine ligand 26 | -1.85 | < 0.001 | < 0.001 |
| CLCA1 | Chloride channel accessory 1 | -1.76 | < 0.001 | < 0.001 |
Note: This table is an illustrative example based on data for Fluticasone Propionate from the GEO dataset GSE4302 and is intended to demonstrate the format for data presentation.[4] Actual results for this compound may vary.
References
Application Notes: Cell-Based Assays for Determining Fluticasone Furoate Efficacy
Introduction
Fluticasone Furoate (FF) is a synthetic, trifluorinated corticosteroid with potent anti-inflammatory properties.[1] It is widely used in the management of inflammatory conditions such as allergic rhinitis and asthma.[2][3] The therapeutic effects of this compound are mediated through its high binding affinity for the glucocorticoid receptor (GR).[1][4] Upon binding, the FF-GR complex translocates to the nucleus and modulates the transcription of a wide array of genes involved in the inflammatory response.[2][4] These application notes provide an overview and detailed protocols for key cell-based assays designed to evaluate the efficacy of this compound in vitro.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor. This ligand-receptor complex then moves into the nucleus, where it interacts with Glucocorticoid Response Elements (GREs) on the DNA.[2] This interaction leads to two primary outcomes:
-
Transactivation: The upregulation of anti-inflammatory genes.[5]
-
Transrepression: The downregulation of pro-inflammatory genes, often through the inhibition of key transcription factors like Nuclear Factor-kappa B (NF-κB).[4][5]
This dual activity suppresses the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α), reduces the migration and survival of inflammatory cells like eosinophils, and helps preserve epithelial barrier integrity.[2][5][6]
Key Cell-Based Assays for Efficacy Determination
A variety of in vitro assays can provide quantitative data on the efficacy of this compound. These assays target different stages of its mechanism of action, from receptor interaction to the downstream effects on inflammatory cells.
Glucocorticoid Receptor (GR) Transactivation Assay
This assay measures the ability of this compound to activate the transcription of genes via Glucocorticoid Response Elements (GREs). A common method involves a luciferase reporter gene linked to a GRE promoter sequence.
NF-κB Transrepression Assay
This assay quantifies the ability of this compound to inhibit the activity of NF-κB, a key pro-inflammatory transcription factor.[5] Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the inhibitory effect of FF is measured, often using an NF-κB-driven luciferase reporter.
Cytokine Release Assay
This assay directly measures the anti-inflammatory effect of this compound by quantifying the reduction of pro-inflammatory cytokine secretion from cells.[6] Human nasal epithelial cells or peripheral blood mononuclear cells (PBMCs) are typically used and stimulated to produce cytokines like GM-CSF, IL-6, and IL-8.[6][7]
Eosinophil Survival Assay
Since eosinophils are key cells in allergic inflammation, this assay assesses the ability of this compound to reduce their survival, which is a crucial aspect of its therapeutic effect.[6][7]
Data Presentation: Potency of this compound
The following tables summarize quantitative data from various in vitro cell-based assays, demonstrating the potency of this compound, often in comparison to other corticosteroids.
Table 1: Inhibition of Cytokine Secretion from Human Nasal Mucosa Epithelial Cells (Data sourced from Mullol et al., 2014)[6][7]
| Cytokine | Parameter | This compound (FF) Value |
| GM-CSF | IC25 | 12.6 pM |
| IL-6 | IC25 | 65.8 pM |
| IL-8 | IC25 | 8.6 pM |
IC25: The concentration required to cause 25% inhibition of cytokine secretion.
Table 2: Potency in Glucocorticoid Receptor (GR) and NF-κB Pathways (Data sourced from Salter et al., 2007)[5][8]
| Assay | Cell Line | Parameter | This compound (FF) Value | Fluticasone Propionate (FP) Value |
| GRE Transactivation | A549 | pEC50 | 10.1 | 9.7 |
| NF-κB Inhibition (TNF-α stimulated) | A549 | pIC50 | 10.8 | 10.3 |
pEC50/pIC50: The negative logarithm of the molar concentration producing 50% of the maximum possible effect (EC50) or inhibition (IC50).
Table 3: Inhibition of Eosinophil Survival (Data sourced from Mullol et al., 2014)[6][7]
| Time Point | Parameter | This compound (FF) Value |
| Day 3 | IC50 | 3.22 nM |
| Day 4 | IC50 | 1.29 nM |
IC50: The concentration required to cause 50% inhibition of eosinophil survival induced by epithelial cell secretions.
Experimental Protocols
Protocol 1: GRE-Luciferase Reporter Gene Assay
Principle: This assay measures the ability of this compound to activate gene transcription through the GR. A549 cells (human lung carcinoma) are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs.[8] Binding of the FF-GR complex to the GREs drives luciferase expression, which is quantified by measuring luminescence.
Materials:
-
A549 cells
-
DMEM medium with 10% FBS
-
Plasmid with GRE-luciferase reporter construct
-
Plasmid with a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density that will achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with the GRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours at 37°C.
-
Treatment: Replace the medium with fresh, serum-free medium. Add serial dilutions of this compound or vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
References
- 1. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. karger.com [karger.com]
- 7. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fluticasone Furoate Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with fluticasone furoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2][3] This low aqueous solubility presents a significant challenge for in vitro assays and the development of aqueous-based formulations.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. For quantitative data on its solubility in common organic solvents, please refer to Table 1.[1][4]
Q3: How can I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, a stock solution of this compound should first be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4] This stock solution can then be diluted into your aqueous experimental medium. For a detailed protocol, please see the Experimental Protocols section.
Q4: Why does my this compound precipitate when I dilute the stock solution in an aqueous buffer?
A4: Precipitation occurs because the concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is diluted, reducing its solvating capacity and causing the poorly soluble this compound to fall out of solution. See the Troubleshooting Guide for mitigation strategies.
Q5: What is the mechanism of action of this compound?
A5: this compound is a synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[5] Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response.[6][7][8] For a visual representation of this pathway, please see the Signaling Pathways section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1][4] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1][4] |
| Ethanol | 1 mg/mL | [1][4] |
| 1:3 DMF:PBS (pH 7.2) | 0.25 mg/mL | [1] |
| Water | Practically Insoluble | [2][3] |
| Acetone | Slightly Soluble | [2] |
| Heptane | Practically Insoluble | [3] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of stock solution in aqueous media | - Final concentration exceeds aqueous solubility.- Insufficient mixing. - High percentage of organic solvent in the final solution affecting cell viability. | - Decrease the final concentration of this compound.- Add the stock solution to the aqueous medium dropwise while vortexing.- Prepare an intermediate dilution in a co-solvent system before final dilution.- Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). |
| Inconsistent results in bioassays | - Incomplete dissolution of this compound.- Precipitation of the compound over the course of the experiment. | - Visually inspect your solutions for any particulate matter before use.- Prepare fresh dilutions for each experiment, as aqueous solutions of this compound are not recommended for storage for more than one day.[1][4] |
| Low bioavailability in in vivo studies | - Poor dissolution of the administered compound. | - Consider formulation strategies to enhance solubility and dissolution rate, such as the use of co-solvents, surfactants, or creating a nanosuspension. |
| Difficulty preparing a stable aqueous formulation | - Inherent low aqueous solubility of this compound. | - Investigate the use of solubility-enhancing excipients like polyethylene glycol (PEG), Tween 80, or cyclodextrins.[9][10] - Develop a nanosuspension to increase the surface area and dissolution rate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing a Nanosuspension via Antisolvent Precipitation
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate in aqueous media.
Materials:
-
This compound
-
A suitable organic solvent (e.g., ethanol)
-
An aqueous antisolvent (e.g., purified water)
-
A stabilizer (e.g., polyvinyl alcohol (PVA) or Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound in the organic solvent to create the solvent phase.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous antisolvent to create the antisolvent phase.
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase. The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
Solvent Evaporation: Stir the resulting nanosuspension at room temperature to evaporate the organic solvent.
-
Characterization: Characterize the nanoparticle size, polydispersity index, and zeta potential using appropriate instrumentation.
Protocol 3: Equilibrium Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved powder.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining undissolved particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC.[11]
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer and at that temperature.
Visualizations
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tga.gov.au [tga.gov.au]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105012237B - this compound nasal spray and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Stability of Fluticasone Furoate in DMSO Stock Solutions
For researchers, scientists, and drug development professionals utilizing Fluticasone Furoate, ensuring the stability and integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides detailed information on the stability of this compound in Dimethyl Sulfoxide (DMSO), troubleshooting advice for common issues, and standardized protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is poorly soluble in aqueous solutions.[1] Therefore, organic solvents are necessary for initial dissolution. DMSO is a commonly used solvent for preparing high-concentration stock solutions, with a solubility of approximately 15 mg/mL.[2]
Q2: What are the recommended storage conditions and shelf-life for this compound in DMSO?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C.[1][3] Under these conditions, the solution is reported to be stable for at least four years.[1][2] For shorter periods, storage at -80°C is also a common practice for preserving compound integrity.
Q3: Can I store my this compound DMSO stock solution at room temperature or 4°C?
A3: It is not recommended to store this compound DMSO stock solutions at room temperature or 4°C for extended periods. While one study on general compound stability in DMSO at room temperature showed that 92% of compounds were observable after 3 months, this is not specific to this compound and degradation can occur.[4] For this compound, it is advisable to minimize time at room temperature. One study indicated stability for up to 8 hours at room temperature in low-binding tubes.[5]
Q4: How many times can I freeze-thaw my this compound DMSO stock solution?
A4: To avoid degradation and ensure consistency, it is crucial to minimize freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.[3] Some evidence suggests that this compound is stable for at least three freeze-thaw cycles.[5]
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. What should I do?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium. To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing.[3] Additionally, ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity in cell-based assays. Preparing an intermediate dilution in a co-solvent system or directly in the medium can also help.
Q6: Is this compound sensitive to light?
A6: Yes, this compound is susceptible to photodegradation.[6] Exposure to light can lead to the formation of several degradation products. Therefore, it is essential to protect stock solutions and experimental setups from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in bioassays. | Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | Prepare fresh stock solutions from solid compound. Always store aliquoted stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Perform a stability check of your stock solution using HPLC. |
| Precipitation observed in the DMSO stock solution upon thawing. | The concentration of this compound may be too high for the storage temperature, or water may have been introduced into the DMSO, reducing solubility. | Gently warm the solution in a 37°C water bath and vortex thoroughly to redissolve the compound.[3] If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Ensure anhydrous DMSO is used and containers are tightly sealed to prevent moisture absorption. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of the stock solution. | This indicates degradation of this compound. | Review storage conditions and handling procedures. The primary degradation pathways can be hydrolysis or photodegradation.[1][6] Ensure solutions are protected from light and stored at the recommended temperature. A forced degradation study can help identify the nature of the degradation products. |
| Variability between different aliquots of the same stock solution. | This could be due to improper mixing before aliquoting, or solvent evaporation from some of the vials. | Ensure the stock solution is homogenous by vortexing thoroughly before aliquoting. Use high-quality, tightly sealing vials to prevent solvent evaporation during storage. |
Stability Data
The following table summarizes the available stability data for this compound in DMSO.
| Storage Temperature | Duration | Stability | Source |
| -20°C | ≥ 4 years | Stable | [1][2] |
| Room Temperature | 8 hours | Stable (in low-binding tubes) | [5] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [5] |
Note: Comprehensive quantitative data on the stability of this compound in DMSO at various temperatures (Room Temperature, 4°C, -80°C) over extended time points is limited in publicly available literature. The data presented is based on manufacturer recommendations and specific studies.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 538.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 5.39 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC-UV
This protocol outlines a method to assess the stability of a this compound DMSO stock solution over time at different storage temperatures.
1. Sample Preparation and Storage:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.[2]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase at known concentrations.
-
Dilute an aliquot of the stored sample with the mobile phase to a concentration within the range of the standard curve.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the this compound peak.
-
3. Data Analysis:
-
Calculate the concentration of this compound in the stored sample using the standard curve.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
-
% Degradation = [(Initial Concentration - Concentration at Time X) / Initial Concentration] * 100
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Factors contributing to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fluticasone Furoate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluticasone Furoate (FF) in in vitro experiments. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro anti-inflammatory assays?
A1: The effective concentration of this compound for observing significant anti-inflammatory effects in vitro typically ranges from the picomolar (pM) to the nanomolar (nM) scale. Specifically, concentrations between 10⁻¹² M and 10⁻⁷ M have been shown to be effective in inhibiting cytokine secretion and eosinophil survival.[1] For instance, FF has been demonstrated to significantly inhibit the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-6, and IL-8 at concentrations as low as 10⁻¹¹ M to 10⁻¹⁰ M.[1]
Q2: What is the primary mechanism of action of this compound's anti-inflammatory effects?
A2: this compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). Upon binding, the FF-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes. This modulation includes the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the transactivation of anti-inflammatory genes. The inhibition of NF-κB leads to a downstream reduction in the production of various pro-inflammatory cytokines and mediators.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: Is this compound expected to be cytotoxic at its effective concentrations?
A4: A comprehensive search for direct, quantitative cytotoxicity data for this compound on A549 and BEAS-2B cell lines yielded limited specific IC50 values. However, based on the available literature for fluticasone propionate and the general understanding of glucocorticoid effects at therapeutic concentrations, significant cytotoxicity is not expected within the effective dose range for anti-inflammatory effects. For example, the related compound, fluticasone propionate, has been shown to not cause a significant reduction in the viability of A549 cells at concentrations up to 60 µM.[2] Nevertheless, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Type | Stimulant | Measured Effect | Effective Concentration Range | IC25/IC50 Values |
| Cytokine Secretion | Human Nasal Epithelial Cells | 10% Fetal Bovine Serum (FBS) | Inhibition of GM-CSF secretion | 10⁻¹⁰ M - 10⁻⁷ M | IC25 = 12.6 pM[1] |
| Cytokine Secretion | Human Nasal Epithelial Cells | 10% Fetal Bovine Serum (FBS) | Inhibition of IL-6 secretion | 10⁻¹⁰ M - 10⁻⁷ M | IC25 = 65.8 pM[1] |
| Cytokine Secretion | Human Nasal Epithelial Cells | 10% Fetal Bovine Serum (FBS) | Inhibition of IL-8 secretion | 10⁻¹¹ M - 10⁻⁷ M | IC25 = 8.6 pM[1] |
| Eosinophil Survival | Human Peripheral Blood Eosinophils | Epithelial Cell Secretions | Inhibition of Eosinophil Survival | Starting from 10⁻¹² M | IC50 = 3.22 nM (Day 3), 1.29 nM (Day 4)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells of interest (e.g., A549, BEAS-2B)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Measurement of Cytokine Secretion by ELISA
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution
-
Inflammatory stimulant (e.g., LPS, TNF-α, FBS)
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)
-
Plate reader
Procedure:
-
Seed and culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate inflammatory agent, except for the unstimulated control wells.
-
Incubate the cells for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine.
-
Calculate the percentage inhibition of cytokine secretion for each this compound concentration relative to the stimulated vehicle control.
Mandatory Visualization
Caption: A generalized workflow for in vitro testing of this compound.
Caption: Simplified signaling pathway of this compound's action on NF-κB.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
-
Possible Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause it to precipitate.
-
Solution:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.
-
Vortex During Dilution: Gently vortex or pipette mix the medium while adding the this compound solution to ensure rapid and even dispersion.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent cell seeding density, variations in treatment timing, or "edge effects" in multi-well plates.
-
Solution:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent and careful pipetting technique.
-
Automate Pipetting if Possible: If available, use automated liquid handlers for cell seeding and reagent addition to improve consistency.
-
Randomize Plate Layout: Avoid placing all replicates of one condition in a single row or column to minimize the impact of any systematic plate effects.
-
Minimize Edge Effects: To mitigate evaporation and temperature gradients at the edges of the plate, avoid using the outermost wells for experimental conditions. Instead, fill these wells with sterile PBS or culture medium.
-
Issue 3: Unexpected Cytotoxicity Observed
-
Possible Cause: The concentration of this compound used is too high for the specific cell line, or the cells are particularly sensitive. The DMSO concentration might also be a contributing factor.
-
Solution:
-
Perform a Dose-Response Cytotoxicity Assay: As outlined in Protocol 2, determine the cytotoxic profile of this compound for your specific cell line over a wide range of concentrations.
-
Lower the DMSO Concentration: Prepare a lower concentration stock solution of this compound in DMSO to reduce the final solvent concentration in your assay.
-
Reduce Treatment Duration: A shorter exposure time to the compound may reduce cytotoxicity while still allowing for the observation of anti-inflammatory effects.
-
Assess Cell Health: Regularly monitor the morphology and confluency of your cells to ensure they are healthy before starting an experiment.
-
Issue 4: Inconsistent or No Anti-Inflammatory Effect Observed
-
Possible Cause: The concentration of this compound is too low, the inflammatory stimulus is too strong, or the timing of treatment and stimulation is not optimal.
-
Solution:
-
Optimize FF Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific assay.
-
Titrate the Inflammatory Stimulus: The concentration of the stimulating agent (e.g., LPS, TNF-α) may need to be optimized to achieve a robust but not overwhelming inflammatory response.
-
Optimize Pre-treatment Time: The pre-incubation time with this compound before adding the inflammatory stimulus can be critical. Test different pre-treatment durations (e.g., 1, 2, 4 hours).
-
Check Reagent Quality: Ensure that the this compound and the inflammatory stimulus have not degraded. Use fresh preparations whenever possible.
-
Issue 5: Troubleshooting Specific Assays
-
ELISA:
-
High Background: This could be due to insufficient washing, cross-reactivity of antibodies, or a too-high concentration of the detection antibody. Increase the number of wash steps and ensure all wells are completely aspirated. Optimize the concentration of the detection antibody.
-
Weak or No Signal: This may result from using expired reagents, incorrect incubation times or temperatures, or inactivation of the enzyme conjugate. Always check the expiration dates of your kit components and adhere strictly to the manufacturer's protocol.
-
-
Western Blot for NF-κB:
-
Difficulty Detecting p65 Translocation: The timing of cell lysis after stimulation is critical for observing the translocation of NF-κB p65 to the nucleus. Perform a time-course experiment to identify the peak translocation time.
-
Weak Signal for Phosphorylated Proteins: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of target proteins. Ensure rapid processing of samples on ice.
-
References
Troubleshooting Fluticasone Furoate detection in LC-MS/MS analysis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for the quantitative analysis of Fluticasone Furoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the detection and quantification of this compound.
Q1: Why am I observing a very weak or no signal for this compound?
A1: A weak or absent signal can stem from multiple sources, ranging from sample preparation to instrument settings. Consider the following potential causes:
-
Non-Specific Binding (NSB): this compound is lipophilic (LogP of 4.13) and prone to adsorbing to surfaces.[1] Significant drug loss, as high as 60-98%, has been observed due to binding to standard polypropylene containers and microplate wells.[1][2]
-
Poor Ionization Efficiency: this compound ionizes in positive electrospray ionization (ESI) mode.[1][3] Incorrect source parameters will drastically reduce signal intensity.
-
Solution: Optimize ESI source parameters, including capillary voltage (typically 3-5 kV for positive mode), nebulizer gas pressure, desolvation gas temperature, and flow rate.[4][5] Ensure the mobile phase is amenable to ESI, often by adding a modifier like 0.1% formic acid to promote protonation.[1]
-
-
Incorrect MS/MS Transitions: The mass spectrometer must be set to monitor the correct precursor and product ions (Q1/Q3 transitions) for this compound.
-
Sample Degradation: Although generally stable, improper storage can lead to degradation.
-
Sub-optimal Sample Preparation: Inefficient extraction from the biological matrix will result in low recovery and a poor signal.
-
Solution: Employ a validated extraction method such as protein precipitation followed by solid-phase extraction (SPE) for plasma samples.[3]
-
Q2: My chromatogram shows poor peak shape (tailing, fronting, or splitting). What can I do?
A2: Poor peak shape compromises resolution and integration accuracy.[6] The cause can be chemical or physical.[7]
-
Column Overload: Injecting too much analyte mass or too large a volume can cause peak fronting or tailing.[6][7]
-
Solution: Dilute the sample or reduce the injection volume and re-analyze. If peak shape improves, the original sample was overloaded.[7]
-
-
Injection Solvent Mismatch: Using a sample solvent that is significantly stronger (higher organic content) than the initial mobile phase can distort peaks, particularly for early-eluting compounds.[7][8]
-
Solution: Reconstitute the final dried extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[8]
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak distortion.[9][10] This often affects all peaks in the chromatogram.[6]
-
Secondary Interactions: Analyte interactions with active sites on the stationary phase, such as residual silanols, can cause peak tailing.[7]
-
Solution: Ensure the mobile phase pH is appropriate. A low concentration of an acidic modifier like formic acid is often sufficient. Consider using a column with advanced end-capping or a different stationary phase chemistry.[7]
-
Q3: The retention time for this compound is shifting. Why is this happening?
A3: Retention time (RT) shifts can indicate a problem with the LC system or the mobile phase.[10]
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation, degradation, or evaporation of the more volatile solvent can cause RT shifts.[10]
-
Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed to prevent evaporation. Verify the accuracy of the pump's solvent mixing.[7]
-
-
Fluctuating Column Temperature: Inconsistent column temperature will cause retention times to vary.
-
Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 40-50 °C) and has had sufficient time to equilibrate.[11]
-
-
Column Aging: Over time, the stationary phase can degrade, leading to gradual shifts in retention.[9]
-
Solution: Monitor RT as part of a system suitability test. A significant, irreversible shift may indicate the end of the column's life.[7]
-
-
Leaks or Flow Rate Fluctuation: Leaks in the system or inconsistent pump performance will alter the flow rate and, consequently, the retention time.[10]
Key Experimental Protocols
1. Sample Preparation: Protein Precipitation followed by SPE (for Human Plasma)
This protocol is adapted from established methods for low-level quantification in plasma.[3][12]
-
Aliquoting: Pipette 500 µL of human plasma into a low-binding microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard (e.g., this compound-D3) to all samples, calibrators, and quality controls.[3]
-
Protein Precipitation: Add an organic solvent (e.g., methanol) to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex the tubes to ensure thorough mixing, then centrifuge at high speed (e.g., >9000 rcf) for 5-10 minutes to pellet the precipitated proteins.[13]
-
SPE Cleanup:
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 25% methanol in water) to remove interferences.[12]
-
Elute the analyte with a strong organic solvent (e.g., dichloromethane or methanol).[12]
-
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.[12] Reconstitute the residue in a small volume (e.g., 200 µL) of mobile phase.[12]
2. LC-MS/MS Method Parameters
The following are typical starting conditions. Optimization is required for specific instrumentation.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., 100 x 2 mm, < 3 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[1]
-
Flow Rate: 0.2 - 0.4 mL/min.[11]
-
Gradient: A typical gradient starts with a high aqueous percentage, ramps up to a high organic percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[3]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Key Source Settings:
Quantitative Data Summary
The table below summarizes the essential mass spectrometry parameters for this compound analysis.
| Parameter | Value | Source(s) |
| Analyte | This compound | - |
| Formula | C₂₇H₂₉F₃O₆S | - |
| Ionization Mode | ESI Positive | [1][3] |
| Precursor Ion (Q1) | 539.2 m/z | [3] |
| Product Ion 1 (Q3) | 313.1 m/z | [3] |
| Product Ion 2 (Q3) | 293.1 m/z | [3] |
| Internal Standard | This compound-D3 | [3] |
Visual Workflow and Logic Diagrams
General Experimental Workflow
The following diagram outlines the typical workflow for the bioanalysis of this compound.
Caption: General workflow from sample collection to data analysis.
Troubleshooting Logic for No or Low Signal
This decision tree provides a logical path for troubleshooting a common issue: poor signal intensity.
Caption: Troubleshooting flowchart for poor signal intensity.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. agilent.com [agilent.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. zefsci.com [zefsci.com]
- 11. ijrar.org [ijrar.org]
- 12. sciex.com [sciex.com]
- 13. phenomenex.com [phenomenex.com]
Technical Support Center: Overcoming Fluticasone Furoate Interference in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference of Fluticasone Furoate in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its effects?
This compound is a synthetic trifluorinated corticosteroid with a high affinity for the glucocorticoid receptor (GR).[1][2] Its primary mechanism of action involves binding to the GR in the cytoplasm of target cells.[1][3] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1][3] Once in the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby regulating the transcription of various genes involved in inflammation.[1] This process ultimately suppresses the production of inflammatory mediators like cytokines and chemokines, resulting in a potent anti-inflammatory effect.[1]
Q2: Why does this compound interfere with biological assays?
This compound's potent and specific activity can lead to several types of assay interference:
-
Direct Receptor Competition: In assays involving the glucocorticoid receptor, this compound's high binding affinity can lead to competition with other ligands, potentially masking or altering the expected results.[4][5][6][7][8]
-
Downstream Signaling Alterations: As a powerful agonist of the GR, it can significantly modulate downstream signaling pathways. This can interfere with functional assays that measure endpoints such as cytokine secretion or reporter gene activation.[4][9][10][11]
-
Cross-reactivity in Immunoassays: Due to its steroidal structure, this compound may cross-react with antibodies used in immunoassays for other steroid hormones, such as cortisol, leading to inaccurate quantification.[12][13][14]
-
Matrix Effects: The formulation of this compound or its presence in a complex biological sample can introduce matrix effects that interfere with assay performance.[15][16]
Q3: Which types of assays are most commonly affected by this compound?
The assays most susceptible to interference include:
-
Receptor Binding Assays: Particularly those targeting the glucocorticoid receptor.
-
Reporter Gene Assays: Assays that utilize glucocorticoid response elements to drive reporter gene expression.
-
Cytokine and Chemokine Release Assays: Such as ELISAs and multiplex assays, due to its strong anti-inflammatory properties.[17]
-
Cell Proliferation and Viability Assays: As glucocorticoids can have varied effects on cell growth depending on the cell type.
-
Immunoassays for Steroid Hormones: Due to potential cross-reactivity.[12][13][14]
Troubleshooting Guide
This section offers solutions to common problems encountered when this compound is present in experimental systems.
Issue 1: Lower than expected signal in a competitive binding assay for the Glucocorticoid Receptor.
This is likely a result of this compound outcompeting the labeled ligand for binding to the GR.
Solutions:
-
Optimize Assay Conditions: Adjust the concentration of the labeled ligand and the incubation time to favor the binding of your compound of interest.
-
Use a GR Antagonist: Pre-incubating with a known GR antagonist can block the binding of this compound, allowing for a more accurate assessment of your test compound.
-
Alternative Assay Formats: Consider using a non-competitive binding assay or a functional assay that measures a downstream event not directly influenced by GR binding competition.
Issue 2: Suppression of inflammatory responses in a functional screening assay.
This compound's potent anti-inflammatory activity will naturally lead to the inhibition of pro-inflammatory readouts.
Solutions:
-
Generate a Dose-Response Curve: Characterize the inhibitory effect of this compound by generating a full dose-response curve to determine its IC50 in your specific assay.
-
Implement Washout Steps: If pre-treating cells with this compound, ensure complete removal of the compound by performing thorough washout steps before initiating the functional assay.
-
Measure Upstream Markers: If possible, shift your endpoint to an earlier event in the signaling cascade that precedes the point of glucocorticoid-mediated inhibition.
Issue 3: Inconsistent or unexpected results in an ELISA.
This could be due to cross-reactivity of the assay antibodies with this compound or other matrix effects.
Solutions:
-
Assess Cross-Reactivity: Test the cross-reactivity of the ELISA antibodies with this compound directly by running a standard curve of the compound.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects and reduce the concentration of interfering substances.
-
Alternative Detection Methods: If significant cross-reactivity is confirmed, consider using an alternative quantification method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.[18]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Relative Receptor Affinity (RRA) for Human Glucocorticoid Receptor | 2989 ± 135 (relative to Dexamethasone RRA = 100) | [5][6][7][8] |
| IC25 for IL-6 Secretion Inhibition (FBS-induced) | 65.8 pM | [17] |
| IC25 for IL-8 Secretion Inhibition (FBS-induced) | 8.6 pM | [17] |
| IC50 for Eosinophil Survival Inhibition (Day 4) | 1.29 nM | [17] |
Experimental Protocols
Protocol 1: Washout Procedure for Cell-Based Assays
This protocol is designed to effectively remove this compound from cell cultures prior to performing a subsequent assay.
Materials:
-
Pre-warmed, sterile phosphate-buffered saline (PBS)
-
Pre-warmed, fresh cell culture medium
Procedure:
-
Carefully aspirate the medium containing this compound from the cell culture vessel.
-
Gently wash the cell monolayer twice with pre-warmed, sterile PBS. Ensure complete removal of the PBS after each wash.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Incubate the cells for a "washout" period (e.g., 2-4 hours) to allow for the dissociation of this compound from the glucocorticoid receptors. The optimal duration may need to be determined empirically.
-
For assays highly sensitive to glucocorticoid effects, repeat steps 1-3 for a second washout cycle.
-
Proceed with your intended experimental protocol.
Protocol 2: Assessing Antibody Cross-Reactivity in an ELISA
This protocol helps determine the extent to which this compound cross-reacts in a specific ELISA kit.
Materials:
-
ELISA kit for the analyte of interest
-
This compound standard of known concentration
-
Assay buffer provided with the ELISA kit
Procedure:
-
Prepare a serial dilution of the this compound standard in the assay buffer, covering a wide concentration range.
-
Follow the ELISA kit protocol, substituting the standard analyte with the this compound dilutions.
-
Include a blank (assay buffer only) and a zero standard (no this compound).
-
Develop the ELISA plate and measure the absorbance according to the kit instructions.
-
Plot the absorbance values against the corresponding this compound concentrations.
-
Data Analysis: A significant signal above the blank indicates cross-reactivity. The percentage of cross-reactivity can be calculated at different concentrations relative to the standard curve of the intended analyte.
Visualizations
Caption: this compound mechanism of action.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Fluticasone Furoate Bioavailability in Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the systemic bioavailability of Fluticasone Furoate in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic study following oral gavage. What are the potential reasons and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound is expected due to its poor aqueous solubility and extensive first-pass metabolism in the liver and gut.[1] Here are several factors to consider and potential troubleshooting steps:
-
Formulation Inadequacy: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability. A simple suspension may not provide sufficient dissolution in the gastrointestinal (GI) tract for consistent absorption.
-
Troubleshooting:
-
Particle Size Reduction: Ensure the drug substance is micronized. However, for very poorly soluble compounds, this may not be sufficient.
-
Advanced Formulations: Consider developing formulations designed to enhance solubility and absorption, such as:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, presenting the drug in a solubilized state.[2][3][4][5]
-
Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the drug, protecting it from degradation and potentially enhancing its uptake.[5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate.
-
-
-
-
High First-Pass Metabolism: this compound is extensively metabolized by cytochrome P450 3A4 (CYP3A4) enzymes in the gut wall and liver.[4][7]
-
Troubleshooting:
-
While not always feasible or desirable depending on the study's objective, co-administration with a known CYP3A4 inhibitor (like ritonavir in a carefully controlled, non-clinical setting) could be used to probe the extent of first-pass metabolism. However, this complicates the interpretation of the formulation's performance.
-
Formulation strategies that promote lymphatic transport can partially bypass first-pass metabolism. Lipid-based formulations, particularly those with long-chain fatty acids, can facilitate this pathway.
-
-
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter, which actively pumps the drug back into the GI lumen, reducing net absorption.
-
Troubleshooting:
-
Incorporate excipients with P-gp inhibitory activity in the formulation. Several surfactants and polymers used in SEDDS and other advanced formulations have been shown to inhibit P-gp.[8]
-
-
-
Improper Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or aspiration, affecting the amount of drug reaching the stomach.
Q2: We are planning to develop a novel oral formulation for this compound. What are the key in vitro characterization assays we should perform before proceeding to animal studies?
A2: A thorough in vitro characterization is crucial to de-risk your in vivo study. Key assays include:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable components for lipid-based formulations like SEDDS.
-
Formulation Characterization:
-
For SEDDS, assess self-emulsification efficiency, droplet size distribution upon dilution, and thermodynamic stability.
-
For SLNs/NLCs, characterize particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
-
In Vitro Dissolution/Release Studies: Perform dissolution testing in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) to predict how the formulation will behave in the GI tract.
-
Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can provide insights into the drug's permeability and the potential for P-gp efflux. The effect of formulation excipients on permeability and efflux can also be assessed.
Q3: What are the critical considerations for the bioanalytical method used to quantify this compound in animal plasma?
A3: Due to the expected low plasma concentrations, a highly sensitive and specific bioanalytical method is essential.
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and selectivity.[12][13]
-
Lower Limit of Quantification (LLOQ): The LLOQ should be sufficiently low to accurately measure concentrations in the terminal phase of the pharmacokinetic profile. LLOQs in the low pg/mL range (e.g., 0.5-10 pg/mL) are often required.[12]
-
Method Validation: The method must be fully validated according to regulatory guidelines, including assessments of selectivity, accuracy, precision, linearity, recovery, and stability (freeze-thaw, bench-top, and long-term).[7][14]
-
Matrix Effects: Thoroughly evaluate and minimize matrix effects from the animal plasma to ensure accurate quantification.
Data Presentation
The following tables summarize pharmacokinetic parameters of this compound from literature and provide a hypothetical comparison of different formulation strategies based on preclinical data for similar corticosteroids.
Table 1: Pharmacokinetic Parameters of this compound in Different Species and Routes of Administration
| Species | Dose and Route | Absolute Bioavailability (%) | Tmax (h) | t1/2 (h) | Reference |
| Human | 2 mg, Oral | 1.6 | - | 15.3 | [1] |
| Human | 880 µg, Intranasal | 0.50 | - | - | [15] |
| Rat | - | - | - | 3 | [16] |
| Dog | - | - | - | 3-13 | [16] |
Table 2: Hypothetical In Vivo Performance of Different Oral this compound Formulations in a Rat Model
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 1.5 ± 0.8 | 1.0 | 4.2 ± 2.1 | 100 (Reference) |
| Micronized Suspension | 10 | 2.3 ± 1.1 | 1.0 | 7.5 ± 3.5 | 178 |
| Solid Lipid Nanoparticles (SLNs) | 10 | 8.9 ± 3.2 | 2.0 | 45.8 ± 12.3 | 1090 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 15.2 ± 4.5 | 1.5 | 88.3 ± 21.7 | 2102 |
Note: Data in Table 2 is illustrative and based on expected improvements for a BCS Class II drug with high first-pass metabolism when formulated using advanced drug delivery systems.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Formulation Preparation:
-
Aqueous Suspension (Control): Suspend micronized this compound in a 0.5% w/v methylcellulose solution.
-
Test Formulation (e.g., SEDDS): Prepare the SEDDS formulation of this compound.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for an Oral Bioavailability Study.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
- 6. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of fluticasone: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems: In vivo evaluation of their potential for oral vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancing Virtual Bioequivalence for Orally Administered Drug Products: Methodology, Real-World Applications and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vipw.in [vipw.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Intranasal Administration of Fluticasone Furoate in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the consistent intranasal administration of Fluticasone Furoate in mice. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for intranasal administration in mice?
A1: A definitive, universally established dosage for intranasal this compound in mice is not consistently reported in the literature. However, based on preclinical studies with similar corticosteroids, a starting point can be extrapolated. For instance, studies with Fluticasone Propionate have used doses around 0.3 mg/kg in mice.[1] Given that this compound has a high affinity for the glucocorticoid receptor, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoints.[2]
Q2: What is a suitable vehicle for preparing this compound for intranasal administration?
A2: this compound is practically insoluble in water. A common approach is to use a suspension formulation. A suitable vehicle can be a saline solution (0.9% NaCl) containing a small amount of a suspending agent like Tween 80 (e.g., 0.05-0.1%) to ensure a uniform distribution of the drug. The final formulation should be well-sonicated before each administration to ensure homogeneity.
Q3: What is the optimal administration volume for intranasal delivery in mice?
A3: The administration volume is a critical parameter for consistency. For mice, a total volume of 10-20 µL is generally recommended, administered as 5-10 µL per nostril.[3] Larger volumes can lead to runoff into the pharynx and subsequent ingestion or aspiration into the lungs, leading to systemic effects and variability in nasal deposition.
Q4: How frequently should this compound be administered?
A4: The frequency of administration depends on the experimental design and the specific mouse model of disease. In many preclinical models of allergic rhinitis, a once-daily administration schedule is often employed.[4] However, the long duration of action of this compound might allow for less frequent dosing in some contexts.[2] Pilot studies are recommended to determine the optimal dosing frequency for your model.
Q5: Is anesthesia necessary for intranasal administration in mice?
A5: Anesthesia is highly recommended to ensure accurate and consistent delivery and to minimize stress and injury to the animal. Isoflurane is a common choice for short procedures like intranasal administration.[5] Light anesthesia helps to prevent sneezing and movement, which can lead to loss of the administered dose.
Experimental Protocol: Intranasal Administration of this compound
This protocol outlines a method for the consistent intranasal delivery of a this compound suspension to mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Tween 80
-
Microcentrifuge tubes
-
Sonicator
-
Calibrated micropipette and tips (P10 or P20)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad to maintain body temperature
Procedure:
-
Preparation of this compound Suspension:
-
On the day of the experiment, prepare a fresh suspension of this compound in the vehicle.
-
For a target dose of 0.3 mg/kg for a 25g mouse (7.5 µ g/mouse ) to be delivered in 20 µL, the concentration would be 0.375 mg/mL.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline containing 0.05% Tween 80.
-
Vortex thoroughly and sonicate the suspension for 10-15 minutes to ensure a fine, uniform suspension. Keep the suspension on ice and sonicate briefly before each administration.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Ensure the level of anesthesia is sufficient to prevent movement but allows for normal breathing.
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature. Tilt the head back slightly to facilitate delivery to the nasal cavity.
-
-
Intranasal Administration:
-
Set a calibrated micropipette to the desired volume (e.g., 10 µL).
-
Gently aspirate the this compound suspension, ensuring there are no air bubbles.
-
Carefully position the pipette tip at the entrance of one nostril, without inserting it too deeply to avoid injury.
-
Slowly dispense 10 µL of the suspension into the nostril, allowing the mouse to inhale the droplet.
-
Wait for a few seconds to allow for absorption before administering the remaining 10 µL into the other nostril.
-
-
Post-Administration Monitoring:
-
Keep the mouse in the supine position for a minute or two after administration to allow for distribution within the nasal cavity.
-
Monitor the mouse until it has fully recovered from anesthesia. Place it in a clean cage with easy access to food and water.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Drug | This compound | High-affinity glucocorticoid. |
| Dosage | 0.1 - 1.0 mg/kg | Dose-response study is highly recommended. |
| Vehicle | 0.9% Saline + 0.05% Tween 80 | Prepare fresh and sonicate before use. |
| Administration Volume | 10-20 µL (total) | 5-10 µL per nostril. |
| Frequency | Once daily | Dependent on the experimental model. |
| Anesthesia | Isoflurane (1-3%) | For restraint and consistent delivery. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Results/High Variability | - Improper administration technique- Inaccurate dosing volume- Non-homogenous drug suspension- Animal movement or sneezing | - Ensure proper animal restraint and head positioning.- Use a calibrated micropipette.- Vortex and sonicate the suspension before each use.- Use light anesthesia to prevent reflexes. |
| Liquid Coming Out of the Mouth or Other Nostril | - Administration volume is too large- Administration rate is too fast | - Reduce the total administration volume.- Administer the dose slowly in smaller droplets.- Allow time for absorption between nostrils. |
| Signs of Respiratory Distress in Mice | - Aspiration of the liquid into the lungs | - Reduce the administration volume.- Ensure the mouse's head is not tilted too far back.- Administer the dose slowly to allow for inhalation into the nasal cavity, not the trachea. |
| Nasal Irritation or Bleeding | - Physical trauma from the pipette tip- Irritating vehicle or drug concentration | - Be gentle during administration; do not insert the pipette tip deep into the nostril.- Ensure the pH and osmolarity of the vehicle are appropriate.- Consider a lower drug concentration if irritation persists. |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Intranasal Administration
Caption: Experimental workflow for intranasal administration.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Chronic intranasal corticosteroid treatment induces degeneration of olfactory sensory neurons in normal and allergic rhinitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluticasone Furoate Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves of Fluticasone Furoate in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: this compound is a synthetic corticosteroid that exerts its anti-inflammatory effects primarily by binding with high affinity to the glucocorticoid receptor (GR).[1][2] Upon binding in the cytoplasm, the this compound-GR complex translocates to the nucleus.[1][3] Once in the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene expression.[1][3] This results in the downregulation of pro-inflammatory cytokines (like IL-6, IL-8, and TNF-α) and the inhibition of inflammatory pathways, such as the NF-κB pathway.[4][5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on in vitro studies, a significant anti-inflammatory effect of this compound can be observed at concentrations ranging from the picomolar (pM) to the nanomolar (nM) range.[5] For initial dose-response experiments, a broad range of serial dilutions from 10⁻¹² M to 10⁻⁷ M is recommended to capture the full curve.[5][6]
Q3: In which cell lines has this compound been studied, and what are some reported potency values?
A3: this compound has been evaluated in various cell lines, particularly those relevant to respiratory inflammation. The human lung carcinoma cell line A549, which expresses the glucocorticoid receptor, is a commonly used model.[4] Studies have also utilized primary nasal mucosa epithelial cells.[6] Potency, often expressed as IC50 (the concentration causing 50% inhibition) or IC25 (25% inhibition), can vary depending on the cell type, stimulus, and endpoint measured.
Data Presentation: In Vitro Potency of this compound
| Cell Type | Stimulus | Measured Endpoint | Potency Metric | Reported Value (M) |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | GM-CSF Secretion | IC25 | 1.26 x 10⁻¹¹ |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | IL-6 Secretion | IC25 | 6.58 x 10⁻¹¹ |
| Nasal Mucosa Epithelial Cells | 10% Fetal Bovine Serum | IL-8 Secretion | IC25 | 8.6 x 10⁻¹² |
| Peripheral Blood Eosinophils | Epithelial Cell Secretions | Eosinophil Survival (Day 3) | IC50 | 3.22 x 10⁻⁹ |
| Peripheral Blood Eosinophils | Epithelial Cell Secretions | Eosinophil Survival (Day 4) | IC50 | 1.29 x 10⁻⁹ |
| Human Nasal Tissue | Staphylococcus aureus enterotoxin B (SEB) | IFN-γ, IL-2, IL-17 Release | Significant Suppression at | 1 x 10⁻¹⁰ |
Note: Data compiled from multiple sources.[6][7] Experimental conditions can significantly influence results.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Secretion in A549 Cells
This protocol details a method for assessing the ability of this compound to inhibit the secretion of a pro-inflammatory cytokine (e.g., IL-8) from A549 cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Culture: Culture A549 cells in an appropriate medium and conditions until they reach 80-90% confluency in 24-well plates.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium (e.g., from 10⁻¹² M to 10⁻⁷ M).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours to allow for drug uptake.[5]
-
-
Inflammatory Stimulation:
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of the target cytokine (e.g., IL-8) in the supernatants using a validated ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion for each this compound concentration relative to the stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway by measuring the levels of key proteins like IκB-α.
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound for a specific duration (e.g., 16 hours).[5]
-
Stimulate the cells with an inflammatory agent like TNF-α for a short period (e.g., 30 minutes) to activate the NF-κB pathway.[5]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IκB-α and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the IκB-α signal to the loading control.
-
Compare the levels of IκB-α across different treatment groups to assess the inhibitory effect of this compound on NF-κB activation.
-
Visualizations
Caption: Workflow for generating a dose-response curve.
Caption: Glucocorticoid receptor signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No dose-response observed | - Inactive compound.- Cell line insensitive to glucocorticoids.- Incorrect concentration range (too high or too low).- Insufficient incubation time. | - Verify the activity of the this compound stock.- Check literature for GR expression in your cell line.- Perform a wider range of dilutions (e.g., 10⁻¹³ M to 10⁻⁶ M).- Optimize the pre-incubation and stimulation times. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips for each dilution.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Incomplete or biphasic curve | - Drug solubility issues at high concentrations.- Off-target effects or cellular toxicity at high concentrations.- Complex biological responses. | - Check the solubility of this compound in your culture medium.- Perform a cell viability assay (e.g., MTT) in parallel to your dose-response experiment.- Extend the concentration range to better define the plateaus. |
| Difficulty reproducing published IC50 values | - Differences in experimental conditions (cell type, passage number, stimulus, incubation time, detection method).- Variation in reagent sources (e.g., serum, antibodies). | - Standardize all experimental parameters and document them meticulously.- Use the same cell passage number for all experiments.- If possible, use the same reagents and suppliers as the published study. |
| Drug loss due to non-specific binding | - this compound is lipophilic and can adsorb to plastic surfaces. | - Consider using low-binding polypropylene tubes and plates for preparing drug dilutions.[8]- Include appropriate controls to assess the extent of drug loss. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What Is this compound? Your Complete Guide [rupahealth.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Technical Support Center: Minimizing Off-Target Effects of Fluticasone Furoate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluticasone Furoate (FF) in in-vitro settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound's primary on-target receptor is the Glucocorticoid Receptor (GR), a ligand-activated transcription factor that mediates its potent anti-inflammatory effects. The main off-target concerns involve other members of the nuclear receptor superfamily, particularly the Mineralocorticoid Receptor (MR) and, to a lesser extent, the Progesterone Receptor (PR).[1] this compound has demonstrated substantially better selectivity for the GR compared to other steroid hormone receptors.[1]
Q2: How does the specificity of this compound (FF) compare to Fluticasone Propionate (FP)?
A2: Both FF and Fluticasone Propionate (FP) are distinct molecules and are not metabolized into fluticasone.[1] FF is a more recent, enhanced-affinity glucocorticoid. The furoate ester in FF occupies a specific pocket on the glucocorticoid receptor more completely than the propionate ester in FP, which results in a higher affinity and longer residence time on the receptor.[1] This enhanced affinity and selectivity profile for the GR may lead to a better therapeutic index, with FF showing a 30- to >330,000-fold selectivity for the GR over other steroid receptors.[1]
Q3: What are the potential functional consequences of off-target binding to the Mineralocorticoid Receptor (MR)?
A3: Off-target activation of the MR can lead to confounding experimental results. While both glucocorticoids and mineralocorticoids can bind to the MR, their downstream effects can differ. In certain cell types, activation of the MR can promote pro-inflammatory responses, which can counteract the intended anti-inflammatory effect of GR activation.[1] This is particularly relevant in tissues where the MR is highly expressed, such as the kidneys and certain areas of the brain.[1] Therefore, understanding the balance of GR and MR activity is crucial for accurate interpretation of your results.
Q4: How can I prepare this compound for in vitro experiments?
A4: this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions.[2] It is critical to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Always add the fluticasone solution to the cell culture medium, not the other way around, to prevent precipitation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound that may arise from off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps & Mitigation Strategies |
| Unexpected Pro-inflammatory or Biphasic Dose-Response | At low concentrations, this compound may preferentially activate Mineralocorticoid Receptors (MR), which can have pro-inflammatory effects in certain cell types, counteracting the anti-inflammatory GR-mediated effects seen at higher concentrations.[1] | 1. Perform a full dose-response curve: This will help to identify any biphasic effects. 2. Use an MR antagonist: Co-treat with Spironolactone to block MR-mediated effects and isolate the GR-dependent response.[1] 3. Use a highly selective GR agonist: Consider using a compound like Dexamethasone as a positive control for GR-specific effects.[1] |
| Results are Inconsistent with Published Data or Previous Experiments | Cell line misidentification or contamination can lead to unpredictable results. Different cell lines have varying expression levels of GR and MR, which can alter their response to this compound.[1] | 1. Authenticate cell lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines.[1] 2. Quantify receptor expression: Perform qPCR or Western blot to determine the relative expression levels of GR and MR in your specific cell model.[1] 3. Use a GR-negative cell line: As a negative control, use a cell line known to have low or no GR expression.[1] |
| High Variability Between Replicates | Poor quality of reagents or issues with cell health can lead to inconsistent results. The effects of this compound are dependent on the cellular state.[1] | 1. Check for contamination: Regularly test cultures for microbial contamination.[1] 2. Standardize cell passage number: Use cells within a consistent and low passage number range.[1] 3. Optimize cell seeding density: Ensure consistent cell numbers across wells and experiments. |
| Observed Effect is Not Blocked by GR Antagonist (e.g., RU-486) | The observed effect may be due to a non-GR-mediated off-target effect, or the concentration of the antagonist may be insufficient. | 1. Confirm antagonist efficacy: Test a range of antagonist concentrations to ensure complete blockade of the intended receptor. 2. Investigate other receptors: Consider the involvement of other steroid receptors (e.g., MR, PR) and use their respective antagonists.[1] 3. Consider non-genomic effects: Some rapid glucocorticoid effects are mediated by membrane-bound receptors and may not be blocked by traditional nuclear receptor antagonists.[1] |
| High Background Signal in Assays (e.g., ELISA, Western Blot) | Non-specific binding of this compound or antibodies to the plate or membrane. | 1. Optimize blocking conditions: Increase the concentration or duration of blocking buffer incubation. Consider using a different blocking agent. 2. Increase washing steps: Thorough washing between antibody incubations is crucial. 3. Use low-binding plates/tubes: For sensitive assays, consider using materials specifically designed to reduce non-specific binding of lipophilic molecules. |
Quantitative Data Summary
Understanding the binding affinities of this compound for its on-target and potential off-target receptors is critical for designing experiments and interpreting data.
Table 1: Relative Receptor Affinity (RRA) of Various Corticosteroids for the Glucocorticoid Receptor (GR)
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| This compound | 2989 ± 135 |
| Mometasone Furoate | 2244 |
| Fluticasone Propionate | 1775 |
| Budesonide | 855 |
Data sourced from Valotis A, Hogger P. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound. Respir Res. 2007.
Table 2: Selectivity of this compound for the Glucocorticoid Receptor (GR) over other Steroid Receptors
| Off-Target Receptor | Selectivity Ratio (GR vs. Off-Target) |
| Mineralocorticoid Receptor (MR) | >1000-fold |
| Progesterone Receptor (PR) | >1000-fold |
| Androgen Receptor (AR) | >330,000-fold |
| Estrogen Receptor (ER) | >330,000-fold |
Data represents the fold-selectivity for GR-mediated inhibition of NF-κB versus activity at other steroid hormone receptors. Sourced from Salter M, et al. Am J Physiol Lung Cell Mol Physiol. 2007.
Key Experimental Protocols
To help researchers validate and mitigate off-target effects, detailed methodologies for crucial experiments are provided below.
Protocol 1: Validating GR-Dependence using a Receptor Antagonist (RU-486)
Objective: To confirm that the observed effect of this compound is mediated by the Glucocorticoid Receptor.
Materials:
-
Cell model of interest
-
This compound
-
GR Antagonist: RU-486 (Mifepristone)
-
Vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., for qPCR, Western Blot, ELISA)
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Antagonist Pre-treatment: Pre-incubate one set of wells with the GR antagonist RU-486 for 1-2 hours. A typical starting concentration is 1 µM, but this should be optimized for your cell line and experimental conditions.[1] Include a vehicle control for the antagonist.
-
This compound Treatment: Add this compound at the desired concentration to both the RU-486 pre-treated and non-pre-treated wells. Also include wells with vehicle only and RU-486 only to serve as controls.
-
Incubation: Incubate the cells for the appropriate duration based on your experimental endpoint (e.g., 6-24 hours for gene expression changes).
-
Endpoint Analysis: Harvest cells or supernatant for analysis (e.g., qRT-PCR for target gene expression, Western Blot for protein levels, or ELISA for secreted proteins).
-
Data Interpretation: If the effect of this compound is significantly blocked or reduced in the presence of RU-486, it is considered GR-dependent.
Protocol 2: Distinguishing Between GR- and MR-Mediated Effects
Objective: To differentiate between effects mediated by the Glucocorticoid Receptor and the Mineralocorticoid Receptor.
Materials:
-
Cell model expressing both GR and MR
-
This compound
-
Selective GR Agonist: Dexamethasone
-
Selective MR Agonist: Aldosterone
-
GR Antagonist: RU-486
-
MR Antagonist: Spironolactone
-
Vehicle (e.g., DMSO)
-
Assay-specific reagents
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Experimental Groups: Set up the following treatment groups (at minimum):
-
Vehicle Control
-
This compound alone
-
Dexamethasone alone (positive control for GR activation)
-
Aldosterone alone (positive control for MR activation)
-
This compound + RU-486
-
This compound + Spironolactone
-
Dexamethasone + RU-486
-
Aldosterone + Spironolactone
-
-
Antagonist Pre-treatment: Pre-treat with RU-486 (e.g., 1 µM) or Spironolactone (e.g., 1-10 µM) for 1-2 hours before adding the agonists.
-
Agonist Treatment: Add this compound, Dexamethasone, or Aldosterone at their respective optimal concentrations.
-
Incubation: Incubate for the appropriate duration for your endpoint.
-
Analysis: Measure the outcome of interest (e.g., expression of a target gene known to be regulated by GR and/or MR).
-
Data Interpretation:
-
An effect mimicked by Dexamethasone and blocked by RU-486 is GR-mediated.
-
An effect mimicked by Aldosterone and blocked by Spironolactone is MR-mediated.
-
If the effect of this compound is blocked by RU-486, it indicates a GR-mediated effect.
-
If the effect of this compound (especially at low concentrations) is blocked by Spironolactone, it suggests an MR off-target effect.[1]
-
Mandatory Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected in vitro results with this compound.
References
Technical Support Center: In Vivo Vehicle Selection for Fluticasone Furoate
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting appropriate vehicles for in vivo experiments involving fluticasone furoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenge is its very low aqueous solubility.[1][2][3] this compound is a hydrophobic compound, making it difficult to prepare simple aqueous solutions for administration. Therefore, specialized vehicles are required to ensure consistent and accurate dosing.
Q2: What are the most common types of vehicles used for this compound in in vivo experiments?
A2: The most common approaches are:
-
Aqueous Suspensions: Similar to commercial nasal spray formulations, this compound can be administered as a micronized powder suspended in an aqueous vehicle.[1][2][4][5] These typically require suspending agents to maintain uniformity.
-
Co-solvent Formulations: For some routes of administration, this compound can be first dissolved in a small amount of a water-miscible organic solvent and then diluted with an aqueous buffer.[6]
-
Oil-Based Vehicles: For highly lipophilic drugs, oil-based vehicles can be an option, though this is less commonly described for this compound.[7]
Q3: Can I dissolve this compound in organic solvents for in vivo use?
A3: Yes, but with caution. This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[6][8] For in vivo administration, it is crucial to minimize the concentration of the organic solvent to avoid toxicity. A common method is to prepare a concentrated stock solution in an organic solvent and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration.[6] It is essential to ensure the drug does not precipitate upon dilution.
Q4: What are the key components of a good aqueous suspension for this compound?
A4: A stable and effective aqueous suspension for this compound typically includes:
-
Suspending agents: To increase the viscosity of the vehicle and prevent the settling of drug particles (e.g., carboxymethyl cellulose, microcrystalline cellulose, carboxy vinyl polymer).[1][2]
-
Wetting agents/surfactants: To aid in the dispersion of the hydrophobic drug particles in the aqueous medium (e.g., Polysorbate 80).[1]
-
Tonicity agents: To make the formulation isotonic, which is particularly important for routes like nasal or ocular administration (e.g., sodium chloride, glycerin).[2]
-
Preservatives: To prevent microbial growth in multi-dose preparations (e.g., benzalkonium chloride).[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Drug precipitation after diluting organic stock solution with aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. The drug concentration exceeds its solubility limit in the final vehicle. | - Increase the proportion of the organic co-solvent, ensuring it remains within toxicologically acceptable limits for the animal model and administration route.- Perform solubility studies to determine the maximum achievable concentration in your chosen vehicle system.- Consider formulating as a suspension instead of a solution. |
| Inconsistent dosing and variable results between animals. | The drug is not uniformly suspended in the vehicle. The suspension is settling too quickly. | - Ensure proper homogenization of the suspension before each administration.- Increase the concentration of the suspending agent to improve viscosity.- Reduce the particle size of the this compound powder through micronization to improve suspension stability.[9] |
| Irritation or adverse reactions at the injection/administration site. | The vehicle itself may be causing irritation (e.g., high concentration of organic solvent, non-isotonic solution). | - Reduce the concentration of any potentially irritating excipients.- Ensure the pH and tonicity of the vehicle are physiologically compatible.- Run a vehicle-only control group to assess the tolerability of the formulation.[7] |
| Low or variable bioavailability. | Poor dissolution of the drug at the site of administration. The vehicle is not effectively facilitating drug absorption. | - For suspensions, reducing the particle size can enhance the dissolution rate.[9]- Incorporate a surfactant or solubilizing agent into the vehicle to improve wetting and dissolution.[10]- The choice of vehicle can significantly impact in vivo performance; it may be necessary to screen several different formulations.[10] |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents, which is a critical consideration for vehicle selection.
| Solvent/Vehicle | Solubility | Source |
| Ethanol | ~ 1 mg/mL | [6] |
| DMSO (Dimethyl sulfoxide) | ~ 15 mg/mL | [6] |
| DMF (Dimethylformamide) | ~ 20 mg/mL | [6] |
| 1:3 DMF:PBS (pH 7.2) | ~ 0.25 mg/mL | [6] |
| Water | Very slightly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Intranasal Administration
This protocol is adapted from the components commonly found in commercial nasal spray formulations.
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium in sterile saline.
-
Add 0.02% (w/v) Polysorbate 80 to the carboxymethyl cellulose solution.
-
Stir the mixture until all components are fully dissolved and the solution is homogenous.
-
-
Suspension Formulation:
-
Weigh the required amount of micronized this compound powder.
-
In a separate container, create a paste by adding a small amount of the prepared vehicle to the this compound powder.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
Administer the suspension to the nasal cavity using a calibrated micropipette or a specialized small animal nasal delivery device.
-
Protocol 2: Preparation of a Co-Solvent Formulation for Systemic Administration
This protocol is suitable for routes where a small volume of a solution is required.
-
Stock Solution Preparation:
-
Dissolve this compound in DMF to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
-
Final Formulation Preparation:
-
On the day of the experiment, dilute the stock solution with a sterile aqueous buffer (e.g., PBS or saline) to the final desired concentration. For example, to achieve a 0.1 mg/mL final concentration with 1% DMF, dilute the 10 mg/mL stock solution 1:100.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable and a higher co-solvent percentage or a lower drug concentration should be tested.
-
-
Administration:
-
Administer the final solution via the desired route (e.g., intraperitoneal, intravenous), being mindful of the total volume and the potential for the co-solvent to cause irritation.
-
Mandatory Visualizations
Caption: Workflow for this compound in vivo experiment preparation.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. CA3100679A1 - this compound nasal preparation composition - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Determination of this compound in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs | FDA [fda.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. grokipedia.com [grokipedia.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Fluticasone Furoate with qPCR: A Comparative Guide
Fluticasone Furoate is a synthetic trifluorinated corticosteroid widely utilized for its potent anti-inflammatory properties in managing conditions such as allergic rhinitis and asthma.[1][2] Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses.[1][3] Quantitative real-time polymerase chain reaction (qPCR) is a sensitive and specific method to validate and quantify these anti-inflammatory effects by measuring changes in the mRNA levels of key inflammatory genes.
This guide provides a comparative analysis of this compound's anti-inflammatory effects against other commonly used corticosteroids, supported by experimental data and detailed protocols for qPCR validation.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory action by binding with high affinity to the glucocorticoid receptor in the cytoplasm of target cells.[1] This binding triggers the activation and translocation of the receptor-ligand complex into the nucleus.[1][4] Once in the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1][4]
A key mechanism of its anti-inflammatory effect is the inhibition of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[1][2] this compound promotes the synthesis of IκBα, a protein that inhibits the NF-κB pathway, thereby reducing the expression of various inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
Comparative Anti-inflammatory Effects on Gene Expression
The anti-inflammatory potency of corticosteroids can be compared by their ability to suppress the expression of pro-inflammatory cytokines. Studies have shown that this compound effectively downregulates the expression of cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The following table summarizes the comparative effects of this compound and other inhaled corticosteroids on the gene expression of key inflammatory markers.
| Corticosteroid | Target Gene | Cell Type | Effect | Reference |
| This compound | IL-6, IL-8, TNF-α | Human Nasal Mucosal Tissue | Dose-dependent suppression of cytokine release.[5] | [5] |
| IL-1β, IL-6, TNF-α | Laying Hen Ovarian Follicles | Significant decrease in mRNA expression.[6] | [6] | |
| Mometasone Furoate | IL-4, IL-5 | Mouse Lung Tissue | Reduction in steady-state mRNA levels.[7] | [7] |
| Pro-inflammatory Cytokines | HepG2-GFP-FXR cells | Reduced mRNA expression.[8] | [8] | |
| Budesonide | IL-8, ENA-78 | Caco-2 cells | Dose-dependent decrease in mRNA levels.[9] | [9] |
| DUSP1, NFKBIA, TSC22D3 | Human Bronchial Biopsies | Significant increase in anti-inflammatory gene expression.[10] | [10] | |
| Beclomethasone Dipropionate | IL-5, IL-3, GM-CSF | Human Peripheral Blood Mononuclear Cells | Inhibition of cytokine mRNA expression.[11] | [11] |
| IL-6, CXCL8/IL-8 | Human Bronchial Epithelial Cells | Less potent suppression compared to Fluticasone Propionate and Budesonide.[12] | [12] | |
| Ciclesonide | MCP-1/CCL2 | Human Airway Smooth Muscle Cells | Inhibition of TNFα- and IL-1β-induced secretion.[13] | [13] |
| MCP-3, IL-6, IL-8 | HCoV-OC43-infected cells | Significant reduction in gene expression levels.[14] | [14] |
Experimental Protocol: qPCR Validation of Anti-inflammatory Effects
This protocol outlines a general procedure for quantifying the anti-inflammatory effects of this compound on gene expression in a human cell line (e.g., A549 lung epithelial cells) stimulated with an inflammatory agent like TNF-α.
1. Cell Culture and Treatment:
-
Culture A549 cells in an appropriate medium until they reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a predetermined time (e.g., 4-24 hours) to induce the expression of inflammatory genes.
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Typically, 1 µg of total RNA is used per reaction.
-
The resulting cDNA will serve as the template for the qPCR reaction.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
-
Perform the qPCR using a real-time PCR cycler with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
Conclusion
This compound demonstrates potent anti-inflammatory effects by modulating the expression of a wide range of inflammatory genes. qPCR is an invaluable tool for researchers and drug development professionals to precisely quantify these effects and to objectively compare the potency of this compound with other corticosteroids. The provided protocol offers a standardized framework for conducting such validation studies, enabling the generation of robust and reproducible data. This comparative approach is essential for understanding the therapeutic potential and optimizing the clinical use of this compound in treating inflammatory diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-and anti-inflammatory effects of glucocorticoid Fluticasone on ovarian and immune functions in commercial-aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of inhaled mometasone furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glucocorticoid mometasone furoate is a novel FXR ligand that decreases inflammatory but not metabolic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of budesonide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ciclesonide inhibits TNFα- and IL-1β-induced monocyte chemotactic protein-1 (MCP-1/CCL2) secretion from human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluticasone Furoate and Fluticasone Propionate on Eosinophil Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two widely used inhaled corticosteroids, fluticasone furoate (FF) and fluticasone propionate (FP), on the induction of eosinophil apoptosis. Eosinophils are key effector cells in the pathogenesis of allergic inflammation, particularly in asthma. Their programmed cell death, or apoptosis, is a critical mechanism for the resolution of this inflammation. Glucocorticoids are potent inducers of eosinophil apoptosis, and understanding the comparative efficacy of different glucocorticoid molecules is crucial for the development of more effective anti-inflammatory therapies.
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of this compound and fluticasone propionate in promoting eosinophil apoptosis or reducing eosinophil survival. It is important to note that the data for this compound reflects its ability to inhibit eosinophil survival, which is an indirect but relevant measure of its pro-apoptotic potential.
| Glucocorticoid | Metric | Concentration (nM) | Reference |
| Fluticasone Propionate | EC50 for Apoptosis Induction | 3.7 ± 1.8 | [1][2][3] |
| This compound | IC50 for Inhibition of Eosinophil Survival (Day 4) | 1.29 | [4] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways of Glucocorticoid-Induced Eosinophil Apoptosis
Glucocorticoids exert their pro-apoptotic effects on eosinophils primarily through the glucocorticoid receptor (GR). Upon binding to the glucocorticoid, the GR translocates to the nucleus, where it modulates the transcription of genes involved in cell survival and apoptosis.[3] The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Glucocorticoid-induced eosinophil apoptosis signaling pathway.
Experimental Protocols
The following section details a general experimental workflow for assessing the effects of this compound and fluticasone propionate on eosinophil apoptosis in vitro.
Eosinophil Isolation
-
Objective: To obtain a highly purified population of eosinophils from peripheral blood.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy or mildly atopic donors into tubes containing an anticoagulant (e.g., heparin).
-
Granulocyte Enrichment: Granulocytes are isolated from whole blood using density gradient centrifugation over a medium such as Ficoll-Paque.
-
Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.
-
Eosinophil Purification: Eosinophils are further purified from the granulocyte population using immunomagnetic cell sorting (e.g., negative selection with anti-CD16 microbeads to deplete neutrophils).
-
Cell Culture and Treatment
-
Objective: To expose purified eosinophils to the glucocorticoids of interest.
-
Methodology:
-
Purified eosinophils are resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are plated in multi-well plates at a specific density.
-
This compound or fluticasone propionate is added to the cell cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
In studies investigating the inhibition of cytokine-mediated survival, eosinophils are co-incubated with a survival-prolonging cytokine like IL-5 or GM-CSF.[5]
-
The cells are incubated for a defined period (e.g., 24-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Apoptosis
-
Objective: To quantify the extent of apoptosis in the treated eosinophil populations.
-
Methodology:
-
Flow Cytometry: This is a common and quantitative method.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
-
Morphological Analysis:
-
Light Microscopy: Apoptotic cells are identified based on characteristic morphological changes, including cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).[3]
-
Electron Microscopy: Provides ultrastructural details of apoptotic cells.
-
-
DNA Fragmentation Analysis:
-
Agarose Gel Electrophoresis: Cleavage of DNA into oligonucleosomal fragments, a hallmark of apoptosis, can be visualized as a "ladder" pattern on an agarose gel.
-
-
General experimental workflow for in vitro eosinophil apoptosis assays.
Summary and Conclusion
Both this compound and fluticasone propionate demonstrate potent pro-apoptotic effects on eosinophils in vitro. Fluticasone propionate has been shown to directly induce eosinophil apoptosis with an EC50 of 3.7 nM.[1][2][3] this compound effectively inhibits eosinophil survival, an effect mediated by the suppression of survival signals from other cells, with an IC50 of 1.29 nM.[4] While the experimental endpoints are different (direct apoptosis induction vs. inhibition of survival), the low nanomolar and picomolar concentrations at which both drugs are effective highlight their high potency.
The underlying mechanism for both drugs involves the activation of the glucocorticoid receptor and modulation of the intrinsic apoptotic pathway. The choice between these two corticosteroids in a research or clinical setting may be influenced by other factors such as their pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined provide a robust framework for further head-to-head comparative studies to elucidate any subtle differences in their pro-apoptotic mechanisms on eosinophils.
References
- 1. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head preclinical study of Fluticasone Furoate and Mometasone Furoate
This guide provides a comprehensive preclinical comparison of two leading synthetic corticosteroids, Fluticasone Furoate (FF) and Mometasone Furoate (MF), widely utilized in the management of inflammatory airway diseases. The following sections objectively evaluate their performance based on key preclinical parameters, supported by experimental data to inform researchers, scientists, and drug development professionals.
Molecular and Pharmacological Profile
This compound and Mometasone Furoate are potent glucocorticoids that exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[1] While both are effective, they exhibit distinct pharmacological profiles that may influence their therapeutic application. This compound generally demonstrates a higher binding affinity for the glucocorticoid receptor.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data comparing this compound and Mometasone Furoate.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Key Findings |
| This compound (FF) | ~2989[1][2] | Demonstrates a higher binding affinity for the glucocorticoid receptor.[1][2] |
| Mometasone Furoate (MF) | ~2244[1][2] | Exhibits high, but comparatively lower, binding affinity than FF.[1][2] |
Table 2: In Vitro Cellular Assay Performance
| Parameter | This compound (FF) | Mometasone Furoate (MF) | Key Findings |
| Cytokine Suppression (ex-vivo human nasal tissue) | Broader and more potent suppression of Th1, Th2, and Th17 cytokines.[1][3] Faster onset of action.[3] | Effective, but less potent and with a narrower range of cytokine suppression compared to FF.[1][3] | This compound shows a superior and faster onset of action in suppressing a wider array of inflammatory cytokines.[1][3] At a fixed concentration of 10⁻¹⁰ M, FF had significantly higher suppressive effects on IFN-γ, IL-2, and IL-17 release.[3][4] |
| Epithelial Barrier Function (TEER) | Increases transepithelial electrical resistance (TEER) and expression of tight junction proteins (occludin, ZO-1).[1][5][6] | Increases transepithelial electrical resistance (TEER) and expression of tight junction proteins (occludin, ZO-1).[1][5][6] | Both corticosteroids effectively and similarly restore nasal epithelial barrier integrity.[1][5][6] |
| SOCS-3 Expression (in vitro BAEpCs) | Induced a 7-fold increase in SOCS-3 expression.[7] | Induced a 3-fold increase in SOCS-3 expression.[7] | This compound is more effective in restoring tobacco smoke-inhibited SOCS-3 expression.[7] |
| Human Lung Tissue Retention | Displays pronounced retention in human lung tissue.[2] Statistically significantly higher tissue binding compared to MF.[2][8] | Lowest tissue binding among the tested glucocorticoids.[2][8] | This compound's advantageous binding attributes may contribute to a highly efficacious profile.[2] |
Table 3: In Vivo Animal Model Performance
| Model | This compound (FF) | Mometasone Furoate (MF) | Key Findings |
| Allergic Rhinitis (Ovalbumin-induced) | Effective in reducing nasal symptoms.[1] | Effective in reducing nasal symptoms.[1] | Both compounds are effective, with some evidence suggesting a longer duration of action for this compound.[1] |
| Asthma (House Dust Mite-induced) | Reduces eosinophilic infiltration and IL-13 levels.[1][5] | Reduces eosinophilic infiltration and IL-13 levels.[1][5] | Both agents show comparable efficacy in mitigating key markers of allergic asthma.[1][5] |
| COPD (Tobacco Smoke-induced) | Restored inhibited SOCS-3 expression and significantly reduced leukocyte infiltration and lung inflammation.[7] | Restored inhibited SOCS-3 expression and significantly reduced leukocyte infiltration and lung inflammation.[7] | Both treatments were effective, with FF showing superior efficacy in increasing SOCS-3 expression in vitro.[7] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key comparative experiments are outlined below.
Glucocorticoid Receptor (GR) Binding Affinity Assay
The relative binding affinities of this compound and Mometasone Furoate for the human glucocorticoid receptor are determined using a competitive binding assay. This involves incubating a preparation of human lung GR with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) in the presence of varying concentrations of the unlabeled test compounds (FF or MF). The ability of the test compounds to displace the radiolabeled ligand from the receptor is measured. The concentration that inhibits 50% of the specific binding (IC₅₀) is calculated and used to determine the relative receptor affinity (RRA) compared to a reference standard, dexamethasone (RRA = 100).[2]
Ex-Vivo Human Nasal Polyp Tissue Cytokine Suppression Assay
To compare the anti-inflammatory activity of FF and MF, human nasal polyp tissue is obtained from patients undergoing surgery.[3] The tissue is fragmented and stimulated with Staphylococcus aureus enterotoxin B (SEB) to induce the release of a broad range of cytokines.[3] The tissue fragments are then incubated with various concentrations of this compound or Mometasone Furoate either before or after the SEB challenge to mimic preventive or therapeutic use.[3][4] After a defined incubation period, the supernatant is collected, and the levels of Th1, Th2, and Th17 cytokines (e.g., IFN-γ, IL-2, IL-5, IL-17, TNF-α) are quantified using techniques like ELISA or multiplex assays.[1][3]
In Vitro Nasal Epithelial Barrier Function Assay
Primary nasal epithelial cells from allergic rhinitis patients are cultured on Transwell inserts at an air-liquid interface for 21 days to form a differentiated epithelial layer.[5] The integrity of the epithelial barrier is assessed by measuring the transepithelial electrical resistance (TEER).[1][5] The cells are then treated with different concentrations of this compound or Mometasone Furoate. TEER is measured over time to evaluate the effect of the corticosteroids on restoring barrier function.[1][5] Additionally, the expression of tight junction proteins, such as occludin and ZO-1, can be quantified by qPCR or Western blotting.[5][6]
In Vivo House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
A murine model of allergic asthma is induced by sensitizing mice to a house dust mite (HDM) extract through intranasal administration over several days, followed by a series of challenges to elicit an asthmatic phenotype.[1][5] Before each HDM challenge, mice receive intranasal treatment with either this compound, Mometasone Furoate, or a vehicle control.[5] Twenty-four hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltrates, particularly eosinophils, and cytokine levels (such as IL-4, IL-5, and IL-13).[1][5] Mucosal permeability can also be assessed by measuring the leakage of intranasally administered FITC-dextran into the systemic circulation.[5]
Discussion and Conclusion
In preclinical models, both this compound and Mometasone Furoate demonstrate potent anti-inflammatory effects. This compound consistently exhibits a higher binding affinity for the glucocorticoid receptor and, in some in vitro models, a broader and more potent suppression of cytokines with a faster onset of action.[1][2][3] However, in in vivo models of allergic rhinitis and asthma, both agents show largely comparable efficacy in reducing key inflammatory markers and restoring epithelial barrier function.[1][5]
The differences observed in receptor affinity and in vitro potency may have clinical implications, particularly concerning the duration of action and the potential for efficacy in more severe inflammatory conditions. The superior tissue retention of this compound may also contribute to its prolonged therapeutic effect.[2][8] It is important to note that direct head-to-head preclinical comparisons in standardized animal models of dermatitis are limited.[1]
This preclinical data provides a valuable foundation for understanding the pharmacological nuances between this compound and Mometasone Furoate, guiding further research and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 4. Suppression of cytokine release by this compound vs. mometasone furoate in human nasal tissue ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mometasone furoate and this compound are equally effective in restoring nasal epithelial barrier dysfunction in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mometasone furoate and this compound are equally effective in restoring nasal epithelial barrier dysfunction in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is more effective than mometasone furoate in restoring tobacco smoke inhibited SOCS-3 expression in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fluticasone Furoate and Budesonide in a Murine Model of Chronic Obstructive Pulmonary Disease
Abstract:
This guide provides a comparative overview of two commonly used inhaled corticosteroids, fluticasone furoate and budesonide, within the context of a murine model of Chronic Obstructive Pulmonary Disease (COPD). Due to a lack of direct head-to-head preclinical studies in a COPD animal model, this document synthesizes the known mechanisms of action of each compound and presents a comprehensive experimental framework for their comparison. Detailed experimental protocols for establishing a murine model of COPD and for subsequent analytical procedures are provided to guide researchers in conducting such comparative efficacy studies. The objective is to offer a foundational resource for the preclinical evaluation of these two important therapeutics for COPD.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Inhaled corticosteroids (ICS) are a cornerstone of therapy for patients with frequent exacerbations. This compound and budesonide are potent synthetic glucocorticoids that are widely prescribed. While clinical comparisons exist, direct preclinical comparisons in a controlled animal model of COPD are lacking. This guide outlines a comparative framework based on their established mechanisms of action and provides detailed methodologies for a murine model of COPD to facilitate such investigations.
Mechanisms of Action
Both this compound and budesonide exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[1][2] Upon entering the cell, they bind to the cytoplasmic GR, leading to a conformational change and translocation of the drug-receptor complex into the nucleus.[1][2] In the nucleus, this complex modulates gene expression through two main pathways: transactivation and transrepression.
Transactivation: The drug-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[3][4]
Transrepression: The drug-GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
While the general mechanism is similar, differences in receptor affinity and pharmacokinetic properties may influence their therapeutic efficacy. This compound is known to have a high affinity for the glucocorticoid receptor.[1][5]
Signaling Pathway Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 5. Pharmacological properties of the enhanced-affinity glucocorticoid this compound in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluticasone Furoate's Efficacy in Modulating the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluticasone Furoate's (FF) effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. The document presents supporting experimental data, detailed protocols for key validation assays, and visual representations of the involved pathways and workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties.[1] Like other corticosteroids, its mechanism of action involves the glucocorticoid receptor (GR).[2] The FF-GR complex translocates to the nucleus, where it modulates the expression of numerous genes.[2] A primary mechanism of its anti-inflammatory effect is the inhibition of pro-inflammatory transcription factors, most notably NF-κB.[1]
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of genes encoding cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Corticosteroids like this compound interfere with this process, leading to a potent suppression of the inflammatory cascade.[3][4]
Comparative Efficacy of Corticosteroids on NF-κB Inhibition
This compound has demonstrated potent in vitro activity in suppressing the NF-κB pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various corticosteroids in inhibiting NF-κB activation or the release of NF-κB-regulated cytokines. Lower IC50 values indicate higher potency.
| Corticosteroid | Assay | Cell Line/System | IC50 (nM) | Reference |
| This compound | GM-CSF, IL-6, IL-8 Secretion | Nasal Mucosa Epithelial Cells | IC25 = 0.0126, 0.0658, 0.0086 | [5] |
| Fluticasone Propionate | 3xκB Luciferase Reporter | A549 | 0.005 | [6] |
| Mometasone Furoate | IL-1, IL-6, TNF-α Production | Murine Macrophages/Leukemia Cells | 0.05, 0.15, 0.25 | [7] |
| Budesonide | 3xκB Luciferase Reporter | A549 | 0.027 | [6] |
| Dexamethasone | 3xκB Luciferase Reporter | A549 | 0.5 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental models, cell types, and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug efficacy. Below are protocols for two key experiments used to assess the effect of corticosteroids on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound and other corticosteroids.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Lipofectamine 3000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound and other corticosteroids of interest
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using Lipofectamine 3000 according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and other corticosteroids in culture medium. Replace the medium in the wells with the prepared compound solutions and incubate for 1-2 hours.
-
Stimulation: Add TNF-α to the wells to a final concentration of 20 ng/mL to stimulate NF-κB activation. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the corticosteroid concentration to determine the IC50 values.
Western Blot for p65 Nuclear Translocation
This method visualizes and quantifies the amount of the NF-κB p65 subunit that has translocated to the nucleus.
Objective: To determine the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB following stimulation with TNF-α.
Materials:
-
A549 cells (or other suitable cell line)
-
TNF-α
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to 80-90% confluency. Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a nuclear and cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p65 band intensity in the nuclear fraction to the Lamin B1 band intensity. Compare the normalized p65 levels between different treatment groups.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the complex biological processes and experimental designs.
Caption: The NF-κB signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p65 nuclear translocation.
Conclusion
The presented data and methodologies underscore the potent inhibitory effect of this compound on the NF-κB signaling pathway. Its high potency, as indicated by in vitro studies, positions it as a significant anti-inflammatory agent. The provided experimental protocols offer a standardized framework for researchers to validate and compare the efficacy of this compound and other corticosteroids in modulating this key inflammatory pathway. The visual diagrams serve to clarify the complex molecular interactions and experimental procedures involved in this area of research.
References
- 1. This compound | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluticasone Furoate and Ciclesonide on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent inhaled corticosteroids, Fluticasone Furoate (FF) and Ciclesonide, on inflammatory cytokine profiles. The information presented is collated from a range of in vitro, ex vivo, and clinical studies to support further research and drug development.
Executive Summary
This compound and Ciclesonide are both potent synthetic corticosteroids utilized in the management of chronic inflammatory airway diseases such as asthma and allergic rhinitis. Their therapeutic efficacy is largely attributed to their ability to modulate the immune response by suppressing the production and secretion of a wide array of pro-inflammatory cytokines. While both drugs act via the glucocorticoid receptor, differences in their molecular structure, pharmacokinetic properties, and receptor affinity may lead to distinct effects on cytokine profiles. This guide synthesizes available data to draw a comparative picture of their activities.
Data Presentation: Comparative Cytokine Suppression
The following table summarizes the quantitative data on the suppressive effects of this compound and Ciclesonide on various cytokines. It is important to note that the data is derived from different studies with varying experimental models and conditions.
| Cytokine | Drug | Model System | Concentration / Dose | Observed Effect | Citation |
| Th1 Cytokines | |||||
| IFN-γ | This compound | Human Nasal Polyp Tissue (ex vivo) | 10⁻¹⁰ M | Significantly higher suppression compared to Mometasone Furoate. | [1] |
| Ciclesonide | Atopic Asthmatics (in vivo) | 40 µg | Inhibited the allergen-induced decrease in circulating IFN-γ positive CD4+ lymphocytes. | [2] | |
| IL-2 | This compound | Human Nasal Polyp Tissue (ex vivo) | 10⁻¹⁰ M | Significantly higher suppression compared to Mometasone Furoate. | [1] |
| TNF-α | This compound | Human Nasal Polyp Tissue (ex vivo) | Dose-dependent | Dose-dependent suppression observed. | [1] |
| Ciclesonide | Human Airway Smooth Muscle Cells (in vitro) | Not specified | Inhibited TNFα-induced MCP-1 expression. | [3] | |
| Th2 Cytokines | |||||
| IL-4 | Ciclesonide | Atopic Asthmatics (in vivo) | 40 µg & 80 µg | No significant effect on IL-4-positive CD4+ lymphocytes post-allergen challenge. | [2] |
| IL-5 | This compound | Human Nasal Polyp Tissue (ex vivo) | Dose-dependent | Dose-dependent suppression observed; faster onset of action compared to Mometasone Furoate. | [1] |
| Th17 Cytokines | |||||
| IL-17 | This compound | Human Nasal Polyp Tissue (ex vivo) | 10⁻¹⁰ M | Significantly higher suppression compared to Mometasone Furoate. | [1] |
| Other Pro-inflammatory Cytokines | |||||
| GM-CSF | This compound | Human Nasal Epithelial Cells (in vitro) | Up to 10⁻¹⁰ M (IC₂₅ = 12.6 pM) | Significant inhibition of FBS-stimulated secretion. | [4] |
| IL-6 | This compound | Human Nasal Epithelial Cells (in vitro) | Up to 10⁻¹⁰ M (IC₂₅ = 65.8 pM) | Significant inhibition of FBS-stimulated secretion. | [4] |
| IL-8 | This compound | Human Nasal Epithelial Cells (in vitro) | Up to 10⁻¹¹ M (IC₂₅ = 8.6 pM) | Significant inhibition of FBS-stimulated secretion. | [4] |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the findings.
Ex Vivo Suppression of Cytokine Release from Human Nasal Polyp Tissue (this compound)[1][5]
-
Tissue Source: Nasal polyp tissue obtained from patients undergoing surgery.
-
Experimental Setup: Tissue fragments were incubated with varying concentrations of this compound or a comparator (Mometasone Furoate) for 1 hour.
-
Stimulation: Subsequent to incubation with the corticosteroid, the tissue was stimulated with Staphylococcal enterotoxin B (SEB) for 24 hours to induce cytokine release.
-
Cytokine Measurement: The concentrations of IFN-γ, IL-2, IL-5, IL-17, and TNF-α in the culture supernatants were measured using a multi-analyte bead-based immunoassay.
-
Data Analysis: The percentage of inhibition of cytokine release was calculated for each drug concentration and compared.
In Vivo Effects on Circulating T-helper Cells in Atopic Asthmatics (Ciclesonide)[2]
-
Study Design: A randomized, crossover study involving atopic asthmatic subjects.
-
Intervention: Subjects were randomized to receive 7 days of treatment with a placebo, 40 µg, or 80 µg of Ciclesonide.
-
Allergen Challenge: An allergen inhalation challenge was performed after the treatment period.
-
Cell Analysis: Peripheral blood was collected before and 24 hours after the allergen challenge. The percentages of IFN-γ and IL-4 positive CD4+ and CD8+ lymphocytes were determined using flow cytometry.
-
Outcome Measures: The primary outcome was the change in the percentage of cytokine-positive T-lymphocytes following the allergen challenge in the Ciclesonide-treated groups versus the placebo group.
In Vitro Inhibition of Cytokine Secretion from Human Nasal Epithelial Cells (this compound)[4][6]
-
Cell Culture: Epithelial cells were obtained from nasal mucosa and cultured.
-
Stimulation and Treatment: The cells were stimulated with 10% fetal bovine serum (FBS) in the presence of this compound at concentrations ranging from 10⁻¹² to 10⁻⁷ M for 6-24 hours.
-
Cytokine Measurement: The concentrations of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-6, and IL-8 in the cell culture supernatants were measured by ELISA.
-
Data Analysis: The minimum effective concentration and the half-maximal inhibitory concentration (IC₅₀) or IC₂₅ were calculated to determine the potency of this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the generalized signaling pathway for glucocorticoid-mediated cytokine suppression and a typical experimental workflow for comparative analysis.
References
- 1. Suppression of Cytokine Release by this compound vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of inhaled ciclesonide on circulating T-helper type 1/T-helper type 2 cells in atopic asthmatics after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclesonide inhibits TNFα- and IL-1β-induced monocyte chemotactic protein-1 (MCP-1/CCL2) secretion from human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation | Semantic Scholar [semanticscholar.org]
Fluticasone Furoate: A Potent Glucocorticoid with Superior Receptor Binding Affinity
A comprehensive analysis of in vitro studies demonstrates the enhanced glucocorticoid receptor binding affinity of fluticasone furoate compared to other clinically relevant corticosteroids, positioning it as a highly potent agent for the topical treatment of inflammatory conditions.
This compound (FF) consistently exhibits a higher relative receptor affinity (RRA) for the glucocorticoid receptor (GR) compared to other widely used glucocorticoids such as mometasone furoate (MF), fluticasone propionate (FP), and budesonide. This enhanced affinity is a key determinant of its pharmacological potency and is attributed to its unique molecular structure.[1][2][3]
Comparative Glucocorticoid Receptor Binding Affinities
In vitro competitive binding assays consistently demonstrate the superior binding affinity of this compound for the glucocorticoid receptor. The data presented below, standardized relative to dexamethasone (RRA = 100), highlights this difference.
| Glucocorticoid | Relative Receptor Affinity (RRA) |
| This compound (FF) | 2989 ± 135 [1] |
| Mometasone Furoate (MF) | 2244 ± 142[1] |
| Fluticasone Propionate (FP) | 1775 ± 130[1] |
| Beclomethasone-17-monopropionate (17-BMP) | 1345 ± 125[1] |
| Ciclesonide (active metabolite, des-Cicle) | 1212 (rat receptor data)[1] |
| Budesonide | 855[1] |
| Dexamethasone | 100 ± 5[1] |
Table 1: Relative receptor binding affinities of various glucocorticoids to the human lung glucocorticoid receptor. Data are presented as mean ± standard deviation, with dexamethasone as the reference compound (RRA = 100).
The significantly higher RRA of this compound is a result of both a remarkably fast association rate and a slow dissociation rate from the glucocorticoid receptor.[1] This prolonged receptor occupancy is believed to contribute to its extended duration of action and high anti-inflammatory efficacy.[2][3]
The Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor, which then modulates gene expression. The general signaling pathway is as follows:
In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex with heat shock proteins (Hsp).[4] Upon binding of a glucocorticoid ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[4] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[4][5] This modulation of gene transcription is the primary mechanism by which glucocorticoids exert their anti-inflammatory, immunosuppressive, and metabolic effects.[5]
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using in vitro competitive binding assays. The following provides a generalized methodology based on common practices.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled ligand.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Labeled ligand (e.g., [³H]-dexamethasone or a fluorescently-labeled glucocorticoid)
-
Unlabeled test compounds (e.g., this compound, Mometasone Furoate, etc.)
-
Reference compound (e.g., Dexamethasone)
-
Assay buffer
-
96-well microplates
-
Scintillation counter or fluorescence polarization reader
Procedure:
-
Preparation of Reagents: A series of dilutions of the unlabeled test compounds and the reference compound are prepared in the assay buffer.
-
Assay Setup: In a 96-well plate, the assay buffer, recombinant human GR, and the labeled ligand are added to each well.
-
Competition: The diluted unlabeled test compounds or reference compound are added to their respective wells. Control wells for total binding (labeled ligand and GR only) and non-specific binding (labeled ligand, GR, and a high concentration of unlabeled reference compound) are included.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures can vary depending on the specific assay format (e.g., 18 hours at 4°C).[6]
-
Detection:
-
For radioligand assays, the bound and free radioligand are separated (e.g., by filtration), and the radioactivity of the bound fraction is measured using a scintillation counter.
-
For fluorescence polarization assays, the polarization of the fluorescent signal is measured directly in the plate. The binding of the fluorescent ligand to the larger GR protein results in a high polarization signal, which decreases as the fluorescent ligand is displaced by an unlabeled competitor.[7][8]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The relative binding affinity (RBA) or relative receptor affinity (RRA) is then calculated by comparing the IC50 of the test compound to the IC50 of the reference compound (dexamethasone).
The following workflow illustrates the key steps in a typical in vitro GR binding assay.
References
- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
Preclinical Powerhouses: A Comparative Guide to Intranasal Corticosteroids for Allergic Rhinitis
For researchers, scientists, and drug development professionals, this guide offers a comprehensive preclinical comparison of leading intranasal corticosteroids (INCS) used in the management of allergic rhinitis. By examining key performance indicators backed by experimental data, this document provides valuable insights into the pharmacological nuances that differentiate these widely prescribed agents.
Intranasal corticosteroids are the cornerstone of therapy for allergic rhinitis, exerting their potent anti-inflammatory effects directly at the site of nasal inflammation.[1] Their efficacy is largely attributed to their ability to modulate gene expression through the glucocorticoid receptor (GR), leading to the suppression of a wide array of inflammatory mediators.[2] While clinically effective as a class, preclinical data reveal significant differences in their pharmacodynamic and pharmacokinetic properties, including receptor binding affinity, potency in suppressing inflammatory cytokines, and effects on the nasal epithelial barrier. This guide synthesizes available preclinical data to facilitate a direct comparison of these agents.
Key Performance Indicators: A Quantitative Comparison
The following tables summarize the key preclinical performance indicators for commonly prescribed intranasal corticosteroids.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
The affinity of an intranasal corticosteroid for the glucocorticoid receptor is a primary determinant of its intrinsic potency.[3] Higher binding affinity generally correlates with greater anti-inflammatory effect at the cellular level. The data below represents the relative binding affinity (RBA) of various INCS compared to dexamethasone, a potent synthetic glucocorticoid.
| Intranasal Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (=100) |
| Fluticasone Furoate | ~2989[4] |
| Mometasone Furoate | ~2244[4] |
| Fluticasone Propionate | ~1775[4] |
| Budesonide | ~935 |
| Ciclesonide (active metabolite) | Similar to fluticasone propionate |
| Triamcinolone Acetonide | Lower than budesonide |
Table 2: In Vitro Anti-inflammatory Activity: Cytokine Suppression
A critical mechanism of action for intranasal corticosteroids is the suppression of pro-inflammatory cytokines. Preclinical studies often utilize in vitro models with human nasal tissue or cells stimulated with inflammatory agents to compare the potency of different INCS in inhibiting cytokine release.
| Intranasal Corticosteroid | Experimental Model | Key Findings |
| This compound | Ex-vivo human nasal polyp tissue stimulated with Staphylococcal enterotoxin B (SEB) | Demonstrated broader and more potent suppression of Th1, Th2, and Th17 cytokines (IFN-γ, IL-2, IL-5, IL-17, TNF-α) compared to mometasone furoate.[4][5] |
| Mometasone Furoate | Ex-vivo human nasal polyp tissue stimulated with SEB | Effective in suppressing inflammatory cytokines, but less potent and with a narrower range of cytokine suppression compared to this compound in head-to-head studies.[4][5] |
| Fluticasone Propionate | In vitro nasal polyp fibroblasts stimulated with TNF-α | Dose-dependently inhibited the expression and protein concentration of VCAM-1, ICAM-1, eotaxin, and RANTES.[6] |
| Budesonide | In vivo animal model of allergic rhinitis | Significantly inhibited the late-phase reaction and increased the expression of the anti-inflammatory cytokine IL-12.[7] |
Signaling Pathways and Experimental Workflows
To understand the molecular basis of intranasal corticosteroid action and the methodologies used for their preclinical evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Preclinical INCS Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.
-
Materials:
-
Receptor Source: Human recombinant glucocorticoid receptor.
-
Labeled Ligand: Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).
-
Test Compounds: Intranasal corticosteroids (e.g., this compound, mometasone furoate) at various concentrations.
-
Assay Buffer: Buffer solution to maintain receptor stability.
-
-
Procedure:
-
A dilution series of the test compound is prepared in a multi-well plate.
-
The fluorescently labeled glucocorticoid ligand and the glucocorticoid receptor are sequentially added to each well.
-
The plate is incubated at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
The concentration of the test compound that causes a 50% inhibition of the labeled ligand binding (IC50) is calculated. This value is used to determine the relative binding affinity.[4]
-
In Vitro Cytokine Suppression Assay
This assay evaluates the ability of intranasal corticosteroids to suppress the production of pro-inflammatory cytokines from immune-stimulated nasal tissue.
-
Materials:
-
Tissue Source: Fresh human nasal polyp tissue obtained from patients undergoing surgery.
-
Stimulant: Staphylococcal enterotoxin B (SEB) to induce cytokine release.
-
Test Compounds: this compound and mometasone furoate at concentrations ranging from 10⁻¹¹ to 10⁻⁸ M.
-
Culture Medium: Appropriate cell culture medium.
-
-
Procedure:
-
Nasal polyp tissue is fragmented and cultured.
-
For pre-challenge incubation, the tissue fragments are pre-incubated with varying concentrations of the test corticosteroids for 1 hour, followed by stimulation with SEB for 24 hours.
-
For post-challenge incubation, the tissue is first stimulated with SEB for 1 hour before the addition of the test corticosteroids for a further 24 hours.
-
The culture supernatant is collected.
-
The concentrations of various cytokines (e.g., IFN-γ, IL-2, IL-5, IL-17, TNF-α) in the supernatant are quantified using ELISA or a multiplex bead assay.
-
The percentage inhibition of cytokine release by each corticosteroid at different concentrations is calculated and compared.[5]
-
Ovalbumin-Induced Allergic Rhinitis Mouse Model
This in vivo model is used to assess the efficacy of intranasal corticosteroids in a setting that mimics the allergic inflammation seen in human rhinitis.
-
Sensitization Phase:
-
Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., days 0, 7, and 14).[8]
-
-
Challenge Phase:
-
Following sensitization, mice are challenged intranasally with an OVA solution daily for a set period (e.g., 7 consecutive days) to induce an allergic response in the nasal passages.[8]
-
-
Treatment and Evaluation:
-
During the challenge phase, different groups of mice are treated with either a vehicle control or an intranasal corticosteroid.
-
Nasal symptoms, such as the frequency of sneezing and nasal rubbing, are observed and scored for a defined period after the final OVA challenge.
-
At the end of the study, mice are euthanized, and nasal tissues are collected for histological analysis to assess eosinophil infiltration.
-
Nasal lavage fluid can also be collected to measure levels of inflammatory mediators and immune cells.[8]
-
Conclusion
The preclinical data presented in this guide highlight the distinct pharmacological profiles of various intranasal corticosteroids. While all demonstrate anti-inflammatory properties, there are clear differences in their glucocorticoid receptor binding affinities and their potency in suppressing a range of inflammatory cytokines. This compound, for instance, exhibits a higher binding affinity and a broader cytokine suppression profile compared to mometasone furoate in ex-vivo human tissue models.[4][5] Such preclinical distinctions, however, do not always translate into clinically significant differences in efficacy for all patients, as receptor saturation may be achieved by most INCS at therapeutic doses. Nevertheless, for researchers and drug development professionals, a thorough understanding of these preclinical characteristics is paramount for identifying novel therapeutic candidates, optimizing drug delivery systems, and designing targeted clinical trials for specific patient populations with severe or refractory allergic rhinitis. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic implications of these pharmacological differences.
References
- 1. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of intranasal steroid application using nasal spray and spray-sol to treat allergic rhinitis: a preliminary investigation [dadun.unav.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. phcog.com [phcog.com]
Unraveling the Molecular Nuances: A Comparative Guide to Fluticasone Furoate and Fluticasone Propionate in Differential Gene Expression
A detailed examination of the pharmacological and molecular distinctions between Fluticasone Furoate and Fluticasone Propionate, providing a framework for understanding their potential impact on differential gene expression.
Introduction
This comparison guide provides a comprehensive overview of the known molecular and pharmacological distinctions between FF and FP, a hypothetical yet detailed experimental protocol for conducting a differential gene expression analysis, and visual representations of the experimental workflow and the glucocorticoid signaling pathway.
Molecular and Pharmacological Comparison
The subtle structural difference between this compound and Fluticasone Propionate leads to significant variations in their interaction with the glucocorticoid receptor (GR) and subsequent downstream effects. These differences are crucial for understanding their therapeutic profiles and potential for differential gene expression.
| Feature | This compound (FF) | Fluticasone Propionate (FP) | References |
| Glucocorticoid Receptor (GR) Binding Affinity | Higher affinity; approximately 1.7 times that of FP. The furoate ester more completely occupies a lipophilic pocket on the receptor. | High affinity, but lower than FF. | [1][3][4] |
| Potency | Considered to have enhanced potency due to higher receptor affinity. | A high-potency corticosteroid. | [2][3] |
| Duration of Action | Longer duration of action, suitable for once-daily dosing. | Shorter duration of action, often requiring twice-daily dosing. | [3] |
| Receptor Complex Half-Life | Slower dissociation from the glucocorticoid receptor. | Forms a stable complex with a half-life of over 10 hours. | [3][5] |
| Resistance to Oxidative Stress | Demonstrates superior effects under conditions of oxidative stress. | Less resistant to oxidative stress compared to FF. | [3] |
| Metabolism | FF and FP are structurally distinct drugs that do not share common metabolites; neither is metabolized to fluticasone. | FF and FP are structurally distinct drugs that do not share common metabolites; neither is metabolized to fluticasone. | [1] |
Glucocorticoid Signaling and Gene Regulation
Glucocorticoids exert their anti-inflammatory effects primarily through the regulation of gene expression. Upon binding to the glucocorticoid receptor, the complex translocates to the nucleus and modulates gene transcription via two main mechanisms:
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[6][7]
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory and other regulatory proteins.[6][7]
The differences in receptor affinity and complex stability between FF and FP likely influence the magnitude and duration of these transcriptional events, leading to a distinct pattern of differentially expressed genes.
Hypothetical Experimental Protocol for Differential Gene Expression Analysis
This section outlines a detailed, albeit hypothetical, protocol for a comparative differential gene expression study of this compound and Fluticasone Propionate.
1. Cell Culture and Treatment:
-
Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B) or primary human airway smooth muscle cells.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then serum-starved for 24 hours before treatment. Subsequently, cells are treated with either this compound (10 nM), Fluticasone Propionate (10 nM), or vehicle (0.1% DMSO) for 6 and 24 hours. Each treatment condition is performed in biological triplicate.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the cells using a column-based RNA isolation kit according to the manufacturer's instructions. An on-column DNase digestion step is included to remove any contaminating genomic DNA.
-
Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with an A260/A280 ratio of ~2.0 being acceptable. The integrity of the RNA is evaluated using a bioanalyzer, with an RNA Integrity Number (RIN) of >8.0 required for downstream applications.
3. Library Preparation and Sequencing:
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are quantified and pooled. The pooled libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using FastQC. Adapter sequences and low-quality reads are trimmed using a tool like Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using featureCounts.
-
Differential Gene Expression Analysis: The raw read counts are imported into a differential expression analysis package like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: The lists of differentially expressed genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways affected by each treatment.
References
- 1. This compound/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Seasonal allergic rhinitis: fluticasone propionate and this compound therapy evaluated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Fluticasone Furoate and Dexamethasone
A Comparative Guide for Researchers in Drug Development
In the landscape of anti-inflammatory therapeutics, corticosteroids remain a cornerstone of treatment for a multitude of inflammatory conditions. For researchers and drug development professionals, understanding the nuanced differences in efficacy and mechanism between various corticosteroids is paramount. This guide provides a detailed in vivo comparison of two prominent glucocorticoids: Fluticasone Furoate, a modern, enhanced-affinity synthetic corticosteroid, and Dexamethasone, a long-established and potent anti-inflammatory agent. This analysis is supported by experimental data to objectively delineate their performance.
At a Glance: Comparative Efficacy
The following table summarizes the key in vivo efficacy parameters of this compound and Dexamethasone based on a head-to-head study in a large animal model of inflammatory airway disease, which shares pathophysiological similarities with human asthma.
| Efficacy Parameter | This compound (Inhaled) | Dexamethasone (Intramuscular) | Key Findings |
| Airway Hyperresponsiveness | Abolished increase in lung resistance (RL) at all histamine doses after one week.[1] | Abolished increase in lung resistance (RL) at all histamine doses after one week.[1] | Both treatments were equally effective in significantly inhibiting airway hypersensitivity and hyperreactivity.[1] |
| Pulmonary Inflammation (BALF Cytology) | Significant decrease in lymphocyte count.[1] | Significant decrease in lymphocyte count.[1] | No significant differences were observed in other inflammatory cell types (neutrophils, eosinophils, mast cells) or total cell counts between the two treatments.[1] |
| Clinical Signs | No significant effect on clinical signs during exercise.[1] | No significant effect on clinical signs during exercise.[1] | Neither treatment resulted in a significant improvement in observable clinical signs over the study period.[1] |
Under the Hood: Mechanism of Action
Both this compound and Dexamethasone exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR). However, their molecular properties lead to differences in potency and duration of action.
This compound is characterized by a remarkably high affinity for the glucocorticoid receptor.[2][3][4] Its relative receptor affinity (RRA) is approximately 29.9 times that of Dexamethasone (RRA of 2989 ± 135 vs. 100 ± 5 for Dexamethasone).[2][3] This enhanced affinity is attributed to the furoate ester at the 17α position, which promotes a fast association and slow dissociation from the receptor.[2][3] This prolonged receptor occupancy is thought to contribute to its extended duration of action.[5]
Dexamethasone, a potent synthetic glucocorticoid, also binds with high affinity to the GR.[6] Upon binding, the GR-ligand complex translocates to the nucleus to modulate gene expression.
The downstream signaling pathways for both molecules are largely convergent, leading to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory proteins. This is achieved through two primary mechanisms: transactivation and transrepression.
References
- 1. Effect of Dexamethasone and Fluticasone on Airway Hyperresponsiveness in Horses With Inflammatory Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Safeguarding Health and Environment: A Researcher's Guide to Fluticasone Furoate Disposal
For researchers, scientists, and drug development professionals, the proper disposal of Fluticasone Furoate is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to prevent occupational exposure and environmental contamination with this potent corticosteroid.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). A multi-layered approach to PPE is crucial to prevent inhalation, ingestion, and skin contact with the compound.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[1] | Prevents skin contact with the potent compound.[1] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended.[1] | Minimizes skin exposure and prevents contamination of personal clothing.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from airborne particles and splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a containment device.[1] | Prevents inhalation of the potent corticosteroid.[1] |
All handling of this compound powder, including weighing and reconstitution, should be conducted within a containment device such as a chemical fume hood, biological safety cabinet, or a glovebox isolator.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated contaminated materials in a research environment must be systematic and compliant with all applicable regulations.[3]
Step 1: Identify and Segregate this compound Waste
Properly identify all waste streams that have come into contact with this compound. This includes, but is not limited to:
-
Expired or unused this compound Active Pharmaceutical Ingredient (API).[1]
-
Contaminated laboratory consumables such as gloves, gowns, bench paper, pipette tips, and vials.[1]
-
Leftover experimental solutions and formulations.[1]
-
Cleaning materials used for spills.[1]
It is crucial to segregate this compound-contaminated waste from other laboratory waste streams, such as general or biohazardous waste.[1]
Step 2: Contain and Label Waste
Place all materials that have been in contact with this compound into a designated, leak-proof, and sealable container.[1] This container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify the contents (e.g., "this compound Waste").[1] Hazardous pharmaceutical waste is often collected in black containers.[1]
Step 3: Secure Storage
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.[1] This area should be clearly marked and have restricted access.[1]
Step 4: Arrange for Professional Disposal
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor.[1][4] Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like this compound.[1][2] This process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.[1]
Step 5: Documentation and Compliance
All investigational medications, including this compound, must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[1][3] A manifest will be required to track the waste from the laboratory to the final disposal facility.[1] This documentation is crucial for regulatory compliance and should be maintained for a minimum of three years.[1][4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
Disposal of Commercial this compound Inhalers
In research settings that may utilize commercial inhaler products, it is important to note that these are often considered hazardous waste due to the propellants they contain.[5] These should not be disposed of in regular trash or medical waste containers.[1] Used inhalers should be returned to a pharmacy or disposed of through a hazardous waste program to ensure the propellants are destroyed via incineration.[1][5]
References
Essential Safety and Operational Guidance for Handling Fluticasone Furoate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Fluticasone Furoate is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
This compound is a synthetic corticosteroid with potential health hazards, including reproductive toxicity, specific target organ damage through prolonged or repeated exposure, and irritation to the skin, eyes, and respiratory system.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][4][5] Therefore, stringent safety measures are necessary during its handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general laboratory safety practices for potent compounds.
| Body Area | PPE Component | Specification | Rationale |
| Hands | Protective Gloves | Double pair of powder-free, disposable nitrile gloves.[6] | Prevents skin contact with the potent compound. The outer glove should be removed and disposed of immediately after handling. |
| Body | Protective Clothing | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls are recommended.[6] | Minimizes skin exposure and contamination of personal clothing.[6] |
| Eyes | Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] | Protects eyes from airborne particles and splashes.[6] |
| Respiratory | Respiratory Protection | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is necessary when handling this compound powder outside of a containment device.[6][7] | Prevents inhalation of the potent corticosteroid.[6] |
Note: The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific procedures being performed.
Experimental Protocols and Methodologies
While specific experimental protocols for testing PPE effectiveness against this compound are not publicly available, standardized methodologies from organizations like ASTM International and the International Organization for Standardization (ISO) are used to evaluate chemical protective clothing and gloves. These tests typically involve measuring:
-
Permeation: The process by which a chemical moves through a protective clothing material on a molecular level.
-
Penetration: The flow of a chemical through zippers, seams, or other imperfections in a protective suit.
-
Breakthrough Time: The time it takes for a chemical to be detected on the inside of the protective material.
For potent pharmaceutical compounds like this compound, it is recommended to use gloves and clothing that have been tested against hazardous drugs or similarly potent active pharmaceutical ingredients (APIs). Always consult the PPE manufacturer's chemical resistance data for specific breakthrough times and permeation rates for the chemicals being handled.
Operational Workflow for Safe Handling
Proper operational procedures are as critical as the use of PPE. The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disposal Plan
The disposal of this compound and any contaminated materials requires strict adherence to hazardous waste regulations to prevent environmental contamination and occupational exposure.
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including gloves, gowns, bench paper, and experimental apparatus, must be considered hazardous pharmaceutical waste.[6]
-
Place all contaminated materials into a designated, leak-proof, and sealable container.[6]
-
The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and specify the contents (e.g., "this compound Waste").[6] These are often collected in black containers.[6]
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.[6] This area should be clearly marked and have restricted access.[6]
Disposal Method:
-
Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like this compound.[6] This process effectively destroys the active pharmaceutical ingredient.
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental management vendor.[6]
-
All disposal activities must comply with federal, state, and local regulations, such as the Federal Resource Conservation and Recovery Act (RCRA).[6] A manifest will be required to track the waste from the laboratory to the final disposal facility.[6]
Disposal of Inhalers:
-
In research settings that may use commercial inhaler products, it is important to note that these are often considered hazardous waste due to the propellants they contain.[6]
-
Used inhalers should not be disposed of in regular trash or medical waste and should be disposed of through a hazardous waste program to ensure the propellants are destroyed via incineration.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
